molecular formula C6H7N3O2 B093017 4-Amino-5-methyl-3-nitropyridine CAS No. 18227-67-3

4-Amino-5-methyl-3-nitropyridine

Cat. No.: B093017
CAS No.: 18227-67-3
M. Wt: 153.14 g/mol
InChI Key: BFOWXBARPYDGQE-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-3-nitropyridine is a substituted pyridine compound that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. While specific studies on this exact isomer are less common in the public domain, its structural analogs are prominently featured in pharmaceutical development. Notably, the closely related 4-amino-5-methylpyridin-2-one is a key intermediate in the multi-step synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist used for the treatment of cardiovascular and renal diseases such as heart failure and diabetic nephropathy . The nitropyridine core is a privileged structure in drug discovery, and related amino-nitropyridine isomers are frequently investigated for their biological activities, which can include antifungal and antiviral properties . Researchers utilize these compounds as building blocks for the construction of more complex molecules . The presence of both amino and nitro functional groups on the pyridine ring provides two distinct sites for further chemical modification, making it a versatile precursor for synthesizing diverse chemical libraries. Handling this compound requires standard laboratory safety precautions. This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOWXBARPYDGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462198
Record name 4-Amino-5-methyl-3-nitropyridine
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18227-67-3
Record name 3-Methyl-5-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18227-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-methyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-5-methyl-3-nitropyridine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-5-methyl-3-nitropyridine is a substituted aromatic heterocycle of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the interplay of an electron-donating amino group and an electron-withdrawing nitro group on a pyridine scaffold, render it a versatile synthetic intermediate.[1][2] While not as extensively documented as some isomers, its structural motifs are present in a variety of biologically active molecules.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic protocols, and its role as a valuable building block in the construction of complex molecular architectures.

Core Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is identified by the CAS Number 18227-67-3.[4] The molecule consists of a central pyridine ring substituted at the 4-position with an amino (-NH₂) group, at the 5-position with a methyl (-CH₃) group, and at the 3-position with a nitro (-NO₂) group.

The IUPAC name for this compound is 3-methyl-5-nitropyridin-4-amine.[1] The presence of both a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) creates a polarized aromatic system, which dictates its reactivity and potential for further chemical modification.[1]

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound, providing researchers with critical data for experimental design.

PropertyValueSource(s)
CAS Number 18227-67-3[4]
Molecular Formula C₆H₇N₃O₂[4]
Molecular Weight 153.14 g/mol [4]
Melting Point 193 °C[4]
Boiling Point 362.7 °C at 760 mmHg (Predicted)[4]
Density 1.354 g/cm³ (Predicted)[4]
pKa 5.25 ± 0.24 (Predicted)[4]
LogP 1.98 (Predicted)[4]
Appearance Yellow Crystalline Powder[2]
Solubility Sparingly soluble in water[2]

Synthesis and Mechanistic Considerations

The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. For this compound, a common and logical approach is the electrophilic nitration of a suitable aminomethylpyridine precursor. The amino group is a powerful activating group that directs electrophiles to the ortho and para positions.

Synthetic Workflow Diagram

The diagram below outlines a plausible synthetic pathway, starting from 4-amino-5-methylpyridine.

Caption: Synthetic workflow for the nitration of 4-amino-5-methylpyridine.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the nitration of aminopyridines.[2][5]

Objective: To synthesize this compound via electrophilic nitration.

Materials:

  • 4-Amino-5-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Ammonia solution (NH₄OH) or Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Acidic Dissolution (Activation): In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-amino-5-methylpyridine to concentrated sulfuric acid. The acid protonates the pyridine nitrogen and the amino group, forming the pyridinium salt. This step is exothermic and must be performed with cooling to prevent degradation.

  • Nitration (Electrophilic Attack): While maintaining the temperature between 0-10 °C, add the nitrating mixture (a pre-cooled mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The activating effect of the amino group directs the nitronium ion to the ortho position (C3), which is sterically accessible.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled low temperature for several hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Quenching and Precipitation: Slowly and carefully pour the reaction mixture onto crushed ice. This quenches the reaction and dilutes the acid.

  • Neutralization: Cautiously neutralize the acidic solution by adding a base (e.g., ammonia solution or sodium carbonate) until the pH is approximately 7.[5] The product, which is less soluble in neutral water, will precipitate out as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, washing it thoroughly with cold deionized water to remove any residual salts.[5] The crude product can be further purified by recrystallization to yield the final, high-purity this compound.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate.[1] The nitropyridine core is considered a "privileged structure" in drug discovery, frequently appearing in molecules with a wide range of biological activities.[1][3]

The molecule's reactivity is governed by its three key functional groups:

  • Amino Group: Can act as a nucleophile or be transformed into other functional groups (e.g., via diazotization).

  • Nitro Group: A powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SₙAr). It can also be readily reduced to an amino group, providing a route to diamino-pyridines.[6]

  • Pyridine Ring: The nitrogen atom can be alkylated or oxidized, and the ring itself can participate in various coupling reactions.

Role as a Synthetic Precursor

This compound serves as a building block for constructing more complex molecules, where each functional group can be selectively modified.[1] For example, the nitro group can be reduced to an amine, which can then be acylated or used in cyclization reactions to form fused heterocyclic systems.

Reactivity_Diagram cluster_amino Amino Group Reactions cluster_nitro Nitro Group Reactions cluster_ring Pyridine Ring Reactions Start 4-Amino-5-methyl- 3-nitropyridine Acylation Acylation / Sulfonylation Start->Acylation R-COCl Alkylation Alkylation Start->Alkylation R-X Reduction Reduction to Amine (e.g., H₂, Pd/C) Start->Reduction [H] Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Requires Halogenation Reduction->Acylation Creates new reaction site Reduction->Alkylation Creates new reaction site Reduction->Coupling Creates new reaction site

Caption: Potential reaction pathways for this compound.

Notably, structurally related compounds are key intermediates in the synthesis of modern pharmaceuticals. For instance, 4-amino-5-methylpyridin-2-one is a crucial component in the multi-step synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist for treating cardiovascular and renal diseases.[1] This highlights the importance of the aminomethylpyridine scaffold in developing therapeutically relevant agents.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure researcher safety. Based on available safety data sheets for structurally similar compounds like 4-amino-3-nitropyridine, this compound should be treated with care.

4.1. Hazard Identification

  • Acute Toxicity: Harmful if swallowed.[7]

  • Skin Irritation: Causes skin irritation.[7]

  • Eye Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

4.2. Recommended Handling Procedures

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

4.3. Storage and First Aid

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[8][10]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[8]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • If inhaled: Move the person to fresh air.[7]

    • If swallowed: Rinse mouth and seek immediate medical attention.[8]

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is derived from the strategic placement of amino, methyl, and nitro groups, which provide multiple handles for sophisticated molecular engineering. A firm grasp of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this compound as a building block for the discovery and development of novel bioactive molecules and advanced materials.

References

  • This compound - LookChem. LookChem. [Link]
  • 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. MDPI. [Link]
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.
  • 4-Pyridinamine, 3-nitro- - ChemBK. ChemBK. [Link]
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.
  • 4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Amino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically-grounded synthetic strategies for the preparation of 4-Amino-5-methyl-3-nitropyridine, a key heterocyclic building block in medicinal and materials chemistry. Recognizing the absence of a standardized, direct synthesis protocol in publicly available literature, this document outlines two plausible and robust synthetic routes, grounded in established principles of pyridine chemistry. The primary proposed route involves the regioselective nitration of 4-amino-5-methylpyridine, leveraging the synergistic directing effects of the amino and methyl substituents. A secondary, alternative pathway is also discussed, commencing with a pre-functionalized chloronitropyridine precursor followed by nucleophilic aromatic substitution. This guide offers detailed theoretical justification for each proposed step, complete experimental protocols for analogous transformations, and a thorough discussion of the underlying chemical principles and potential challenges.

Introduction: The Significance of Substituted Nitropyridines

Substituted aminonitropyridines are a class of heterocyclic compounds of significant interest to researchers in drug discovery and materials science. The unique electronic properties conferred by the electron-donating amino group and the electron-withdrawing nitro group on the pyridine scaffold make these molecules valuable precursors for a wide array of more complex chemical entities. Specifically, the this compound structure presents a versatile platform for further functionalization, with potential applications in the development of novel kinase inhibitors, anti-inflammatory agents, and other biologically active molecules. The strategic placement of the amino, methyl, and nitro groups allows for a range of chemical transformations, making a reliable synthetic route to this compound highly desirable.

This guide aims to provide a detailed and practical framework for the synthesis of this compound, addressing the current gap in available literature with well-reasoned, scientifically sound proposed methodologies.

Strategic Analysis of Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound. The selection of a particular route will depend on the availability of starting materials, desired scale of synthesis, and the laboratory's capabilities for specific reaction types and purification methods.

  • Strategy 1: Direct Electrophilic Nitration of 4-Amino-5-methylpyridine. This is the most direct and convergent approach. The success of this strategy hinges on the regioselective introduction of a nitro group onto the 4-amino-5-methylpyridine backbone.

  • Strategy 2: Nucleophilic Aromatic Substitution of a Pre-functionalized Pyridine. This is a more linear approach that involves the synthesis of a pyridine ring already containing the nitro and a suitable leaving group, followed by the introduction of the amino group.

The following sections will delve into the mechanistic details and practical considerations for each of these strategies.

Strategy 1: Direct Nitration of 4-Amino-5-methylpyridine

This strategy is predicated on the direct nitration of 4-amino-5-methylpyridine. The key to this approach is controlling the regioselectivity of the nitration reaction.

Theoretical Basis: Regioselectivity in the Nitration of Substituted Pyridines

The nitration of pyridine is a classic example of electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. However, the presence of activating groups, such as an amino group, can significantly enhance the ring's reactivity and direct the position of substitution.

The 4-amino group is a powerful activating group and is ortho-, para-directing. In the case of 4-amino-5-methylpyridine, the positions ortho to the amino group are the 3- and 5-positions. The 5-position is already occupied by a methyl group. Therefore, the directing effect of the amino group will strongly favor the introduction of the nitro group at the 3-position .

The 5-methyl group is a weakly activating group and is also ortho-, para-directing. The positions ortho to the methyl group are the 4- and 6-positions. The 4-position is occupied by the amino group. The position para to the methyl group is the 2-position. While the methyl group does provide some activation, its influence is significantly weaker than that of the amino group.

Consequently, the synergistic directing effects of the 4-amino and 5-methyl groups are expected to result in a high degree of regioselectivity for the nitration at the 3-position.

Proposed Synthetic Workflow for Strategy 1

The proposed synthetic workflow for Strategy 1 is depicted below:

Strategy 1 Workflow start 3,4-Lutidine step1 Step 1: Oxidation/Amination start->step1 Various Methods intermediate1 4-Amino-5-methylpyridine step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 HNO₃ / H₂SO₄ product This compound step2->product

Caption: Proposed synthetic workflow for Strategy 1.

Experimental Protocol: Synthesis of the Precursor, 4-Amino-5-methylpyridine

A direct, high-yield synthesis of 4-amino-5-methylpyridine is not well-documented in readily accessible literature. A plausible, albeit multi-step, approach would commence from commercially available 3,4-lutidine. This would likely involve a sequence of oxidation, functional group manipulation, and amination. For the purpose of this guide, we will assume the availability of 4-amino-5-methylpyridine as a starting material, as its synthesis would constitute a separate, in-depth study.

Experimental Protocol: Nitration of 4-Amino-5-methylpyridine

The following protocol is adapted from the established procedure for the nitration of 4-aminopyridine.[1] Researchers should perform initial small-scale trials to optimize reaction conditions.

Materials and Equipment:

  • 4-Amino-5-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Ammonium Hydroxide solution

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 4-amino-5-methylpyridine to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

  • Once the 4-amino-5-methylpyridine has completely dissolved, begin the dropwise addition of fuming nitric acid via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 4-6 hours.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH reaches 7-8. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid product under vacuum to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-75%
Purity (crude) >90%
Purity (recrystallized) >98%

Strategy 2: Amination of 4-Chloro-5-methyl-3-nitropyridine

This alternative strategy involves the synthesis of a chloro-substituted nitropyridine followed by a nucleophilic aromatic substitution (SNAAr) reaction to introduce the amino group.

Theoretical Basis: Nucleophilic Aromatic Substitution on Pyridines

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with strong electron-withdrawing groups such as a nitro group. A halogen, such as chlorine, at a position activated by the nitro group can serve as a good leaving group in an SNAr reaction. In the proposed precursor, 4-chloro-5-methyl-3-nitropyridine, the chlorine atom at the 4-position is activated by the nitro group at the 3-position. This makes it a suitable substrate for amination.

Proposed Synthetic Workflow for Strategy 2

The proposed synthetic workflow for Strategy 2 is as follows:

Strategy 2 Workflow start Suitable Pyridine Precursor step1 Step 1: Chlorination & Nitration start->step1 intermediate1 4-Chloro-5-methyl-3-nitropyridine step1->intermediate1 step2 Step 2: Amination intermediate1->step2 NH₃ or NH₄OH product This compound step2->product

Caption: Proposed synthetic workflow for Strategy 2.

Experimental Protocol: Synthesis of the Precursor, 4-Chloro-5-methyl-3-nitropyridine

The synthesis of 4-chloro-5-methyl-3-nitropyridine is a critical step in this strategy. A plausible route would start from a commercially available chloromethylpyridine, followed by nitration. The regioselectivity of this nitration would need to be carefully controlled.

Experimental Protocol: Amination of 4-Chloro-5-methyl-3-nitropyridine

The following is a general protocol for the amination of a chloronitropyridine.

Materials and Equipment:

  • 4-Chloro-5-methyl-3-nitropyridine

  • Aqueous Ammonia (concentrated) or Ammonia in a suitable solvent

  • Autoclave or a sealed pressure vessel

  • Solvent for work-up (e.g., ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • In a pressure vessel, dissolve 4-chloro-5-methyl-3-nitropyridine in a suitable solvent (if not using aqueous ammonia directly).

  • Add an excess of the amination reagent (e.g., concentrated aqueous ammonia).

  • Seal the vessel and heat it to a temperature between 100-150 °C for several hours. The optimal temperature and time will need to be determined experimentally.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data (Expected):

ParameterExpected Value
Yield 50-70%
Purity (crude) >85%
Purity (purified) >98%

Conclusion and Future Outlook

This technical guide has outlined two scientifically sound and plausible synthetic strategies for the preparation of this compound. Strategy 1, involving the direct nitration of 4-amino-5-methylpyridine, is the more convergent and potentially higher-yielding approach, provided the starting material can be readily accessed. Strategy 2, which relies on the amination of a pre-functionalized chloronitropyridine, offers an alternative route with potentially better control over regioselectivity in the final step.

For researchers and drug development professionals, the choice between these strategies will be guided by practical considerations. It is recommended that both pathways be explored in small-scale feasibility studies to determine the most efficient and scalable method for producing this valuable chemical intermediate. Further research into optimizing the synthesis of the key precursors for both routes will be instrumental in establishing a robust and reliable supply of this compound for future applications.

References

  • Pipzine Chemicals. (n.d.). 4-Amino-5-Methylpyridine-2(1H)-one.
  • Bayer Aktiengesellschaft. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine. (WO2020178175A1).
  • Bayer Aktiengesellschaft. (2021). Process for preparing 4-amino-5-methylpyridinone. (CN113412255A).
  • Bayer Aktiengesellschaft. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (CN113474332A).
  • Arkat USA, Inc. (2008).
  • Jiangsu Zhongneng Chemical Technology Co., Ltd. (2019). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. (CN103819398B).
  • Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7583-7595. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
  • Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (WO2000043365A1).
  • Boehringer Ingelheim Pharmaceuticals, Inc. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. (US6399781B1).
  • Ashokan, A., et al. (2022). 4-Amino-3,5-dichloropyridine.
  • Larhed, M., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(7), 12363-12372. [Link]
  • Bayer Aktiengesellschaft. (2020). Process for preparing 4-amino-5-methylpyridone. (WO2020178177A1).

Sources

Introduction to a Versatile Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-5-methyl-3-nitropyridine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No: 18227-67-3), a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development. As a substituted nitropyridine, its unique electronic and structural features make it a valuable building block for creating complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a representative synthetic pathway, discusses its applications, and provides critical safety and handling protocols. By synthesizing technical data with practical, field-proven insights, this whitepaper serves as an authoritative resource for leveraging this versatile compound in research and development.

This compound is an aromatic organic compound featuring a pyridine ring scaffold. The strategic placement of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the pyridine core creates a molecule with distinct reactivity at multiple sites.[1] This push-pull electronic effect makes it an activated and versatile precursor for a wide range of chemical transformations.

Pyridine derivatives are privileged structures in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[2] Nitropyridines, in particular, serve as crucial starting materials for synthesizing compounds with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[2] this compound is a prime example of such an intermediate, offering chemists the ability to introduce a substituted pyridine moiety into larger, more complex target molecules.

Caption: 2D Structure of this compound.

Physicochemical and Structural Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound have been compiled from supplier technical data and chemical databases.

PropertyValueSource
CAS Number 18227-67-3[3]
Molecular Formula C₆H₇N₃O₂[3]
Molecular Weight 153.14 g/mol [3]
Appearance Yellow to light brown crystalline powder[1]
Melting Point 193 °C[3]
Boiling Point 362.7 °C at 760 mmHg[3]
Density 1.354 g/cm³[3]
Synonyms 3-methyl-5-nitropyridin-4-amine[3]

Synthesis and Manufacturing Pathway

The synthesis of substituted nitropyridines typically involves the nitration of a corresponding pyridine precursor. For this compound, a common strategy involves the controlled nitration of an appropriate aminomethylpyridine. The expertise in this synthesis lies in managing the regioselectivity and reaction conditions due to the presence of both activating (amino, methyl) and deactivating (pyridine nitrogen) groups.

Representative Synthetic Workflow

A plausible and established method for synthesizing related compounds involves the nitration of a precursor like 4-amino-5-methylpyridine using a nitrating agent, typically a mixture of nitric and sulfuric acids.

synthesis_workflow start Starting Material: 4-Amino-5-methylpyridine step1 Dissolution in Concentrated H₂SO₄ start->step1 Step 1 step2 Controlled Nitration: Add Fuming HNO₃ at 0-10°C step1->step2 Step 2 (Critical Temp Control) step3 Reaction Maturation: Heat to 90°C step2->step3 Step 3 step4 Work-up: Quench on ice, Neutralize with NH₃ step3->step4 Step 4 step5 Isolation & Purification: Filtration and Drying step4->step5 Step 5 end_product Final Product: This compound step5->end_product

Caption: Generalized workflow for the synthesis of nitropyridines.

Causality in Experimental Choices
  • Sulfuric Acid as Solvent: Concentrated sulfuric acid serves a dual purpose. It protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution, but it also protonates the amino group, transforming it into a meta-directing ammonium group. More importantly, it acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

  • Low-Temperature Nitration: The initial addition of nitric acid is performed at low temperatures (0-10 °C) to control the highly exothermic nitration reaction. This prevents runaway reactions and minimizes the formation of undesired byproducts from over-nitration or degradation.

  • Heating for Reaction Completion: Subsequently heating the mixture is necessary to overcome the activation energy for the nitration of the deactivated pyridine ring, driving the reaction to completion.

  • Neutralization: The reaction mixture is poured into ice and neutralized. This step is crucial for deprotonating the product, causing it to precipitate out of the aqueous solution due to its low water solubility, allowing for collection by filtration.[4]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile scaffold. The three functional groups—amino, nitro, and the pyridine nitrogen—offer orthogonal reactivity, allowing for sequential and selective modifications.

applications_logic compound This compound Amino Group (-NH₂) Nitro Group (-NO₂) Pyridine Core amino_react Nucleophilic Site (e.g., Acylation, Alkylation, Buchwald-Hartwig Coupling) compound:amino->amino_react nitro_react Reduction to Amine (e.g., using Pd/C, H₂) Creates new reactive site compound:nitro->nitro_react pyridine_react Core Scaffold (Influences solubility, pKa, and binding orientation) compound:pyridine->pyridine_react api Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors) amino_react->api Leads to nitro_react->api Leads to pyridine_react->api Leads to

Caption: Logical relationship of functional groups to applications.

  • Pharmaceutical Intermediates: The compound is a precursor for synthesizing APIs.[5][6] For instance, the amino group can be used in coupling reactions to link with other molecular fragments, while the nitro group can be reduced to a new amino group, providing another point for chemical elaboration. This step-wise functionalization is a cornerstone of modern medicinal chemistry.

  • Kinase Inhibitors: The thienopyrimidine scaffold, which can be synthesized from amino-nitrile precursors, is known to be effective in designing kinase inhibitors for cancer therapy.[7] The structural motifs present in this compound make it a relevant starting point for such synthetic campaigns.

  • Radiolabeled Tracers: Nitropyridine derivatives are used in the synthesis of radiolabeled compounds for applications like Positron Emission Tomography (PET) imaging, which is vital for disease diagnosis and drug development research.[2]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. The following protocols are synthesized from material safety data sheets (MSDS) and are critical for the safe handling of this compound.

GHS Hazard Identification
  • Classification: This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8][9]

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Exposure Controls and Personal Protection
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[10]

    • Skin and Body Protection: Wear a lab coat or protective clothing.

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

First-Aid Measures
  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[8]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

Handling and Storage
  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[8] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: N-Acetylation of this compound

This protocol describes a fundamental transformation to protect the amino group, a common first step before attempting modifications at other positions.

Objective: To synthesize N-(5-methyl-3-nitropyridin-4-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (solvent)

  • Dichloromethane (DCM, for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel), appropriate solvent system (e.g., 50% Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound. Dissolve the solid in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Pyridine acts as both the solvent and a mild base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.

    • Causality: The reaction is exothermic. Slow, cooled addition maintains control over the reaction temperature, preventing potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot has been consumed.

    • Trustworthiness: TLC is a self-validating step. It provides direct visual evidence of the conversion of starting material to a new, typically less polar, product.

  • Work-up and Extraction: Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench excess acetic anhydride and neutralize the pyridine. Extract the aqueous layer three times with DCM.

    • Causality: The bicarbonate quench is essential for safety and for ensuring the product is in its neutral form for efficient extraction into the organic solvent. Multiple extractions ensure maximum recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

    • Causality: The water wash removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. MgSO₄ is the final drying agent, removing all traces of water which could interfere with solvent removal.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel to obtain the pure N-(5-methyl-3-nitropyridin-4-yl)acetamide. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound (CAS: 18227-67-3) is more than a catalog chemical; it is a potent and versatile tool for chemical innovation. Its carefully arranged functional groups provide a platform for complex synthetic endeavors, particularly in the high-stakes field of pharmaceutical research. Understanding its properties, synthesis, and reactivity, as detailed in this guide, is paramount for any scientist aiming to leverage its potential. Adherence to rigorous safety protocols ensures that this potential can be explored responsibly and effectively.

References

  • This compound - LookChem. (URL: )
  • SAFETY D
  • 4-Amino-3-nitropyridine synthesis - ChemicalBook. (URL: )
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: )
  • 4-Amino-3-nitropyridine 97 1681-37-4 - Sigma-Aldrich. (URL: )
  • Safety D
  • SAFETY D
  • 4-Amino-3-nitropyridine SDS, 1681-37-4 Safety D
  • 4-Amino-3-nitropyridine 1681-37-4 wiki - Guidechem. (URL: )
  • 4-Amino-3-nitropyridine - Safety D
  • 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem. (URL: )
  • The Role of Nitropyridines in Pharmaceutical Development - Unknown Source. (URL: )
  • The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis - Unknown Source. (URL: )
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. (URL: )

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4-Amino-5-methyl-3-nitropyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-Amino-5-methyl-3-nitropyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. We will delve into its core properties, synthesis, characterization, and applications, grounding the discussion in established chemical principles and field-proven insights.

Core Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine ring is a privileged scaffold in medicinal chemistry, and the presence of amino, methyl, and nitro functional groups at specific positions makes this molecule a highly versatile synthetic intermediate.[1][2] The electron-withdrawing nitro group and electron-donating amino group create a unique electronic profile, influencing the reactivity of the pyridine ring and providing multiple sites for further chemical modification.[3]

This compound's structural analogs are key components in the synthesis of advanced pharmaceutical agents. Notably, the related structure, 4-amino-5-methylpyridin-2-one, is a critical intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist for treating cardiovascular and renal diseases.[1]

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₆H₇N₃O₂[1][4]
Molecular Weight 153.14 g/mol [1][4]
CAS Number 18227-67-3[1]
IUPAC Name 5-methyl-3-nitropyridin-4-amine[1]
Appearance Yellow crystalline powder (inferred)[5]
Solubility Insoluble in water (inferred)[6]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely documented in standard literature, but a logical and efficient route can be designed based on established nitration chemistry of aminopyridines. The most direct approach involves the electrophilic nitration of 4-amino-5-methylpyridine.

The reaction mechanism is an electrophilic aromatic substitution. The pyridine nitrogen is first protonated by the strong acid (sulfuric acid), forming a pyridinium ion. This deactivates the ring towards electrophilic attack. However, the powerful activating effect of the amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position (position 3), overcoming the deactivation of the pyridinium ring. The methyl group at position 5 provides slight additional activation.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 4-Amino-5-methylpyridine P This compound A->P Electrophilic Nitration (0-10°C) R Fuming HNO₃ Concentrated H₂SO₄

Caption: Synthetic workflow for the nitration of 4-amino-5-methylpyridine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous compounds, such as 4-amino-3-nitropyridine, and should be performed with rigorous safety precautions.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 40 mL). Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add 4-amino-5-methylpyridine (e.g., 10.0 g, 92.5 mmol) portion-wise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10°C. The formation of the pyridinium sulfate salt is highly exothermic.

  • Nitrating Agent: Slowly add fuming nitric acid (e.g., 5.0 mL) dropwise via the dropping funnel. Maintain strict temperature control between 0-10°C throughout the addition.

    • Causality Insight: The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the substitution reaction. Temperature control is critical to prevent over-nitration and decomposition.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0-10°C for 5 hours.

  • Work-up and Isolation: Slowly and carefully pour the reaction mixture onto crushed ice (e.g., 400 g). The product will precipitate out of the acidic solution. Neutralize the cold slurry to pH 7 by the slow addition of concentrated aqueous ammonia.

    • Self-Validation: The pH adjustment is a critical step. The product is soluble in strong acid (as the ammonium salt) and strong base. Neutralizing to pH 7 ensures maximum precipitation and recovery.

  • Purification: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under reduced pressure. The crude product can be further purified by recrystallization from ethanol or a similar suitable solvent.

Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques is essential.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals corresponding to the molecular structure. Expected signals would include two singlets for the aromatic protons on the pyridine ring, a singlet for the methyl protons (-CH₃), and a broad singlet for the amino protons (-NH₂).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The positions of the signals will be influenced by the attached functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 154.06.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric N=O stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-H stretches for the aromatic ring and methyl group.

Applications in Synthetic and Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile synthetic building block.[1] The three functional groups offer distinct sites for chemical elaboration, allowing for the construction of diverse molecular libraries for screening in drug discovery programs.

G cluster_amino Amino Group Reactions cluster_nitro Nitro Group Reactions center 4-Amino-5-methyl- 3-nitropyridine A1 Acylation center->A1 Derivatization A2 Alkylation center->A2 A3 Diazotization (Sandmeyer Reaction) center->A3 N1 Reduction to Amine center->N1 Derivatization N2 Nucleophilic Aromatic Substitution center->N2

Caption: Potential derivatization pathways for this compound.

  • Amino Group Modification: The amino group can undergo acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a diamine derivative. This new amino group can then be used for further functionalization, creating complex heterocyclic systems.

  • Pharmaceutical Scaffolding: As a precursor, it enables the synthesis of compounds with potential biological activities, including antifungal and antiviral properties, which are often associated with the nitropyridine core.[1][2]

Safety, Handling, and Storage

Table 2: Recommended Safety and Handling Procedures

Precaution CategoryRecommendationRationale and Source
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.To prevent skin and eye contact. The analog is a known skin and serious eye irritant.[8][9]
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of dust, which may cause respiratory irritation.[10]
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.Standard first aid for hazardous chemical exposure.[8][11]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.To maintain chemical stability and prevent hazardous reactions.[9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.To ensure safe and environmentally responsible disposal of chemical waste.[8]

Hazard Statement Summary (Inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined structure, featuring multiple reactive sites, makes it an ideal starting material for constructing complex molecular architectures. While requiring careful handling due to its potential hazards, its utility as a building block in the development of novel therapeutics and other functional materials is clear. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound effectively and safely in their work.

References

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
  • Gavrilov, N. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4945.
  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
  • Oikawa, M., et al. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 27(19), 6296.
  • Autechem. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis.
  • PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
  • Okchem. (n.d.). 4-Methyl-3-nitropyridine: Key Building Block for Pharmaceutical R&D.
  • Zhou, D., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(21), 9196-9207.

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The Synthetic Keystone: A Technical Guide to the Biological Significance of 4-Amino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological significance of 4-Amino-5-methyl-3-nitropyridine, a heterocyclic compound whose importance is defined not by its intrinsic biological activity, but by its pivotal role as a versatile synthetic intermediate in the development of potent, biologically active molecules. While direct pharmacological effects of this compound are not extensively documented, its unique structural arrangement of amino, methyl, and nitro functional groups on a pyridine scaffold makes it a highly valuable building block in medicinal chemistry. This guide will explore the chemical reactivity and synthetic utility of this compound, with a particular focus on its contribution to the synthesis of complex therapeutic agents. We will examine the strategic use of its isomers and closely related derivatives in the creation of kinase inhibitors and the non-steroidal mineralocorticoid receptor antagonist, finerenone. Through detailed synthetic pathways, mechanistic insights, and experimental protocols, this guide will illuminate the causality behind the selection of this chemical scaffold in drug discovery and development, thereby providing a comprehensive resource for researchers in the field.

Introduction: The Strategic Importance of the Aminonitropyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of specific functional groups onto this scaffold is a key strategy for modulating the physicochemical and pharmacological properties of a molecule. This compound presents a unique combination of an electron-donating amino group and an electron-withdrawing nitro group, which significantly influences the reactivity of the pyridine ring.

The strategic placement of these groups offers multiple avenues for synthetic elaboration:

  • The Amino Group: Serves as a nucleophile or a directing group for further substitutions. It can be readily acylated, alkylated, or transformed into other functional groups.

  • The Nitro Group: A strong electron-withdrawing group, it activates the pyridine ring for nucleophilic aromatic substitution. Furthermore, it can be reduced to an amino group, providing a different substitution pattern and reactivity, or participate in various cyclization reactions.

  • The Methyl Group: Provides a site for potential metabolic oxidation or can influence the steric and electronic properties of the molecule.

This inherent chemical versatility makes this compound and its isomers valuable starting materials for the construction of diverse molecular libraries aimed at various biological targets.

Synthetic Utility in the Development of Bioactive Molecules

While direct biological studies on this compound are scarce, the utility of closely related isomers as synthetic precursors is well-established in the scientific literature. These examples provide a clear blueprint for the potential applications of the title compound.

Precursor to Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminonitropyridine scaffold has been successfully employed in the synthesis of potent kinase inhibitors.

For instance, derivatives such as 2-chloro-5-methyl-3-nitropyridine have been utilized as starting materials for the synthesis of Janus kinase 2 (JAK2) inhibitors. JAK2 is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling, and its inhibition is a therapeutic strategy for myeloproliferative neoplasms and inflammatory diseases.

In a similar vein, 2-amino-4-methyl-5-nitropyridine serves as a key precursor in the synthesis of AZD7648, a highly selective DNA-dependent protein kinase (DNA-PK) inhibitor. DNA-PK is a critical enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy.

The synthetic logic in these examples involves leveraging the reactivity of the nitro and amino (or chloro) groups to build more complex heterocyclic systems that can effectively target the ATP-binding site of the respective kinases.

A Case Study: The Role of the 4-Amino-5-methylpyridine Core in the Synthesis of Finerenone

A compelling example of the synthetic importance of the 4-amino-5-methylpyridine core is its role in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone is approved for the treatment of chronic kidney disease associated with type 2 diabetes. The synthesis of this complex dihydropyridine derivative relies on a key intermediate, 4-amino-5-methyl-1H-pyridin-2(1H)-one.

While not directly this compound, this key intermediate can be conceptually derived from it, highlighting the synthetic potential of the scaffold. A plausible synthetic transformation would involve the reduction of the nitro group, followed by diazotization and hydrolysis to install the pyridone functionality. A patent has described the synthesis of this pyridone intermediate from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, further underscoring the utility of nitropyridine derivatives in this context.

Experimental Protocols: A Representative Synthetic Pathway

The following section provides a detailed, step-by-step methodology for a key transformation in the synthesis of a bioactive molecule derived from a related aminonitropyridine. This protocol is representative of the types of reactions in which this compound could be employed.

Synthesis of a Triazolo[1,5-a]pyridine Intermediate for a DNA-PK Inhibitor

This protocol is adapted from the synthesis of an intermediate for the DNA-PK inhibitor AZD7648, starting from the related isomer, 2-amino-4-methyl-5-nitropyridine.

Objective: To demonstrate a key cyclization reaction utilizing an aminonitropyridine precursor.

Materials:

  • 2-Amino-4-methyl-5-nitropyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine

  • Ammonium formate

  • Palladium on carbon (Pd/C)

  • Anhydrous solvents (e.g., DMF, Ethanol)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Step-by-Step Methodology:

  • Formation of the N,N-dimethylformamidine derivative:

    • Dissolve 2-amino-4-methyl-5-nitropyridine in anhydrous DMF.

    • Add DMF-DMA in a 1.1 molar equivalent.

    • Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Cyclization to the triazolo[1,5-a]pyridine:

    • Dissolve the crude product from the previous step in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride, followed by a base (e.g., sodium acetate) to liberate free hydroxylamine.

    • Reflux the mixture for 4-6 hours until TLC analysis indicates the formation of the cyclized product.

    • Cool the reaction, and partition the product between water and a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Reduction of the nitro group:

    • Dissolve the purified triazolo[1,5-a]pyridine intermediate in a suitable solvent such as ethanol or methanol.

    • Add ammonium formate in excess (5-10 molar equivalents).

    • Carefully add a catalytic amount of 10% Pd/C.

    • Heat the mixture to reflux for 1-2 hours. The reaction is often rapid and exothermic.

    • Monitor the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the corresponding amino derivative.

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound and Related Precursors
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Synthetic Application
This compoundC₆H₇N₃O₂153.14193Versatile Synthetic Intermediate
2-Amino-4-methyl-5-nitropyridineC₆H₇N₃O₂153.14225-227Precursor to DNA-PK inhibitors (e.g., AZD7648)
2-Chloro-5-methyl-3-nitropyridineC₆H₅ClN₂O₂172.5745-47Precursor to JAK2 inhibitors
4-Amino-5-methyl-1H-pyridin-2(1H)-oneC₆H₈N₂O124.14248-250Intermediate for Finerenone synthesis
Diagrams of Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthetic Pathway to Bioactive Molecules cluster_pathway Targeted Biological Pathway Aminonitropyridine Aminonitropyridine Intermediate_1 Functionalized Intermediate Aminonitropyridine->Intermediate_1 Functional Group Transformation Bioactive_Molecule e.g., Kinase Inhibitor Intermediate_1->Bioactive_Molecule Cyclization / Coupling Kinase Kinase (e.g., JAK2, DNA-PK) Bioactive_Molecule->Kinase Inhibition Signal External Signal (e.g., Cytokine, DNA Damage) Signal->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Repair) Substrate->Cellular_Response

Caption: Synthetic logic and biological target of molecules derived from aminonitropyridines.

G Start 2-Amino-4-methyl- 5-nitropyridine Step1 React with DMF-DMA Start->Step1 Intermediate1 Formamidine Intermediate Step1->Intermediate1 Step2 Cyclize with Hydroxylamine Intermediate1->Step2 Intermediate2 Triazolo[1,5-a]pyridine (Nitro-substituted) Step2->Intermediate2 Step3 Reduce Nitro Group (Pd/C, H₂ source) Intermediate2->Step3 Final Amino-substituted Triazolo[1,5-a]pyridine Step3->Final

Caption: Workflow for the synthesis of a key intermediate for a DNA-PK inhibitor.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound exemplifies a class of compounds whose biological significance is realized through chemical synthesis. Its strategically positioned functional groups provide a rich platform for the generation of complex and diverse molecular architectures. By serving as a key building block for potent therapeutic agents such as kinase inhibitors and mineralocorticoid receptor antagonists, the aminonitropyridine scaffold demonstrates enduring value in medicinal chemistry. The synthetic strategies and experimental insights presented in this guide underscore the importance of understanding the reactivity and potential of such intermediates. For researchers and drug development professionals, this compound and its related isomers represent a valuable toolkit for the rational design and synthesis of the next generation of targeted therapeutics.

References

  • K. V. V. S. N. Murty, S. K. Y. T. M. R. P. K. V. S. N. Murty, & S. K. Y. T. M. R. P. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(5), 1033. [Link]
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.
  • Mao, Y., Cheng, F., He, Q., Liu, B., & Tang, L. (2022). Synthesis of Finerenone. Chinese Journal of Pharmaceuticals, 53(9), 1270-1273. [Link]
  • WIPO Patentscope. (n.d.). WO2020178175 - SYNTHESIS OF 4-AMINO-5-METHYL-1H-PYRIDIN-2(1H)-ON (INTERMEDIATE COMPOUND FOR THE SYNTHESIS OF THE MR ANTAGONIST FINERENONE) FROM 2-CHLORO-5-METHYL-4-NITRO-PYRIDINE-1-OXIDE USING THE INTERMEDIATE COMPOUND 2-CHLORO-5-METHYL-4-PYRIDINAMINE.

Foreword: The Strategic Value of Substituted Nitropyridines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 4-Amino-5-methyl-3-nitropyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] When further functionalized with nitro and amino groups, these heterocycles transform into exceptionally versatile synthetic intermediates. This compound (CAS No. 18227-67-3) epitomizes this class of molecules. Its carefully orchestrated arrangement of an electron-donating amino group, an electron-withdrawing nitro group, and a methyl group on the pyridine core provides multiple, distinct sites for chemical modification.[1] This guide, intended for researchers and drug development professionals, delineates the synthetic rationale, practical protocols, and strategic applications of this valuable chemical building block.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. These properties dictate handling, purification, and reaction conditions.

PropertyValueSource
CAS Number 18227-67-3[2]
Molecular Formula C₆H₇N₃O₂[2]
Molecular Weight 153.14 g/mol [2]
IUPAC Name 3-methyl-5-nitropyridin-4-amine[1]
Appearance Yellow crystalline powder[3]
Melting Point 193 °C[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[4]

The molecule's structure, featuring both a hydrogen bond donor (amino group) and acceptors (nitro group, ring nitrogen), along with its moderate polarity, governs its solubility and crystalline nature.

The Synthetic Pathway: A Deliberate Approach to Regiochemistry

While a singular "discovery" event for this compound is not prominently documented, its synthesis can be logically deduced from established principles of aromatic chemistry applied to heterocyclic systems. The primary challenge in synthesizing polysubstituted pyridines is controlling the regioselectivity of electrophilic substitution reactions, such as nitration. The following workflow represents a robust and logical approach.

Synthetic Strategy and Rationale

The synthesis of substituted nitropyridines often involves the nitration of a pre-functionalized pyridine ring. The directing effects of existing substituents are paramount. For instance, the synthesis of the related compound, 4-amino-3-nitropyridine, involves the direct nitration of 4-aminopyridine.[5] A similar strategy can be envisioned for the target molecule, likely starting from a suitable methyl-substituted aminopyridine.

The choice of nitrating agent is critical. A mixture of fuming nitric acid and concentrated sulfuric acid is a powerful and common choice. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically conducted at low temperatures (0-10°C) to control the exothermic nature of the reaction and to minimize side-product formation.

Visualizing the Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, highlighting the transformation from a precursor to the final product.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Purification Start 4-Amino-5-methylpyridine (Starting Material) Reagents1 Fuming HNO₃ Concentrated H₂SO₄ Start->Reagents1 Product This compound (Target Compound) Reagents1->Product Workup Aqueous Workup (Neutralization & Precipitation) Product->Workup Purification Recrystallization / Chromatography Workup->Purification Final Pure Product Purification->Final

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for nitrating aminopyridines.[5][6]

Objective: To synthesize this compound.

Materials:

  • 4-Amino-5-methylpyridine (or a suitable precursor)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Ammonia solution (e.g., 28% NH₄OH) or other suitable base

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 20 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 10°C.

  • Substrate Addition: Slowly add the starting aminopyridine derivative (e.g., 50.0 mmol) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.

  • Nitrating Agent Addition: Slowly add fuming nitric acid (e.g., 2.5 mL) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 0-10°C.[5]

  • Initial Reaction: Continue stirring the reaction mixture at 0-10°C for approximately 5 hours after the addition is complete.[5]

  • Warming and Heating: Allow the mixture to warm to room temperature, then heat it to 90°C for 3 hours to ensure the reaction goes to completion.[5]

  • Quenching: After cooling the reaction mixture back to room temperature, slowly pour it into a beaker containing a large amount of crushed ice and water with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding an ammonia solution until the pH reaches approximately 7. This step should be performed in an ice bath as the neutralization is highly exothermic. A yellow precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any residual salts and dry it under reduced pressure.

Structural Validation and Quality Control: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical step that relies on a combination of analytical techniques.

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction by comparing the reaction mixture to the starting material.[5]

  • Melting Point: The measured melting point of the purified product should be sharp and match the literature value (193 °C)[2]. A broad or depressed melting point would indicate the presence of impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound, an ESI-MS analysis in positive mode would be expected to show a peak at m/z 154.14, corresponding to the [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amino group protons. The chemical shifts would be influenced by the electronic effects of the substituents.

    • ¹³C NMR: Would show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Utility in Drug Discovery and Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Versatile Precursor: The amino group can be acylated, alkylated, or transformed into other functional groups. The nitro group can be readily reduced to an amino group, opening up further synthetic possibilities. This dual functionality makes it a valuable precursor for creating diverse chemical libraries for screening.[1]

  • Scaffold for Bioactive Molecules: The nitropyridine core is a recognized pharmacophore in various therapeutic areas.[7] Structural analogs of this compound serve as key intermediates in the synthesis of complex pharmaceutical agents. For example, the related 4-amino-5-methylpyridin-2-one is a crucial intermediate in the multi-step synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat cardiovascular and renal diseases.[1][8]

The following diagram illustrates the logical relationship of this compound as a building block.

Applications A This compound (Building Block) B Amino Group Modification (e.g., Acylation, Alkylation) A->B Site 1 C Nitro Group Reduction (to form a diamine) A->C Site 2 D Complex Heterocycle Synthesis B->D C->D E Active Pharmaceutical Ingredients (APIs) (e.g., Finerenone Analogs) D->E

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

As with any nitroaromatic compound, proper safety protocols must be observed.

  • Hazard Classification: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[2]

Conclusion

This compound is a testament to the power of functionalized heterocycles in modern organic synthesis. Its preparation, while requiring careful control of reaction conditions, is based on fundamental and well-understood chemical principles. The strategic placement of its functional groups provides a robust platform for the construction of more complex and biologically relevant molecules, solidifying its role as a valuable intermediate for researchers in medicinal chemistry and drug development.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules.MDPI. [Link]
  • This compound.LookChem. [Link]
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • 4-Amino-3,5-dinitropyridine.Pipzine Chemicals. [Link]
  • 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803.PubChem. [Link]

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4-Amino-5-methyl-3-nitropyridine: A Versatile Scaffolding for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a powerhouse building block in modern organic synthesis. Its strategic arrangement of an electron-donating amino group and a potent electron-withdrawing nitro group on a pyridine scaffold imparts a unique and versatile reactivity profile. This guide provides a comprehensive overview of this molecule, delving into its synthesis, key chemical transformations, and applications. We will explore the nuanced reactivity of its distinct functional groups, offering mechanistic insights and field-proven protocols for its use in constructing complex molecular architectures. This document is intended to serve as a practical resource for scientists engaged in drug discovery, medicinal chemistry, and materials science, enabling them to leverage the full synthetic potential of this valuable intermediate.

Introduction to the this compound Scaffold

Molecular Profile and Physicochemical Properties

This compound is a yellow crystalline solid whose structure is primed for diverse chemical modifications. The interplay between the substituents dictates its physical properties and, more importantly, its chemical behavior.

PropertyValue
CAS Number 18227-67-3[1]
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol [1]
Appearance Yellow to greenish-yellow crystalline powder[2]
IUPAC Name 5-methyl-3-nitropyridin-4-amine[1]
The Strategic Importance of the Aminonitropyridine Scaffold

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the presence of the nitro group at the 3-position, which acts as a powerful π-electron withdrawing group. Conversely, the amino group at the 4-position is a strong σ- and π-electron donating group. This electronic push-pull system creates a highly polarized molecule with distinct reactive sites, allowing for selective and sequential chemical transformations. This controlled reactivity makes it an ideal starting point for building diverse molecular libraries, particularly in the search for novel therapeutic agents and functional materials.[2]

Synthesis of the Building Block

The most direct and common route to synthesizing substituted aminonitropyridines involves the electrophilic nitration of the corresponding aminopyridine precursor.[3] The conditions must be carefully controlled to achieve the desired regioselectivity.

Recommended Synthetic Protocol: Nitration of 4-Amino-5-methylpyridine

This protocol outlines a standard procedure for the synthesis of the title compound. The strong activating and ortho-, para-directing effect of the amino group, combined with the directing effect of the methyl group, favors the introduction of the nitro group at the 3-position.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: This serves a dual purpose. It protonates the pyridine nitrogen, further deactivating the ring to prevent over-nitration, and it acts as a medium to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

  • Low Temperature Control (0-10 °C): The nitration of activated aromatic systems is a highly exothermic reaction. Maintaining a low temperature is critical to prevent runaway reactions and minimize the formation of undesired side products and regioisomers.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 5.0 g (46.2 mmol) of 4-amino-5-methylpyridine to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

  • Once the precursor is fully dissolved, slowly add 2.5 mL of fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature between 0-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 4-5 hours.

  • Allow the reaction to slowly warm to room temperature, then heat at 90 °C for 3 hours to ensure complete reaction.[4]

  • Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH reaches 7. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum over P₂O₅ to yield this compound.

Key Transformations and Mechanistic Insights

The true power of this compound is revealed in its capacity to undergo a wide array of chemical transformations at its three key reactive centers: the amino group, the nitro group, and the pyridine ring itself.

G main This compound amino Amino Group (-NH2) main->amino nitro Nitro Group (-NO2) main->nitro ring Pyridine Ring main->ring diazotization Diazotization (Sandmeyer) amino->diazotization Versatile functionalization coupling N-Arylation (Buchwald-Hartwig) amino->coupling C-N bond formation reduction Reduction to Diamine nitro->reduction Access to diamines snar SNAr (Nitro Displacement) nitro->snar C-X bond formation (X = O, N, S) vns Vicarious Nucleophilic Substitution (VNS) ring->vns C-H functionalization

Caption: Key reactive sites and major transformation pathways of this compound.

Manipulation of the Amino Group

The primary amino group at the C4 position is a versatile handle for introducing a wide range of functionalities.

Diazotization of the amino group provides a gateway to a vast array of functional groups by converting it into an excellent leaving group (N₂). The resulting pyridyl diazonium salt can be trapped with various nucleophiles.[5]

Causality Behind Experimental Choices:

  • Aqueous Acid (e.g., HCl, H₂SO₄): The reaction requires an acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.[6]

  • Sodium Nitrite (NaNO₂): The source of the nitrosating agent. It must be added slowly at low temperatures to control the formation of nitrous acid and prevent decomposition of the diazonium salt.

  • Copper(I) Salts (for Sandmeyer reactions): Cu(I) catalysts are essential for efficiently converting the diazonium salt to the corresponding halide or cyanide, proceeding through a radical mechanism.

Experimental Protocol: Conversion of Amine to Chloride

  • Suspend 1.53 g (10 mmol) of this compound in 20 mL of 6M hydrochloric acid and cool to 0 °C.

  • Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve 1.43 g (10 mmol) of copper(I) chloride in 10 mL of concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (N₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-chloro-5-methyl-3-nitropyridine.

The amino group can be directly coupled with aryl halides or triflates to form diarylamine structures, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: A source of Pd(0), which is the active catalytic species that initiates the cycle via oxidative addition into the aryl halide C-X bond.[7]

  • Bulky Phosphine Ligands (e.g., RuPhos, BrettPhos): These ligands are crucial. They stabilize the palladium center, promote the rate-limiting reductive elimination step to form the C-N bond, and prevent catalyst decomposition. The choice of ligand is often substrate-dependent.[8][9]

  • Strong, Non-nucleophilic Base (e.g., LiHMDS, NaOtBu): The base is required to deprotonate the aminopyridine, forming the nucleophilic amide that participates in the transmetalation step of the catalytic cycle.

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X(L2) oa->pd2 Ar-X trans Transmetalation pd2->trans Base, R-NH2 pd2_amide Ar-Pd(II)-NHR(L2) trans->pd2_amide re Reductive Elimination pd2_amide->re re->pd0 Ar-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Reactions Involving the Nitro Group

The nitro group is arguably the most powerful functional handle on the molecule, serving both as a precursor to an amine and as an excellent leaving group in SNAr reactions.

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a new world of synthetic possibilities, particularly for the construction of fused heterocyclic systems like imidazopyridines or triazolopyridines. The choice of reducing agent is critical to ensure selectivity and compatibility with other functional groups.[10]

Reagent/CatalystConditionsAdvantagesDisadvantages
H₂, Pd/C MeOH or EtOH, rt, 1-4 atmHigh yield, clean reaction, catalyst is recyclable.[11]Can reduce other functional groups (alkenes, alkynes, benzyl ethers).
SnCl₂·2H₂O EtOH or EtOAc, refluxMild, tolerates many functional groups.[11]Requires stoichiometric amounts, tin waste.
Fe / NH₄Cl EtOH/H₂O, refluxInexpensive, effective.Requires acidic conditions, large excess of iron.
Sodium Dithionite (Na₂S₂O₄) H₂O/THF, rtMild, useful for sensitive substrates.Can sometimes be sluggish, aqueous workup.

Experimental Protocol: Reduction with Tin(II) Chloride

  • Dissolve 1.53 g (10 mmol) of this compound in 50 mL of ethanol in a round-bottom flask.

  • Add 11.3 g (50 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic solids.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 3,4-diamino-5-methylpyridine.

The strong electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the C3 position highly susceptible to nucleophilic attack. This allows the nitro group to be displaced by a variety of nucleophiles (O-, N-, S-, and even some C-nucleophiles), a reaction that is often difficult to achieve with less activated systems.[12][13]

Causality Behind Mechanistic Pathway: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group and throughout the pyridine ring, which is the key stabilizing factor. In the second, typically faster step, the leaving group (nitrite, NO₂⁻) is expelled, restoring the aromaticity of the ring.[12][14]

G start Substrate + Nu:⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Addition (rate-determining) product Product + NO₂⁻ meisenheimer->product Elimination (fast)

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application in Target-Oriented Synthesis

To illustrate the synthetic power of this building block, consider the construction of a substituted imidazo[4,5-c]pyridine core, a scaffold found in numerous kinase inhibitors and other biologically active molecules.

G start 4-Amino-5-methyl- 3-nitropyridine reduction Nitro Reduction (e.g., H2, Pd/C) start->reduction diamine 3,4-Diamino- 5-methylpyridine reduction->diamine cyclization Cyclization with Carboxylic Acid Derivative diamine->cyclization imidazo Substituted Imidazo[4,5-c]pyridine Scaffold cyclization->imidazo

Caption: Synthetic workflow from this compound to a core imidazopyridine scaffold.

This workflow demonstrates a logical and efficient strategy. The nitro group is first reduced to generate the vicinal diamine. This key intermediate can then be cyclized with various reagents (aldehydes, carboxylic acids, orthoesters) to forge the imidazole ring, yielding the desired heterocyclic core ready for further functionalization.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers chemists a reliable and versatile entry point into complex molecular designs. The predictable and often orthogonal reactivity of its functional groups allows for the execution of sophisticated synthetic strategies with a high degree of control. Its proven utility in the synthesis of pharmaceutically relevant scaffolds underscores its importance. As the demand for novel, structurally complex small molecules continues to grow in drug discovery and materials science, the role of well-designed, multifunctional building blocks like this compound will only become more critical.

References

  • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: RSC Advances URL:[Link]
  • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: ResearchG
  • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: National Institutes of Health (NIH) URL:[Link]
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  • Title: Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates Source: ResearchG
  • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: MDPI URL:[Link]
  • Title: Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions Source: RSC Publishing URL:[Link]
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  • Title: THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH Source: Revue Roumaine de Chimie URL:[Link]
  • Title: Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect Source: ResearchG
  • Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL:[Link]
  • Title: Reactions of 4‐amino‐2‐chloro‐3,5‐dinitropyridine 5 with nucleophiles Source: ResearchG
  • Title: Studying the Mechanisms of Nitro Compounds Reduction (A-Review)
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Methodological & Application

Application Note & Synthesis Protocol: 4-Amino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Amino-5-methyl-3-nitropyridine, a key heterocyclic intermediate. The protocol is designed to be self-validating, with in-depth explanations for critical steps, ensuring both reproducibility and safety.

Introduction and Significance

This compound is an important building block in synthetic organic chemistry. Its substituted pyridine ring, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it a versatile precursor for the development of more complex molecules.[1] These derivatives are of significant interest in medicinal chemistry and materials science, finding applications in the synthesis of kinase inhibitors, antimicrobial agents, and specialized dyes.[1][2]

The synthesis hinges on a classic electrophilic aromatic substitution—specifically, the nitration of a substituted aminopyridine. The protocol detailed herein employs a standard and reliable method using a mixed acid (sulfuric and nitric acid) approach under carefully controlled temperature conditions to ensure high regioselectivity and yield.[1] Understanding the interplay between the directing effects of the substituents and the reaction conditions is paramount for a successful outcome.

Reaction Mechanism and Rationale

The synthesis of this compound from 4-amino-5-methylpyridine proceeds via an electrophilic aromatic substitution. The core mechanistic steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.

  • Electrophilic Attack: The pyridine ring, activated by the strongly electron-donating amino group at the C4 position, undergoes nucleophilic attack on the nitronium ion. The amino group is a powerful ortho, para-director. In this case, the positions ortho to the amino group are C3 and C5.

  • Regioselectivity: While the C5 position is also activated, it is sterically hindered by the adjacent methyl group. Therefore, the electrophilic attack preferentially occurs at the less hindered C3 position, leading to the desired product. The careful control of temperature is crucial to minimize the formation of unwanted isomers.[3]

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to a weak base (like HSO₄⁻ or H₂O) to restore the aromaticity of the pyridine ring, yielding the final product.

Visualizing the Synthesis Workflow

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Nitration cluster_workup Phase 3: Isolation & Purification A Prepare Ice Bath & Cool H₂SO₄ B Slowly Dissolve 4-Amino-5-methylpyridine A->B Maintain T < 10°C C Dropwise Addition of HNO₃ B->C D Stir at 0-10°C for 2-4h C->D Critical Temperature Control E Quench Reaction on Ice D->E F Neutralize with NH₄OH to pH 7 E->F G Filter Precipitate F->G H Recrystallize from Aqueous Ethanol G->H I Dry Under Vacuum H->I

Caption: High-level workflow for the synthesis of this compound.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )Recommended Grade
4-Amino-5-methylpyridineC₆H₈N₂3430-22-6108.14>98%
Sulfuric Acid, ConcentratedH₂SO₄7664-93-998.0895-98%
Nitric Acid, FumingHNO₃7697-37-263.01>90%
Deionized WaterH₂O7732-18-518.02N/A
Ammonium HydroxideNH₄OH1336-21-635.0428-30% Solution
EthanolC₂H₅OH64-17-546.07Reagent Grade
Crushed IceH₂O7732-18-518.02N/A
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and Teflon-coated stir bar

  • Dropping funnel (50 mL)

  • Low-temperature thermometer (-20 to 100 °C)

  • Large crystallizing dish or container for ice bath

  • Büchner funnel and vacuum flask (500 mL)

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH indicator strips or pH meter

  • Vacuum oven

Detailed Synthesis Protocol

This protocol is adapted from established methods for the nitration of analogous aminopyridines.[1][4]

Step 1: Reaction Vessel Preparation
  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Place the flask in a large ice-salt bath to facilitate cooling below 0°C.

  • Carefully add 50 mL of concentrated sulfuric acid to the flask. Begin stirring and allow the acid to cool to between 0 and 5 °C.

Step 2: Substrate Addition
  • In small portions, slowly add 5.4 g (50 mmol) of 4-amino-5-methylpyridine to the cold, stirring sulfuric acid.

  • Causality Check: This addition is highly exothermic. Adding the substrate slowly prevents a dangerous temperature spike that could lead to degradation of the starting material and reduced yield. Ensure the temperature is maintained below 10 °C throughout the addition.

Step 3: Nitration
  • Measure 3.5 mL of fuming nitric acid and place it in the dropping funnel.

  • Add the nitric acid dropwise to the reaction mixture over a period of 30-45 minutes.

  • Trustworthiness Check: This is the most critical step for regioselectivity. The internal temperature of the reaction must be rigorously maintained between 0 and 10 °C.[1] A higher temperature can lead to the formation of dinitrated products or other isomers.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 3 hours to ensure the reaction goes to completion.

Step 4: Work-up and Isolation
  • Prepare a beaker containing approximately 200 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with constant manual stirring. This will dilute the acid and precipitate the product sulfate salt.

  • Place the beaker in an ice bath and slowly neutralize the mixture by adding concentrated ammonium hydroxide solution. Monitor the pH and continue adding base until the pH is approximately 7. The free base of the product will precipitate as a yellow solid.[4]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any residual inorganic salts.

Step 5: Purification and Drying
  • Transfer the crude solid to a beaker and perform recrystallization using an aqueous ethanol solution (e.g., 50-70% ethanol in water). Dissolve the solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified yellow crystalline product by vacuum filtration.

  • Dry the solid in a vacuum oven at 50-60 °C overnight. The expected yield is approximately 70-80%. The reported melting point for the analogous 4-amino-3-nitropyridine is around 193 °C.[5]

Visualizing the Chemical Transformation

G cluster_main start 4-Amino-5-methylpyridine plus + start->plus reagents H₂SO₄, HNO₃ (0-10 °C) plus->reagents product This compound reagents->product Electrophilic Aromatic Substitution

Caption: Reaction scheme for the nitration of 4-amino-5-methylpyridine.

Safety, Handling, and Expert Insights

CRITICAL SAFETY NOTICE: This procedure involves highly corrosive and strong oxidizing acids.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Fume Hood: All steps must be performed inside a certified chemical fume hood.

  • Handling Acids: Always add acid to water, never the other way around. When diluting the reaction mixture, pour the acid mixture slowly onto ice. The neutralization step is also highly exothermic and requires slow addition of the base with efficient cooling.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Field-Proven Insights & Troubleshooting
  • Problem: The reaction mixture becomes a thick, un-stirrable slurry upon adding the aminopyridine.

    • Insight: The aminopyridine sulfate salt may be precipitating. You can add a small additional volume of cold sulfuric acid to improve fluidity, but be mindful of the total reaction volume for the work-up step.

  • Problem: The final product yield is significantly low.

    • Insight: This is often due to poor temperature control during the nitric acid addition, leading to side reactions or decomposition. Ensure your ice bath is well-maintained and the addition is sufficiently slow. Incomplete reaction due to insufficient stirring time is another possibility.

  • Problem: The product appears dark or oily, indicating impurities.

    • Insight: Over-nitration or side-reactions are likely culprits. A thorough recrystallization is essential. If impurities persist, column chromatography may be required, though it is not typically necessary for this procedure if performed correctly.

References

  • This compound. LookChem. [Link]
  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Acme Synthetic Chemicals. [Link]
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

Sources

Application Notes and Protocols for 4-Amino-5-methyl-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Nitro-4-aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a quintessential "privileged scaffold," a core structural motif consistently found in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a cornerstone of drug design. Within this vast chemical space, the 3-nitro-4-aminopyridine substructure represents a particularly powerful and versatile building block. The orthogonal reactivity of the amino and nitro groups, coupled with the electronic influence they exert on the pyridine ring, provides chemists with a pre-functionalized platform ripe for elaboration into complex, biologically active molecules.

This guide focuses on a key exemplar of this scaffold: 4-Amino-5-methyl-3-nitropyridine . The strategic placement of the methyl group at the 5-position further refines the electronic and steric properties of the molecule, offering an additional vector for molecular recognition and metabolic tuning. While direct literature on this specific isomer is emerging, the proven utility of its close analogs underscores its immense potential. For instance, the structurally related 4-amino-5-methylpyridin-2-one is a pivotal intermediate in the multi-step synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist for cardiovascular and renal diseases.[2] Furthermore, various aminonitropyridine isomers have demonstrated a spectrum of biological activities, including antifungal and antiviral properties, and serve as foundational synthons for more complex pharmaceutical agents.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its physicochemical properties, provide detailed synthetic protocols for its preparation and subsequent derivatization, and explore its application in the construction of medicinally relevant compounds, with a particular focus on kinase inhibitors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a building block's intrinsic properties is paramount for its successful application in synthesis.

PropertyValueSource
IUPAC Name 5-methyl-3-nitropyridin-4-amine[2]
CAS Number 18227-67-3N/A
Molecular Formula C₆H₇N₃O₂[2]
Molecular Weight 153.14 g/mol N/A
Appearance Expected to be a yellow solidGeneral observation for nitropyridines

The reactivity of this compound is dictated by the interplay of its three key functional groups on the pyridine core:

  • 4-Amino Group: This is an electron-donating group that activates the pyridine ring towards electrophilic substitution. It is also a primary nucleophile, readily undergoing acylation, alkylation, sulfonylation, and participation in cross-coupling reactions.

  • 3-Nitro Group: As a potent electron-withdrawing group, the nitro functionality deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions. Crucially, it is also readily reduced to an amino group, providing a gateway to a new set of derivatives.

  • 5-Methyl Group: This electron-donating group provides a modest activating effect on the ring and can influence the binding of derivatives to biological targets through steric interactions.

The combination of a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) creates a "push-pull" electronic effect, polarizing the molecule and influencing the regioselectivity of subsequent reactions.

Synthesis and Characterization

Protocol 1: Synthesis of this compound

Rationale: This procedure utilizes a mixed acid nitration (fuming nitric acid and concentrated sulfuric acid). The sulfuric acid protonates the pyridine nitrogen, further deactivating the ring, but also protonates the exocyclic amino group to form an ammonium salt. The nitration is directed by the 4-amino group, with the nitro group adding to the adjacent, sterically accessible 3-position. The methyl group at the 3-position of the starting material directs the incoming nitro group to the 5-position relative to the methyl group (which is the 3-position of the final product).

Materials:

  • 4-Amino-3-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Ammonia solution (e.g., 28%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 4-amino-3-methylpyridine (1.0 eq) portion-wise to concentrated sulfuric acid (approx. 4 mL per gram of starting material). Maintain the temperature between 0-10 °C.

  • Once the starting material is fully dissolved, continue to cool the mixture. Slowly add fuming nitric acid (1.0 - 1.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 5 hours.

  • Allow the reaction to warm to room temperature and then heat at 90 °C for 3 hours.

  • Cool the reaction mixture to room temperature and stir overnight.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH reaches 7. A yellow precipitate should form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under reduced pressure to yield this compound.

Characterization (Expected Data)

As experimental spectra are not publicly available, the following are expected characteristic signals based on analysis of its isomers and related compounds.[4][5]

  • ¹H NMR (DMSO-d₆):

    • δ ~8.8-9.0 ppm (s, 1H, H2)

    • δ ~8.0-8.2 ppm (s, 1H, H6)

    • δ ~7.0-7.5 ppm (br s, 2H, -NH₂)

    • δ ~2.2-2.4 ppm (s, 3H, -CH₃)

  • ¹³C NMR (DMSO-d₆):

    • δ ~155 ppm (C4)

    • δ ~150 ppm (C2)

    • δ ~140 ppm (C6)

    • δ ~130 ppm (C3)

    • δ ~120 ppm (C5)

    • δ ~18 ppm (-CH₃)

  • FTIR (KBr, cm⁻¹):

    • ~3450-3300 (N-H stretch, primary amine)

    • ~1620 (N-H bend)

    • ~1580, 1350 (NO₂ asymmetric and symmetric stretch)

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 154.06

Applications in Medicinal Chemistry: A Versatile Synthetic Hub

This compound is a launchpad for the synthesis of a diverse array of more complex molecules. The differential reactivity of the amino and nitro groups allows for selective transformations.

A 4-Amino-5-methyl- 3-nitropyridine B 3,4-Diamino- 5-methylpyridine A->B Nitro Reduction (e.g., Pd/C, H₂) C N-Acyl/Alkyl- 4-amino-5-methyl- 3-nitropyridine A->C N-Functionalization (e.g., Acyl Chloride) D Fused Heterocycles (e.g., Imidazopyridines) B->D Cyclization (e.g., with 1,2-dicarbonyls) E Substituted 3-amino-4-acyl/alkyl- aminopyridines C->E Nitro Reduction

Caption: Key synthetic transformations of this compound.

Protocol 2: Reduction of the Nitro Group to Form 3,4-Diamino-5-methylpyridine

Rationale: The reduction of the nitro group to a primary amine is a common and crucial transformation. Catalytic hydrogenation is a clean and efficient method. The resulting diamine is a valuable precursor for the synthesis of fused heterocyclic systems like imidazopyridines and triazolopyridines, which are prevalent in many bioactive molecules.[1]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 10% Pd/C (5-10 mol% Pd).

  • Purge the flask with hydrogen gas (or connect to a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 3,4-Diamino-5-methylpyridine, which can often be used in the next step without further purification.

Protocol 3: N-Acylation of the 4-Amino Group

Rationale: Selective acylation of the 4-amino group is readily achievable. This transformation is useful for installing various side chains and can modulate the compound's physicochemical properties, such as solubility and lipophilicity. The resulting amide can also serve as a directing group for subsequent reactions.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add the base (1.1 eq).

  • Slowly add the acyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Case Study: Application in Kinase Inhibitor Synthesis

The aminonitropyridine scaffold is a validated starting point for the development of various kinase inhibitors. For example, derivatives of 2-amino-5-methyl-3-nitropyridine have been synthesized as potent inhibitors of Janus kinase 2 (JAK2).[1][6] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune response, and its dysregulation is implicated in various cancers and inflammatory diseases.

cluster_membrane Cell Membrane Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activation STAT STAT JAK->STAT phosphorylation STAT_P pSTAT STAT_P->STAT_P dimerization Nucleus Nucleus STAT_P->Nucleus translocation Transcription Gene Transcription Inhibitor Aminopyridine- based Inhibitor Inhibitor->JAK

Caption: Simplified JAK-STAT signaling pathway and the site of action for inhibitors.

Derivatives of this compound can be designed to target the ATP-binding site of kinases like JAK2. The general synthetic strategy would involve:

  • Functionalization at the 4-amino position to introduce a moiety that interacts with the hinge region of the kinase.

  • Reduction of the nitro group to an amine.

  • Functionalization of the newly formed 3-amino group to explore the solvent-exposed region of the binding pocket.

This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

SAR Insights from Related Scaffolds

Studies on related aminopyridine-based kinase inhibitors have revealed key SAR trends that can be extrapolated to derivatives of this compound:

Scaffold PositionModificationImpact on Activity
4-Amino Group Acylation with various aromatic/heteroaromatic groupsCrucial for hinge-binding; modulates potency and selectivity.
3-Position (from Nitro) Conversion to amine, then formation of amides/sulfonamidesInteracts with solvent-exposed region; can enhance potency and improve physicochemical properties.
5-Methyl Group PresentCan provide beneficial steric interactions in the binding pocket and block potential metabolic sites.

Safety and Handling

While specific toxicity data for this compound is not available, compounds of this class (aminonitropyridines) should be handled with care. Based on safety data sheets for related compounds like 4-amino-3-nitropyridine:[7]

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a strategic entry point for the synthesis of complex molecules. The demonstrated success of related scaffolds in developing potent and selective kinase inhibitors, among other therapeutic agents, strongly supports the potential of this compound in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their pursuit of novel therapeutics.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules. [Link]
  • Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. (2018).
  • Synthesis of 4-nitropyridine. PrepChem.com. [Link]
  • 1 H NMR spectrum for compound 3 in pyridine-d 5.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022).
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • 3-Amino-4-methylpyridine. LookChem. [Link]
  • Examples of bioactive compounds and drugs incorporating the pyrazolin‐5‐one heterocycle.
  • Some bioactive compounds containing 2-Amino-3,5-dicarbonitrile-6-thio-pyridine scaffold.
  • The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. (2021). Current Topics in Medicinal Chemistry. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. [Link]
  • Bioactive Cr(III), Co(II), and Mn(II) Complexes with N′((3-Hydroxynaphthalen-2-yl)methylene)picolinohydrazide: Structural, Computational, and Biological Studies. (2024). ACS Omega. [Link]
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules. [Link]
  • Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. (2019). Heliyon. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2020).
  • Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. (2019). Heliyon. [Link]

Sources

Application Note: The Strategic Utility of 4-Amino-5-methyl-3-nitropyridine as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 4-Amino-5-methyl-3-nitropyridine as a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] This guide elucidates the physicochemical properties, safety protocols, and a robust synthetic protocol for the intermediate itself. Furthermore, it presents a comprehensive case study on its strategic application, focusing on the reduction of the nitro group to form a key diamine precursor, a common motif in many pharmaceutical agents. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and scalability.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Their prevalence is due to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteric replacements for other aromatic systems. Among these, this compound (CAS No. 18227-67-3) is a particularly valuable building block.[1] The orthogonal reactivity of its functional groups—the nucleophilic amino group, the electron-withdrawing nitro group, and the pyridine ring itself—provides a versatile platform for constructing complex molecular architectures.[1] The nitro group, in particular, serves as a masked amine; its reduction is a critical step that unlocks pathways to a wide array of derivatives, including fused heterocyclic systems and substituted diamines that are central to the efficacy of many APIs.[2][3]

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount in a research and development setting. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 18227-67-3[1]
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1]
Appearance Solid
Melting Point 203-207 °C
InChI Key BFOWXBARPYDGQE-UHFFFAOYSA-N[1]
Safety & Handling Protocol

This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields (conforming to EN 166 or NIOSH standards), a lab coat, and chemical-resistant gloves.[4][6]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[5][7] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Handling: Avoid dust formation.[8] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][7] Store locked up.[4][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4][5]

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[5][7]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5]

    • If Swallowed: Rinse mouth and seek medical attention.[4][5]

Synthesis Protocol for this compound

The synthesis of substituted nitropyridines often involves the direct nitration of a pyridine precursor. The following protocol is adapted from established methods for the nitration of aminopyridines.

Causality: The amino group is a strong activating ortho-, para-director, while the pyridine nitrogen is deactivating. To achieve selective nitration at the 3-position (ortho to the amino group and meta to the ring nitrogen), the reaction is performed in strong acid (H₂SO₄). The acid protonates the pyridine nitrogen, further deactivating the ring, and also protonates the amino group to form an ammonium ion, which is a meta-director. This electronic interplay, combined with steric hindrance from the methyl group, directs the incoming nitro group primarily to the C-3 position. Careful temperature control is critical to manage the exothermic nature of the nitration and prevent the formation of byproducts.

G cluster_0 Synthesis Workflow A 1. Dissolve 4-Amino-5-methylpyridine in conc. H₂SO₄ at 0-5 °C B 2. Add Fuming Nitric Acid dropwise, maintain T < 10 °C A->B C 3. Stir at 0-10 °C for 4-6 hours B->C D 4. Warm to RT, then heat at 90 °C for 3 hours C->D E 5. Quench by pouring onto ice D->E F 6. Neutralize with aq. NH₃ to pH 7 E->F G 7. Filter the precipitate F->G H 8. Wash with cold water and dry under vacuum G->H I Product: this compound H->I

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Protocol:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid (98%) to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 4-amino-5-methylpyridine (0.1 mol) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: Add fuming nitric acid (0.11 mol) dropwise via the dropping funnel over 1 hour. Maintain the internal temperature between 0-10 °C throughout the addition.

  • Reaction: Stir the mixture at 0-10 °C for 5 hours.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Heating: After the initial stirring period, allow the mixture to warm to room temperature and then heat in an oil bath at 90 °C for 3 hours.[9]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralization: Place the beaker in an ice bath and slowly neutralize the solution by adding concentrated aqueous ammonia until the pH reaches 7. A yellow precipitate will form.[9]

  • Isolation and Purification: Collect the yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the product under vacuum at 60 °C to yield this compound.[9] Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Application in API Synthesis: Reduction to a Diamine Precursor

A primary synthetic application of this compound is its conversion to 3,4-diamino-5-methylpyridine. This reduction is a gateway to synthesizing APIs containing fused imidazole rings (e.g., imidazopyridines) or other complex heterocyclic systems. The resulting vicinal diamine is highly reactive and can be cyclized with various reagents. While this compound is a specific intermediate, its utility is exemplified by the synthesis of Finerenone, where the structurally related 4-amino-5-methylpyridin-2-one is a key intermediate, often derived from a nitropyridine precursor.[1][10]

Causality: Catalytic hydrogenation is the preferred method for nitro group reduction due to its high efficiency, clean conversion, and mild reaction conditions, which preserves other functional groups. Palladium on carbon (Pd/C) is a robust and highly effective catalyst for this transformation. The reaction is typically carried out in a protic solvent like ethanol or methanol, which aids in proton transfer during the reduction mechanism.

G cluster_1 API Synthesis Pathway Intermediate This compound Reduction Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Intermediate->Reduction Diamine 3,4-Diamino-5-methylpyridine (Key Precursor) Reduction->Diamine Cyclization Cyclization (e.g., with a carboxylic acid derivative) Diamine->Cyclization API_Scaffold Fused Imidazopyridine Scaffold (Core of various APIs) Cyclization->API_Scaffold

Caption: General pathway from the intermediate to an API scaffold.

Protocol: Catalytic Hydrogenation to 3,4-Diamino-5-methylpyridine
  • Reaction Setup: To a hydrogenation vessel, add this compound (0.05 mol) and 150 mL of ethanol.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (5 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours. Progress can also be confirmed by TLC or LC-MS analysis for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation). The resulting solid is 3,4-diamino-5-methylpyridine, which may be used in the next step without further purification or can be recrystallized if necessary.

Conclusion

This compound is a high-value intermediate whose strategic functional group arrangement allows for efficient and modular synthesis of complex pharmaceutical targets. The protocols detailed herein provide a reliable framework for its synthesis and subsequent transformation into key API precursors. By understanding the chemical principles behind each step, researchers can effectively leverage this versatile building block to accelerate drug discovery and development programs.

References

  • Vertex AI Search, based on Safety D
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine - Organic Syntheses Procedure.

Sources

Application Notes and Protocols: Strategic Derivatization of 4-Amino-5-methyl-3-nitropyridine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-5-methyl-3-nitropyridine

This compound is a highly functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science.[1] Its strategic importance stems from the orthogonal reactivity of its distinct functional groups: a nucleophilic exocyclic amino group, an electron-deficient pyridine ring activated by a nitro group, and a reducible nitro moiety. This unique combination allows for selective, stepwise modifications, making it an ideal starting material for building complex molecular architectures. Pyridine and its derivatives are foundational motifs in drug design, with a significant percentage of FDA-approved drugs containing this N-heterocycle.[1][2] This guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights into the key derivatization reactions of this compound, unlocking its potential for creating novel chemical entities.

The reactivity of the molecule can be dissected as follows:

  • The C4-Amino Group: A primary nucleophilic site, amenable to acylation, alkylation, and diazotization.

  • The Pyridine Ring: The strong electron-withdrawing nitro group makes the ring susceptible to certain transformations, especially after converting the amino group into a more versatile functional handle like a halide.

  • The C3-Nitro Group: This group can be readily reduced to an amine, which fundamentally alters the electronic character of the ring and provides a new site for derivatization.

This document outlines robust protocols for exploiting each of these reactive centers, providing not just the procedural steps but also the underlying chemical rationale to empower researchers in their synthetic endeavors.

Section 1: Derivatization at the C4-Amino Group

The exocyclic amino group is often the primary site for initial modifications, allowing for the introduction of diverse side chains or the installation of protecting groups.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This reaction is often used to introduce specific pharmacophores or to modulate the electronic properties and bioavailability of the parent molecule. The resulting amide is significantly less basic and nucleophilic than the starting amine.

Scientist's Note (Expertise & Causality): The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a dual purpose: it neutralizes the acidic byproduct (e.g., HCl) generated from the reaction with an acyl chloride, driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst, particularly pyridine, by forming a highly reactive acylpyridinium intermediate. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the starting materials.

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the base (Pyridine or Triethylamine, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture such as 50:50 Ethyl Acetate/Hexane. The product spot should appear at a higher Rf than the starting amine.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid and base.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., Ethanol) or by column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

Acyl ChlorideBaseSolventTime (h)Typical Yield
Acetyl ChloridePyridineDCM2>90%
Benzoyl ChlorideTriethylamineDCM4>85%
4-Iodobenzoyl ChloridePyridineDCM3~90%[3]

Visualization: N-Acylation Workflow

N_Acylation_Workflow SM 4-Amino-5-methyl- 3-nitropyridine Reaction Reaction Mixture SM->Reaction Reagents Acyl Chloride (R-COCl) Base (e.g., Pyridine) DCM, 0°C to RT Reagents->Reaction Quench Quench (aq. NaHCO₃) Reaction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Purification (Chromatography or Recrystallization) Extraction->Purification Product N-Acylated Product Purification->Product

Caption: Workflow for the N-acylation of this compound.

Section 2: Conversion of the Amino Group for C-C and C-X Bond Formation

To access a wider range of derivatives, particularly those involving new carbon-carbon or carbon-heteroatom bonds at the C4 position, the amino group must first be converted into a more versatile functional group, such as a halide. The diazonium salt is the key intermediate for this transformation.

Diazotization and Sandmeyer Reaction: Synthesis of 4-Halo-5-methyl-3-nitropyridines

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry.[4] The resulting diazonium salt is a highly valuable intermediate that can be displaced by a variety of nucleophiles, including halides in the Sandmeyer reaction. This two-step sequence provides a reliable pathway to 4-halo-pyridines, which are critical precursors for cross-coupling reactions.

Scientist's Note (Expertise & Causality): The reaction is performed in a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Sodium nitrite (NaNO₂) is added to generate nitrous acid (HNO₂) in situ, which is the active nitrosating agent. For the subsequent Sandmeyer reaction, a copper(I) salt (e.g., CuCl, CuBr) is used. The copper catalyst facilitates the single-electron transfer mechanism required for the displacement of N₂ gas and the installation of the halide.

Protocol 2: Two-Step Synthesis of 4-Chloro-5-methyl-3-nitropyridine

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Standard laboratory glassware, magnetic stirrer, and ice/salt bath

Procedure:

  • Diazotization: a. In a three-necked flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C using an ice/salt bath with vigorous stirring. c. Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold water. d. Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: a. In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution from the previous step to the CuCl solution. Vigorous evolution of N₂ gas will be observed. c. After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: a. Carefully neutralize the reaction mixture by adding a cold aqueous NaOH solution until the pH is ~7-8. b. Extract the product with Ethyl Acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude 4-chloro-5-methyl-3-nitropyridine by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient).

Visualization: Diazotization and Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction SM 4-Amino-5-methyl- 3-nitropyridine Reagents1 NaNO₂, HCl 0-5 °C SM->Reagents1 Intermediate Diazonium Salt Intermediate Reagents1->Intermediate Reagents2 CuCl, HCl Intermediate->Reagents2 Product 4-Chloro-5-methyl- 3-nitropyridine Reagents2->Product

Caption: Two-step conversion of the amine to a chloride via a diazonium intermediate.

Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Aryl-5-methyl-3-nitropyridines

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between a halide (or triflate) and an organoboron compound.[5][6] Starting from the 4-chloro derivative synthesized in the previous step, a wide array of aryl or heteroaryl groups can be introduced at the C4 position, providing rapid access to diverse libraries of compounds for structure-activity relationship (SAR) studies.

Scientist's Note (Expertise & Causality): The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6] A Pd(0) catalyst is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source like Pd(PPh₃)₄. A base (e.g., K₂CO₃, K₃PO₄) is essential to activate the boronic acid for the transmetalation step.[5] The choice of ligand (e.g., PPh₃, XPhos) is critical for stabilizing the palladium catalyst and facilitating the reaction. The solvent system, typically a mixture of an organic solvent (like Dioxane or Toluene) and water, is crucial for dissolving both the organic and inorganic reagents.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • 4-Chloro-5-methyl-3-nitropyridine (from Protocol 2)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a Schlenk flask, combine 4-chloro-5-methyl-3-nitropyridine (1.0 eq), the arylboronic acid (1.5 eq), the base (K₂CO₃, 2.0 eq), and the palladium catalyst (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Track the disappearance of the starting halide by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-methyl-3-nitropyridine.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow SM 4-Chloro-5-methyl- 3-nitropyridine Reaction Heat under Inert Atmosphere SM->Reaction Reagents Arylboronic Acid Pd Catalyst Base (K₂CO₃) Solvent (Dioxane/H₂O) Reagents->Reaction Workup Work-up & Purification Reaction->Workup Product 4-Aryl-5-methyl- 3-nitropyridine Workup->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Section 3: Modification of the Nitro Group

The reduction of the nitro group is a powerful transformation that dramatically alters the molecule's electronic properties and introduces a new nucleophilic center.

Nitro Group Reduction: Synthesis of 5-Methylpyridine-3,4-diamine

Reducing the nitro group to a primary amine yields 5-methylpyridine-3,4-diamine. This product is an exceptionally useful building block, particularly for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are prevalent in many biologically active compounds.[7][8]

Scientist's Note (Expertise & Causality): Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method for nitro group reduction. The reaction is typically carried out in a protic solvent like ethanol or methanol. An alternative, non-pressurized method involves transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine in the presence of Pd/C. This avoids the need for a hydrogen gas cylinder and is often more convenient for small-scale synthesis.

Protocol 4: Nitro Group Reduction via Transfer Hydrogenation

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C, ~10 mol% by weight)

  • Ammonium Formate (HCOONH₄, 5-10 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in Methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Add ammonium formate (5-10 eq) in portions. The reaction is often exothermic.

  • Heat the mixture to reflux (40-65 °C) and stir for 1-3 hours.

  • Monitoring: The disappearance of the yellow color of the starting material is a good visual indicator. Confirm completion by TLC, noting the appearance of a new, more polar spot corresponding to the diamine.

  • Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with Methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 5-methylpyridine-3,4-diamine is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or chromatography on silica gel (often with a small amount of triethylamine added to the eluent to prevent streaking).

Visualization: Nitro Group Reduction Workflow

Nitro_Reduction_Workflow SM 4-Amino-5-methyl- 3-nitropyridine Reaction Transfer Hydrogenation SM->Reaction Reagents Pd/C Ammonium Formate MeOH, Reflux Reagents->Reaction Filtration Filter through Celite Reaction->Filtration Product 5-Methylpyridine- 3,4-diamine Filtration->Product

Caption: Workflow for the reduction of the nitro group to an amine.

Conclusion

This compound is a synthetically tractable and highly valuable building block for drug discovery. The protocols detailed in this guide demonstrate how its orthogonal functional groups can be selectively manipulated to generate a rich diversity of chemical structures. By leveraging reactions at the C4-amino group, converting it into a handle for cross-coupling, or reducing the C3-nitro group, researchers can rapidly assemble libraries of novel compounds. The strategic application of these derivatization reactions provides a robust platform for the development of new therapeutic agents and advanced materials.

References

  • Vanhaecke, F., et al. "Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound." RSC Publishing.
  • BenchChem.
  • Gfesser, G. A., et al. "CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine." Bioorganic & Medicinal Chemistry Letters, 2003.
  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules." MDPI Pharmaceuticals, 2023.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal. "Suzuki Coupling." www.organic-chemistry.org.
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." chem.libretexts.org, 2024.
  • Altaf, A. A., et al. "A Review on the Medicinal Importance of Pyridine Derivatives.
  • Perkovic, M. N., et al. "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives." European Journal of Medicinal Chemistry, 2021.

Sources

Application Notes and Protocols for the Reduction of 4-Amino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective reduction of the nitro group in substituted nitroarenes is a foundational transformation in organic synthesis, particularly for the production of pharmaceutical intermediates. This guide provides a detailed technical overview of the reduction of 4-Amino-5-methyl-3-nitropyridine to its corresponding diamine, 3,4-diamino-5-methylpyridine. We delve into the core mechanistic principles governing this six-electron process, offer a comparative analysis of prevalent reduction methodologies, and present validated, step-by-step protocols for both catalytic hydrogenation and metal-mediated reductions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical resource for synthesizing diamino-pyridine scaffolds.

Introduction: The Strategic Importance of Nitro Group Reduction

The conversion of an aromatic nitro group to a primary amine is a critical step in the synthesis of a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The resulting amino group serves as a versatile synthetic handle for constructing complex molecular architectures. The specific reduction of this compound is of particular interest as it yields 3,4-diamino-5-methylpyridine (CAS No. 13958-86-6)[2], an important precursor for fused heterocyclic systems used in medicinal chemistry.

The primary challenge in this transformation lies in achieving high yield and selectivity, especially when other reducible functional groups are present. The choice of reducing agent and reaction conditions is therefore paramount. This application note aims to provide the scientific rationale behind selecting an appropriate method and the practical steps to execute it successfully.

Mechanistic Pathways of Nitroarene Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1][3] While multiple pathways exist, the most commonly accepted for synthetic applications is the direct hydrogenation route, which involves a stepwise reduction.

  • Nitroarene (Start): The nitro group is the initial state.

  • Nitroso Intermediate: The first two-electron reduction yields a nitroso species. This step is often rate-limiting.[3]

  • Hydroxylamine Intermediate: A further two-electron reduction converts the nitroso group to a hydroxylamine. This intermediate is of significant interest as it can sometimes be isolated or participate in side reactions.[3]

  • Amine (Product): The final two-electron reduction of the hydroxylamine yields the desired primary amine.

This entire sequence is typically rapid, and the intermediates are often difficult to detect without specialized analytical techniques.[3]

G cluster_mech General Reduction Pathway Start Ar-NO₂ (Nitro) Nitroso Ar-N=O (Nitroso) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Figure 1: General mechanistic pathway for the reduction of an aromatic nitro group.

Comparative Analysis of Key Reduction Methodologies

The selection of a reduction method depends on factors such as substrate compatibility, desired selectivity, scale, and available equipment. Below is a comparison of the most reliable and widely used techniques.

MethodReagents & Typical ConditionsAdvantagesDisadvantages & Chemoselectivity Considerations
Catalytic Hydrogenation H₂ gas (1-5 atm) or transfer agent (e.g., Hydrazine, HSiCl₃); Catalyst (Pd/C, PtO₂, Raney Ni) in a solvent like EtOH, MeOH, or EtOAc.[4][5][6]High efficiency, clean reaction profile, scalable, often quantitative yields.[1]Pd/C: Highly active but can reduce other groups (alkenes, alkynes, benzyl ethers) and cause dehalogenation.[5] Raney Ni: Good alternative to avoid dehalogenation of aryl chlorides and bromides.[5] Can be pyrophoric.
Metal-Mediated Reduction Fe, Sn, or Zn powder in acidic medium (HCl, Acetic Acid).[4][5]Reliable, excellent functional group tolerance (preserves esters, ketones), mild conditions, cost-effective.[1][5]Stoichiometric amounts of metal are required, leading to significant waste. Work-up can be cumbersome to remove metal salts.
Metal Salt Reduction Tin(II) Chloride (SnCl₂) in HCl/EtOH.[5][7]Very mild, highly chemoselective for nitro groups, tolerates many other functional groups.Generates tin-based waste products that require proper disposal.
Sulfide-Based Reduction Sodium hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S) in aqueous or alcoholic solution.[7]Useful when hydrogenation or strongly acidic conditions are incompatible with the substrate. Can selectively reduce one nitro group in a dinitro compound.[5]Often requires heating, may have lower yields, and generates sulfur-containing byproducts.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of this compound.

G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Dissolve Substrate, Add Reagents/Catalyst) Reaction 2. Reaction (Stir/Heat, Monitor by TLC/LC-MS) Setup->Reaction Workup 3. Work-up (Filter, Neutralize, Extract) Reaction->Workup Purify 4. Purification (Concentrate Solvent, Recrystallize/Column) Workup->Purify

Figure 2: A generalized workflow for chemical synthesis and purification.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is highly efficient and represents the industry standard for clean nitro group reductions.

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas cylinder or balloon

  • Inert gas (Nitrogen or Argon)

  • Celite® 545

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a three-way stopcock)

  • Filtration setup (Büchner funnel or filter funnel)

Procedure:

  • Vessel Preparation: To a suitable hydrogenation flask, add this compound (e.g., 1.0 g, 6.53 mmol).

  • Solvent Addition: Add ethanol (20-30 mL) to dissolve the substrate. Magnetic stirring is initiated.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 70 mg, ~0.065 mmol Pd, 1 mol%). The catalyst should be handled wet to mitigate fire risk.

  • System Purge: Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask, either from a balloon or by pressurizing the vessel (e.g., to 50 psi).

  • Reaction Monitoring: Vigorously stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Reaction Quench & Filtration: Once complete, carefully vent the hydrogen and purge the system again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]

  • Washing: Wash the Celite pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 3,4-diamino-5-methylpyridine.

  • Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Metal-Mediated Reduction with Iron in Acetic Acid

This classical method is robust, highly chemoselective, and avoids the need for specialized hydrogenation equipment.

Materials and Reagents:

  • This compound

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a reflux condenser

  • Heating mantle

Procedure:

  • Reagent Preparation: In a three-neck flask, suspend iron powder (e.g., 3.65 g, 65.3 mmol, 10 equivalents) in a mixture of ethanol (20 mL) and glacial acetic acid (10 mL).

  • Heating: Heat the stirred suspension to reflux (approx. 80-90°C).

  • Substrate Addition: Dissolve this compound (1.0 g, 6.53 mmol) in warm ethanol (10 mL) and add it dropwise to the refluxing iron suspension over 15-20 minutes.

  • Reaction Monitoring: Maintain the reaction at reflux, monitoring the disappearance of the starting material by TLC (typically 1-3 hours).

  • Filtration: After the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron powder and iron salts.

  • Washing: Wash the filter cake with hot ethanol (3 x 10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization & Extraction: Dilute the remaining residue with water (20 mL) and carefully neutralize with saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify as described in Protocol 1, if necessary.

Product Characterization: 3,4-Diamino-5-methylpyridine

The successful synthesis of 3,4-diamino-5-methylpyridine should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Appearance Off-white to light brown solid.
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol [2]
Mass Spec. (ESI+) Expected m/z: 124.08 [M+H]⁺
¹H NMR (DMSO-d₆) Signals corresponding to one aromatic proton (singlet), two distinct amine groups (broad singlets, 4H total), and one methyl group (singlet, 3H).
IR (KBr Pellet) Characteristic N-H stretching bands for primary amines (~3200-3400 cm⁻¹), C-H stretching for aromatic and methyl groups (~2900-3100 cm⁻¹), and aromatic C=C/C=N stretching (~1500-1600 cm⁻¹).

Safety and Handling Precautions

  • General: Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

  • Nitro Compounds: Aromatic nitro compounds can be energetic and should be handled with care. Avoid excessive heat or mechanical shock.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction system is free of leaks and has been properly purged of oxygen before introducing hydrogen. Palladium on carbon can be pyrophoric when dry and should be handled with care, preferably as a wet paste.

  • Reagents: Handle strong acids (e.g., Acetic Acid) and flammable solvents (e.g., Ethanol, Ethyl Acetate) with appropriate caution. Metal-mediated reductions are exothermic and may require cooling.

Conclusion

The reduction of this compound is a robust and essential transformation for accessing the valuable 3,4-diamino-5-methylpyridine building block. Both catalytic hydrogenation and metal-mediated reductions are highly effective methods. Catalytic hydrogenation offers a cleaner reaction profile, while metal-mediated reductions provide excellent chemoselectivity and operational simplicity. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, available equipment, and the chemical nature of other functionalities on the substrate.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Compar
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Eurasian Union of Scientists.
  • organic chemistry reaction #13 - reduction of nitro group to amine. YouTube.
  • Nitro Reduction - Common Conditions. Organic Chemistry.
  • 3,4-Diamino-5-methylpyridine. Synchem.
  • Reduction of nitro compounds. Wikipedia.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • 4-Methyl-3-nitropyridin-2-amine. PMC - NIH.
  • 4-Amino-3-nitropyridine synthesis. ChemicalBook.
  • 4-Amino-2,3,5-trimethylpyridine monohydr

Sources

Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitropyridines in Synthesis

Nucleophilic Aromatic Substitution (SNAr) on nitropyridines represents a powerful and widely utilized transformation in modern organic synthesis. Its applications are particularly profound in the realms of drug discovery and agrochemical development, where the pyridine scaffold is a privileged structural motif.[1] The inherent electron-deficient nature of the pyridine ring, when further activated by the potent electron-withdrawing capacity of a nitro group, creates a highly electrophilic aromatic system ripe for functionalization.[2][3] This activation facilitates the displacement of a leaving group, typically a halide, by a diverse array of nucleophiles, enabling the construction of complex molecular architectures.[4]

This guide provides an in-depth exploration of the SNAr reaction on nitropyridines, moving from core mechanistic principles to detailed, field-proven laboratory protocols. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this reaction with precision and confidence.

The Mechanistic Foundation: An Addition-Elimination Pathway

The SNAr reaction on nitropyridines does not proceed through a concerted SN2 or a stepwise SN1 pathway, which are common for aliphatic systems.[5][6] Instead, it follows a characteristic two-step addition-elimination mechanism .[2][3]

  • Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group. This initial attack is typically the rate-determining step of the entire process.[2][7] It temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][3][5]

  • Leaving Group Elimination (Fast Step): In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[2]

The stability of the Meisenheimer complex is the cornerstone of this reaction. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, a critical consideration for reaction design.[2][6]

Caption: The two-step addition-elimination mechanism of SNAr.

Critical Parameters for Reaction Success: A Scientist's Checklist

The efficiency, regioselectivity, and overall success of an SNAr reaction on a nitropyridine substrate are governed by a confluence of factors. A systematic evaluation of these parameters is essential for robust protocol development.

ParameterKey ConsiderationCausality and Field-Proven Insights
Nitro Group Position Must be ortho or para to the leaving group.This positioning allows for direct resonance delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitro group, providing critical stabilization.[2] A meta position does not permit this delocalization, rendering the substrate largely unreactive to SNAr.[6]
Leaving Group (LG) Position C-2 (alpha) or C-4 (gamma) positions are highly favored.Attack at these positions allows the electronegative pyridine ring nitrogen to participate in stabilizing the negative charge of the intermediate.[5][8] The C-3 (beta) position lacks this stabilization and is generally unreactive under standard SNAr conditions.[8]
Nature of Leaving Group Reactivity Trend: F > Cl > Br > I.This counterintuitive trend (opposite to SN2) is a hallmark of SNAr. The rate-determining step is the nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial attack.[2][8]
Nucleophile Strength Strong nucleophiles are required.The nucleophile must be potent enough to attack the electron-deficient ring. Weak nucleophiles (e.g., alcohols, neutral amines) often require activation via deprotonation with a base to form the more reactive alkoxide or amide anion.[8]
Solvent Choice Polar aprotic solvents (DMSO, DMF, NMP) are optimal.These solvents excel at solvating the cation of the nucleophile salt, leaving a "naked" and highly reactive anion.[8] They do not engage in strong hydrogen bonding, which would otherwise stabilize and deactivate the nucleophile.[9][10]
Base Often required for neutral nucleophiles.A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) serves two primary roles: it can deprotonate neutral nucleophiles like amines or thiols to enhance their reactivity, or it can act as a scavenger for the acid (e.g., HCl) generated during the reaction.[2]

Experimental Protocols: From Theory to Practice

The following protocols are presented as robust starting points. Researchers should always monitor reactions by an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time for their specific substrate and nucleophile combination.

Protocol 1: Amination of 2-Chloro-5-Nitropyridine

This protocol describes a general procedure for the reaction of an activated halopyridine with an aliphatic primary or secondary amine.

Objective: To synthesize N-substituted-5-nitropyridin-2-amines, key intermediates in medicinal chemistry.[4]

Self-Validating System:

  • Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC), with the disappearance of the 2-chloro-5-nitropyridine spot indicating reaction completion.

  • Workup Control: The aqueous workup is designed to remove the base (e.g., triethylamine hydrochloride) and any excess amine.

  • Purification: The final product is purified to homogeneity, confirmed by TLC and characterization (e.g., NMR, MS).

Step-by-Step Methodology:

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolution: Dissolve the starting material in a suitable solvent such as anhydrous ethanol or acetonitrile to a concentration of approximately 0.1–0.5 M.

  • Nucleophile & Base Addition: Add the desired aliphatic amine (1.1–1.5 equiv) to the solution. Follow this with the addition of a non-nucleophilic base, such as triethylamine (1.2–2.0 equiv), to scavenge the HCl formed during the reaction.[2]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and reflux (typically ~80 °C for ethanol). Maintain for 2–12 hours.

  • Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate, using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). Visualize under UV light. The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-substituted-5-nitropyridin-2-amine.

Protocol 2: Alkoxylation of 2-Chloro-4-Nitropyridine

This protocol details the synthesis of 2-alkoxy-4-nitropyridines, which requires the in situ generation of a potent alkoxide nucleophile.

Objective: To displace the chloride from 2-chloro-4-nitropyridine with an alcohol.

Self-Validating System:

  • Alkoxide Formation: The completion of alkoxide formation is visually confirmed by the cessation of hydrogen gas evolution.

  • Reaction Monitoring: TLC analysis confirms the consumption of the electrophilic nitropyridine.

  • Quenching: The careful quenching step safely neutralizes the reactive alkoxide and any remaining strong base.

Step-by-Step Methodology:

  • Flask Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), via syringe. Cool the suspension to 0 °C in an ice bath.

  • Alkoxide Generation: Slowly add the desired alcohol (1.1 equiv) dropwise to the stirred suspension of NaH. Caution: Hydrogen gas is evolved; ensure proper ventilation. Stir the mixture at 0 °C for 30 minutes, or until gas evolution ceases, indicating complete formation of the sodium alkoxide.

  • Substrate Addition: To this freshly prepared alkoxide solution, add a solution of 2-chloro-4-nitropyridine (1.0 equiv) in the same anhydrous solvent dropwise at 0 °C.[3]

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1–6 hours. Gentle heating (e.g., 40–50 °C) may be required for less reactive alcohols.

  • Monitoring: Monitor the reaction's progress by TLC until the starting 2-chloro-4-nitropyridine is consumed.

  • Workup (Quenching):

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-alkoxy-4-nitropyridine.

Caption: A generalized workflow for performing SNAr reactions.

Subsequent Transformations: Expanding Molecular Diversity

A common and highly valuable subsequent step is the reduction of the nitro group to a primary amine. This transformation unlocks a new point for diversification, allowing for amide bond formation, reductive amination, and other amine-based chemistries. Standard conditions such as hydrogenation with Pd/C or reduction with metals like iron in acidic media are effective.[11][12]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Wikipedia.
  • Organic Chemistry Portal. (2022).
  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • SciELO. A simple synthesis of aminopyridines: use of amides as amine source.
  • Thieme Connect. (2014). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine.
  • BenchChem.
  • National Institutes of Health (NIH). (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
  • ACS Publications. Influence of the o-nitro group on base catalysis in nucleophilic aromatic substitution. Reactions in Benzene Solution.
  • Journal of the American Chemical Society. (1977). Changing views on the mechanism of base catalysis in nucleophilic aromatic substitution. Kinetics of reactions of nitroaryl ethers with piperidine and with n-butylamine in aqueous dioxane.
  • Pearson.
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  • University of Miami.

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Application Notes & Protocols: Radiolabeling Nitropyridines for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of nitropyridine-containing molecules with Fluorine-18 for Positron Emission Tomography (PET) imaging. Nitropyridine moieties are of significant interest as pharmacophores for developing PET tracers, particularly for imaging tumor hypoxia, due to their susceptibility to bioreduction in low-oxygen environments.[1][2] This guide details two primary radiolabeling strategies: direct nucleophilic radiofluorination of activated precursors and the use of ¹⁸F-labeled nitropyridine prosthetic groups. We provide in-depth, step-by-step protocols, explain the rationale behind experimental choices, and outline a complete quality control workflow to ensure the production of high-quality radiotracers for preclinical and clinical research.

Introduction: The Rationale for Nitropyridine PET Tracers

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative functional information about biological processes in vivo.[3][4] The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for improving diagnosis and treatment monitoring. Fluorine-18 is the most widely used radionuclide for PET due to its favorable decay characteristics, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[3][5]

Nitropyridine-based molecules have emerged as important candidates for PET tracer development, especially for imaging tumor hypoxia. Hypoxia is a common feature of solid tumors and is associated with resistance to radiotherapy and chemotherapy.[2][6] The electron-deficient nitro group on the pyridine ring makes these compounds susceptible to enzymatic reduction under hypoxic conditions. This process leads to the formation of reactive intermediates that become trapped intracellularly, allowing for the visualization of hypoxic regions.[7] Tracers like ¹⁸F-Fluoromisonidazole (¹⁸F-FMISO), a nitroimidazole, have set the precedent for this approach, and nitropyridine analogues are being explored for potentially improved imaging properties.[6][8]

This guide focuses on the practical aspects of incorporating Fluorine-18 into nitropyridine structures, a critical step in translating these promising molecules from the bench to the clinic.

Radiolabeling Strategies: A Comparative Overview

Two principal methodologies are employed for the ¹⁸F-labeling of nitropyridines: direct labeling and the use of prosthetic groups. The choice between them depends on the chemical nature of the target molecule, its stability under labeling conditions, and the desired radiochemical outcome.

  • Direct Radiofluorination: This approach involves the direct displacement of a suitable leaving group on the nitropyridine ring (or a precursor) with [¹⁸F]fluoride ion. It is an efficient, single-step method but often requires harsh reaction conditions (high temperatures, strong bases) that may not be suitable for sensitive biomolecules. Activation of the pyridine ring, for instance by using an N-oxide derivative, can facilitate this reaction under milder conditions.[9]

  • Prosthetic Group Labeling: This is a two-step strategy where a small, easily radiolabeled molecule containing the nitropyridine moiety (the prosthetic group) is first synthesized and purified.[10][11] This ¹⁸F-labeled building block is then conjugated to the target molecule (e.g., a peptide or antibody) under mild conditions.[12][13] This method is ideal for labeling complex and sensitive biological molecules that cannot withstand the conditions of direct fluorination.[14]

Logical Workflow for Nitropyridine Radiotracer Production

The overall process, from precursor to final product, follows a validated workflow.

G cluster_1 Radiolabeling cluster_2 Purification & Formulation Precursor Design & Synthesize Nitropyridine Precursor Labeling Radiolabeling Reaction (Direct or Prosthetic) Precursor->Labeling Precursor Molecule F18_Prod Produce [¹⁸F]Fluoride (Cyclotron) F18_Prod->Labeling Purification Purify Radiotracer (HPLC / SPE) Labeling->Purification Crude Product Formulation Formulate in Sterile Saline Purification->Formulation Pure Radiotracer QC Perform QC Tests (Purity, SA, Sterility) Formulation->QC Final Product

Caption: General workflow for PET radiotracer production.

Protocol 1: Direct Radiofluorination via a Pyridine N-Oxide Precursor

This protocol describes the direct ¹⁸F-labeling of a nitropyridine, leveraging an N-oxide functionality to activate the ring for nucleophilic aromatic substitution (SₙAr). This method can proceed under milder conditions than traditional SₙAr reactions on non-activated pyridines.[9]

Rationale and Causality

The pyridine N-oxide group acts as a powerful electron-withdrawing entity, similar to a nitro group. In conjunction with an existing nitro group and a good leaving group (e.g., bromine or a trimethylammonium salt) at an ortho or para position, it significantly lowers the activation energy for nucleophilic attack by the [¹⁸F]fluoride ion. This allows the reaction to proceed efficiently, sometimes even at room temperature, which is highly advantageous for preserving the integrity of the molecule.[9]

Materials and Equipment
  • Precursor: 3-Bromo-4-nitropyridine N-oxide

  • [¹⁸F]Fluoride: Produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge (e.g., QMA).[15]

  • Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Tetrabutylammonium bicarbonate (TBAHCO₃), Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).

  • Equipment: Automated radiochemistry synthesis module or shielded hot cell, HPLC system with radioactivity detector, TLC scanner, dose calibrator.

Step-by-Step Methodology
  • [¹⁸F]Fluoride Elution: Elute the trapped [¹⁸F]fluoride from the anion exchange cartridge into the reaction vessel using a solution of K₂CO₃ (2 mg) and K₂₂₂ (10 mg) in MeCN/H₂O (0.5 mL, 80:20 v/v).

  • Azeotropic Drying: Dry the [¹⁸F]F-K₂₂₂ complex by heating under a stream of nitrogen or under vacuum at 100-110 °C. Repeat twice with the addition of anhydrous MeCN (0.5 mL) to ensure the complex is anhydrous. The presence of water will significantly reduce nucleophilicity.

  • Radiolabeling Reaction: Dissolve the 3-bromo-4-nitropyridine N-oxide precursor (5-10 mg) in anhydrous DMSO (0.5 mL) and add it to the dried [¹⁸F]F-K₂₂₂ complex.

  • Heating: Seal the reaction vessel and heat at 120 °C for 15 minutes. Note: Optimal temperature and time should be determined empirically for each specific precursor.

  • Quenching and Dilution: Cool the reaction vessel and quench the reaction by adding 1-2 mL of HPLC mobile phase or water.

  • Purification: Purify the crude product using semi-preparative reverse-phase HPLC to separate the desired [¹⁸F]3-Fluoro-4-nitropyridine N-oxide from unreacted [¹⁸F]fluoride and precursor.

  • Formulation: Collect the HPLC fraction containing the product. Remove the organic solvent via rotary evaporation or by passing the fraction through a C18 Sep-Pak cartridge, washing with sterile water, and eluting with ethanol. Dilute the final product with sterile saline for injection.

G F18 [¹⁸F]Fluoride Trapped on QMA Elution Elute with K₂CO₃ / K₂₂₂ F18->Elution Drying Azeotropic Drying Elution->Drying Reaction Add Precursor Heat at 120°C Drying->Reaction Purify Semi-Prep HPLC Reaction->Purify Formulate C18 SPE & Formulation Purify->Formulate Final Final Product Formulate->Final

Caption: Workflow for direct radiofluorination.

Protocol 2: Labeling via an ¹⁸F-Nitropyridine Prosthetic Group

This protocol outlines the synthesis of an amine-reactive prosthetic group, 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl (TFP) ester, and its subsequent conjugation to a peptide. This method is highly versatile for labeling biomolecules.[12][13]

Rationale and Causality

The two-step approach decouples the harsh radiofluorination conditions from the sensitive biomolecule. The prosthetic group is designed with two key features: (1) a site for efficient radiofluorination (e.g., a trimethylammonium precursor on a nicotinic acid core) and (2) a reactive functional group (e.g., an activated TFP ester) for conjugation. The TFP ester is an excellent leaving group, allowing for efficient amide bond formation with primary amines on a peptide under mild pH and temperature conditions, thus preserving the peptide's biological activity.[12]

Part A: Synthesis of 6-[¹⁸F]Fluoronicotinic Acid TFP Ester ([¹⁸F]F-Py-TFP)
  • [¹⁸F]Fluoride Preparation: Prepare the anhydrous K[¹⁸F]F-K₂₂₂ complex as described in Protocol 1 (Steps 1 & 2).

  • Radiolabeling: Dissolve the trimethylammonium precursor (N,N,N-trimethyl-5-(2,3,5,6-tetrafluorophenoxycarbonyl)pyridin-2-aminium trifluoromethanesulfonate, 5-10 mg) in anhydrous DMSO (0.5 mL). Add to the dried fluoride complex.

  • Heating: Heat the reaction at 90-100 °C for 10 minutes. The lower temperature is often sufficient due to the highly activated precursor.

  • Purification: Cool the reaction mixture and dilute with 5 mL of 4% aqueous acetonitrile. Pass the mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with 10 mL of water to remove unreacted fluoride. Elute the [¹⁸F]F-Py-TFP prosthetic group with 1 mL of anhydrous acetonitrile.

Part B: Conjugation to a Targeting Peptide
  • Peptide Preparation: Dissolve the targeting peptide (containing a lysine residue or N-terminal amine, e.g., c(RGDfK)) (1-2 mg) in 200 µL of a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.5).

  • Conjugation Reaction: Add the eluted [¹⁸F]F-Py-TFP solution from Part A to the peptide solution.

  • Incubation: Gently agitate the mixture at 40 °C for 15 minutes.

  • Purification: Purify the final ¹⁸F-labeled peptide from the unreacted prosthetic group using semi-preparative HPLC.

  • Formulation: Perform the final formulation as described in Protocol 1 (Step 7).

G cluster_A Part A: Prosthetic Group Synthesis cluster_B Part B: Conjugation to Biomolecule A1 Prepare Anhydrous [¹⁸F]F-K₂₂₂ A2 React with Precursor 90°C, 10 min A1->A2 A3 Purify via C18 SPE A2->A3 A_Out [¹⁸F]F-Py-TFP A3->A_Out B2 Incubate with [¹⁸F]F-Py-TFP 40°C, 15 min A_Out->B2 Conjugate B1 Dissolve Peptide in Buffer (pH 8.5) B1->B2 B3 Purify via HPLC B2->B3 B_Out Final ¹⁸F-Peptide B3->B_Out

Caption: Workflow for the prosthetic group labeling strategy.

Data Presentation: Typical Reaction Outcomes

The following table summarizes expected outcomes for the described protocols. Values are indicative and should be optimized for specific systems.

ParameterProtocol 1: Direct LabelingProtocol 2: Prosthetic GroupReference(s)
Radiochemical Yield (RCY) 10-40% (decay-corrected)50-70% (prosthetic group) 25-50% (final conjugate)[9][12]
Total Synthesis Time 35-50 minutes60-90 minutes[12][16]
Molar Activity (Aₘ) > 40 GBq/µmol> 40 GBq/µmol[17]
Radiochemical Purity > 95%> 95%[18]

Quality Control: A Self-Validating System

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for in vivo use.[15][17] Each batch must be tested according to established pharmacopeia standards.

QC TestMethodSpecificationRationale
Identity & Radionuclidic Purity Gamma SpectroscopyPrincipal photon at 511 keV; Half-life of 105-115 minConfirms the presence of Fluorine-18 and absence of other gamma-emitting nuclides.[15]
Radiochemical Purity Radio-HPLC, Radio-TLC≥ 95%Ensures that the radioactivity corresponds to the desired chemical form and not impurities.[16]
Chemical Purity UV-HPLCPeak of interest should be identifiable; Precursor below set limitQuantifies the amount of non-radioactive chemical species, including the cold standard and precursors.
pH of Final Solution pH meter or strip4.5 - 7.5Ensures the final product is physiologically compatible and prevents patient discomfort.[18]
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppmConfirms that organic solvents used during synthesis are removed to safe levels.[15]
Sterility Direct inoculation or membrane filtrationNo microbial growthEnsures the absence of viable microorganisms. (Test is retrospective due to incubation time).
Bacterial Endotoxins (LAL) Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is max patient dose in mL)Ensures the absence of pyrogenic bacterial endotoxins.
Filter Integrity Test Bubble Point TestPassConfirms the integrity of the 0.22 µm sterilizing filter used in the final formulation step.[15]

Conclusion

The radiolabeling of nitropyridines offers a promising avenue for the development of novel PET imaging agents, particularly for visualizing tumor hypoxia. The choice between direct radiofluorination and a prosthetic group approach provides flexibility to accommodate a wide range of molecular structures, from small molecules to complex biologics. By following robust, well-defined protocols and implementing a comprehensive quality control system as outlined in these notes, researchers can confidently produce high-quality ¹⁸F-labeled nitropyridine tracers for advanced preclinical and clinical imaging applications.

References

  • Inkster, J., Lin, K., Ait-Mohand, S., Gosselin, S., Bénard, F., Guérin, B., Pourghiasian, M., Ruth, T., Schaffer, P., & Storr, T. (2013). 2-Fluoropyridine prosthetic compounds for the 18F labeling of bombesin analogues. Bioorganic & Medicinal Chemistry Letters. URL: https://pubmed.ncbi.nlm.nih.gov/23683595/
  • Yoon, H., Liu, H., Lee, Y., & Lee, S. (2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Scientific Reports. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4652230/
  • Zhang, Z., Shi, J., Tang, Z., & Li, Z. (2021). One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis. ACS Central Science. URL: https://pubs.acs.org/doi/10.1021/acscentsci.1c00492
  • Wuest, M., & Wuest, F. (2007). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm0705009
  • Schirrmacher, R., & Wuest, F. (2017). Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers. Seminars in Nuclear Medicine. URL: https://pubmed.ncbi.nlm.nih.gov/28826522/
  • Li, Z., & Conti, P. S. (2010). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current Organic Synthesis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3042218/
  • Dollé, F., Hinnen, F., Vaufrey, F., Tavitian, B., & Crouzel, C. (2005). [18F]fluoropyridines: from conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. Journal of Labelled Compounds and Radiopharmaceuticals. URL: https://pubmed.ncbi.nlm.nih.gov/15812821/
  • Gouard, S., et al. (2017). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc06568a
  • Lee, E., Hooker, J. M., & Ritter, T. (2012). Nickel-Mediated Oxidative Fluorination for PET with Aqueous [¹⁸F] Fluoride. Journal of the American Chemical Society. URL: https://dash.harvard.edu/handle/1/10357771
  • Lee, E., Hooker, J. M., & Ritter, T. (2012). Nickel-mediated oxidative fluorination for PET with aqueous [18F] fluoride. Journal of the American Chemical Society. URL: https://www.ncbi.nlm.nih.gov/pubmed/23094911
  • Yoshida, S., & Matsuura, R. (2017). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/
  • Evcüman, S. (2018). Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. Jülich Aachen Research Alliance. URL: https://juser.fz-juelich.de/record/848529
  • Kurihara, H. (2012). Radiolabelled Agents for PET Imaging of Tumor Hypoxia. Current Medicinal Chemistry. URL: https://www.eurekaselect.com/article/44422
  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3426543/
  • Kurihara, H. (2012). Radiolabelled agents for PET imaging of tumor hypoxia. Current Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/22664246/
  • Srinivasan, V., et al. (2010). Process for preparation of nitropyridine derivatives. Google Patents. URL: https://patents.google.
  • Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5704188/
  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1956. URL: https://www.researchgate.net/publication/353326164_Production_and_Quality_Control_of_Fluorine-18_Labelled_Radiopharmaceuticals
  • Islam, M. T., et al. (2023). Radiosynthesis and Quality Control of (18F) PSMA-1007 at the Cyclotron Facility of National Institute of Nuclear Medicine and Al. Bangladesh Journal of Nuclear Medicine. URL: https://www.banglajol.info/index.php/BJNM/article/view/71484
  • Wang, J., et al. (2022). Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9321743/
  • Wang, Y., et al. (2021). Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET. Frontiers in Oncology. URL: https://www.frontiersin.org/articles/10.3389/fonc.2021.789010/full
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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-5-methyl-3-nitropyridine from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-5-methyl-3-nitropyridine is a key substituted pyridine intermediate, valuable in organic and medicinal chemistry for the synthesis of more complex molecules and potential pharmaceutical agents.[1] Its synthesis, typically involving the electrophilic nitration of an aminomethylpyridine precursor, frequently results in a mixture of positional isomers.[2] The formation of isomers such as 2-nitro and 5-nitro analogs presents a significant purification challenge, as these byproducts often share very similar physical and chemical properties with the desired product.[2][3]

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to purifying this compound. It offers in-depth troubleshooting, detailed protocols, and the scientific rationale behind each experimental choice to ensure the isolation of a high-purity final product.

Part 1: Understanding the Purification Challenge

This section addresses the fundamental issues encountered when separating this compound from its isomers.

Q1: What are the most likely isomeric impurities I need to remove?

A1: During the nitration of 4-amino-5-methylpyridine (or a related precursor), the electrophilic nitro group (–NO₂) can add to several positions on the pyridine ring. The primary directing effects of the amino (–NH₂) and methyl (–CH₃) groups, which are both activating ortho- and para-directors, lead to a mixture of products. While the 3-nitro isomer is the target, you will likely encounter the 4-Amino-5-methyl-2-nitropyridine and 4-Amino-5-methyl-6-nitropyridine isomers as significant impurities. The separation of these positional isomers is the primary goal of the purification process.[2][3]

Q2: Why are these isomers so difficult to separate?

A2: Positional isomers possess the same molecular formula and molecular weight, which results in very similar physical properties. This includes:

  • Polarity: The type and number of functional groups are identical, leading to only subtle differences in dipole moment and, therefore, similar behavior on chromatographic stationary phases.

  • Solubility: Their solubility profiles in common organic solvents are often nearly identical, making separation by simple crystallization challenging.[4]

  • pKa: The basicity of the pyridine nitrogen will be very similar across the isomers, rendering separation by standard acid-base extraction techniques ineffective.[5]

The key to successful separation lies in exploiting the minor differences in how the functional groups interact with their environment due to their unique spatial arrangements.

Table 1: Comparison of Physicochemical Properties
PropertyThis compound (Target)4-Amino-3-nitropyridine (Analog)[6][7][8]4-Amino-3,5-dinitropyridine (Analog)[9]
CAS Number 18227-67-3[10]1681-37-4[6]1630-51-9
Molecular Weight 153.14 g/mol [10]139.11 g/mol [6]184.11 g/mol [9]
Appearance -Yellow Crystalline Powder[7]Yellow Solid[9]
Melting Point (°C) 193[10]203-207[6]190-192[9]
LogP (Predicted) 1.98[10]~0.6[8]-
pKa (Predicted) 5.25 ± 0.24[10]--
Solubility in Water -Sparingly soluble[7]Insoluble[9]

Part 2: Troubleshooting Purification Protocols

This section provides solutions to common problems encountered during purification, structured in a question-and-answer format.

Focus Area: Recrystallization

Q3: My purified product is an oil and fails to crystallize, or the yield is very low. What's going wrong?

A3: This is a common issue often caused by persistent impurities that inhibit the formation of a stable crystal lattice.[11]

  • Causality: Even small amounts of isomeric impurities or residual solvent can disrupt the ordered packing required for crystallization, resulting in an amorphous oil or preventing precipitation altogether.

  • Solutions:

    • Pre-Purification: Before attempting recrystallization, ensure the material is reasonably pure. A quick pass through a silica plug (a short, wide column) can remove baseline impurities and colored material, which often aids crystallization.

    • Systematic Solvent Screening: Do not rely on a single solvent. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). An ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or 0°C.

    • Utilize Mixed-Solvent Systems: A powerful technique is to dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until turbidity persists. Then, add a drop of the good solvent to redissolve and allow the solution to cool slowly. A patent for the separation of related chloro-nitropyridine isomers successfully used an ethyl acetate/petroleum ether system.[12]

    • Induce Crystallization: If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from a previous successful batch.

Focus Area: Column Chromatography

Q4: I'm seeing severe peak tailing and poor separation of isomers on my silica gel column. How can I fix this?

A4: This is the most prevalent issue when purifying pyridine derivatives on standard silica gel.

  • Causality: The basic nitrogen atom on the pyridine ring (pKa ≈ 5.25) forms strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This causes some molecules to "stick" to the stationary phase longer than others, resulting in broad, tailing peaks and poor resolution.

  • Solutions:

    • Neutralize the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Add 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol to the mobile phase.[13] The modifier competitively binds to the acidic sites on the silica, preventing the pyridine from interacting strongly and leading to symmetrical, sharp peaks.

    • Use Deactivated Silica: You can use silica gel that has been pre-treated or "neutralized" with a base like triethylamine.[11] Alternatively, switching to a less acidic stationary phase, such as neutral or basic alumina, can mitigate this issue, although elution patterns will change.

    • Consider Reverse-Phase Chromatography: If separation on normal phase remains difficult, switching to a C18 reverse-phase column can provide a different separation mechanism based more on hydrophobicity.[5] This often requires an HPLC or MPLC system.

Q5: The isomers are still co-eluting even after I've addressed peak tailing. How can I improve the resolution?

A5: Achieving separation requires maximizing the subtle differences between the isomers.

  • Causality: Co-elution means the partitioning of the isomers between the stationary and mobile phases is too similar. To resolve them, you must alter the system to amplify the small differences in their interactions.

  • Solutions:

    • Optimize the Mobile Phase: Isocratic elution (using a single solvent mixture) is often insufficient. Employ a shallow solvent gradient . For example, start with a low-polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate + 1% TEA) and slowly increase the polarity to 70:30 over many column volumes. This slow change can effectively resolve closely eluting spots.

    • Change the Stationary Phase Chemistry: If silica gel is not providing selectivity, switch to a stationary phase that offers different interaction mechanisms.[5]

      • Cyano (CN) or Phenyl-Hexyl Phases: These offer π-π interactions, which can be highly effective for separating aromatic isomers.

      • Hydrogen-Bonding Phases (HILIC): Specialized columns can separate isomers based on differences in hydrogen bonding capacity, a technique proven effective for aminopyridine isomers.[14]

    • Improve Column Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase theoretical plates and improve resolving power.[5] Ensure your column is packed properly and not overloaded with sample (a general rule is to load ≤1% of the silica mass).

Diagram 1: Troubleshooting Workflow for Isomer Purification

A decision tree to guide purification strategy.

G start Crude Product Analysis (TLC/HPLC/LCMS) purity Is Purity < 90%? start->purity chrom Column Chromatography purity->chrom Yes recryst Fractional Recrystallization purity->recryst No (Purity > 90%) tailing Issue: Peak Tailing? chrom->tailing cryst_fail Issue: Fails to Crystallize? recryst->cryst_fail end Pure Product (>98%) resolution Issue: Co-elution? tailing->resolution No sol_tailing Solution: - Add 1% TEA to eluent - Use neutral alumina tailing->sol_tailing Yes resolution->end No sol_resolution Solution: - Run shallow gradient - Change stationary phase (e.g., Cyano) - Reduce column loading resolution->sol_resolution Yes sol_tailing->resolution sol_resolution->end cryst_fail->end No sol_cryst Solution: - Screen mixed-solvents - Pre-purify with silica plug - Use seed crystal cryst_fail->sol_cryst Yes sol_cryst->end G start Goal: Separate Isomers select_sp 1. Select Stationary Phase start->select_sp select_mp 2. Select Mobile Phase System select_sp->select_mp sp_options Normal Phase (Silica + TEA) Reverse Phase (C18) Specialty (Cyano, Phenyl) select_sp->sp_options scout 3. Run Scouting Gradient select_mp->scout analyze Analyze Results scout->analyze resolved Isomers Resolved? analyze->resolved resolved->select_sp No optimize 4. Optimize Gradient resolved->optimize Partially finish Final Method Achieved resolved->finish Yes optimize->scout opt_details Make gradient shallower around elution point optimize->opt_details

Sources

Technical Support Center: Managing Regioselectivity in Aminopyridine Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the complex yet critical reaction of aminopyridine nitration. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the challenges of controlling regioselectivity in this electrophilic aromatic substitution. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental failures, and provide robust strategies for achieving your desired isomers.

Part 1: Frequently Asked Questions (FAQs) - Core Principles & Common Hurdles

This section addresses the fundamental questions that form the basis of understanding and troubleshooting the nitration of aminopyridines.

Q1: What are the primary factors governing regioselectivity in aminopyridine nitration?

The regiochemical outcome is a delicate balance of competing electronic and steric effects, heavily influenced by reaction conditions. The key factors are:

  • Directing Effects of the Amino Group: As a powerful activating ortho-, para-director, the -NH₂ group electronically enriches the positions ortho and para to it.

  • Directing Effects of the Pyridine Nitrogen: The endocyclic nitrogen acts as a deactivating meta-director. Its influence is magnified under strongly acidic conditions where it becomes protonated to form a pyridinium ion, further deactivating the ring, particularly at the α and γ positions (C2, C4, C6).

  • Protonation State: In strong acids (e.g., H₂SO₄), both the ring nitrogen and the exocyclic amino group can be protonated. The protonated amino group (-NH₃⁺) becomes a deactivating meta-director, completely changing the electronic landscape of the substrate.

  • Kinetic vs. Thermodynamic Control: The initial site of attack may not lead to the final, most stable product. An initial, kinetically favored attack at the exocyclic amino nitrogen can form a 2-nitraminopyridine intermediate, which can then rearrange to the thermodynamically favored C-nitro products upon heating.[1][2]

Q2: Why is direct nitration of aminopyridines with standard mixed acid (HNO₃/H₂SO₄) often problematic?

Direct nitration is frequently a low-yielding and unselective process for several reasons:

  • Ring Deactivation: In the highly acidic environment of mixed acid, the pyridine nitrogen is protonated, making the ring strongly electron-deficient and resistant to electrophilic attack by the nitronium ion (NO₂⁺).[3]

  • Oxidative Degradation: The amino group is sensitive to the strongly oxidizing conditions of nitrating mixtures, which can lead to the formation of complex byproducts and decomposition of the starting material.[4]

  • Poor Regiocontrol: The competing directing effects of the protonated ring nitrogen (meta-directing) and the (potentially protonated) amino group can lead to mixtures of regioisomers that are difficult to separate.

Q3: I've isolated a nitramine (N-nitro) compound instead of the expected C-nitro product. What happened?

You have isolated the kinetic product of the reaction.[1][2] At lower temperatures, the more nucleophilic exocyclic amino nitrogen attacks the nitronium ion faster than the carbon atoms of the deactivated pyridine ring.[1] This N-nitration is often reversible. To obtain the desired C-nitro product, this nitramine intermediate typically needs to be rearranged. This is an intermolecular process that involves protonation, dissociation to regenerate the nitronium ion, and subsequent ring nitration.[1][2] This rearrangement is promoted by heating the reaction mixture in sulfuric acid.[1]

Q4: How does the position of the amino group (2-, 3-, or 4-amino) influence the nitration outcome?

The starting isomer is critical to the outcome:

  • 2-Aminopyridine: Under classical conditions, nitration predominantly yields 2-amino-5-nitropyridine, with 2-amino-3-nitropyridine as a minor byproduct.[1] The directing effects of the amino group (activating C3 and C5) are in competition. The formation of the 5-nitro isomer is favored due to a phenomenon described as "electric hindrance," where repulsion between the positive charges on the incoming electrophile and the protonated ring nitrogen disfavors attack at C3.[1][2]

  • 3-Aminopyridine: Direct nitration is often unsuccessful, leading to decomposition or undesired products.[4] The amino group activates C2, C4, and C6. However, under acidic conditions, the powerful deactivating effect of the protonated ring nitrogen makes substitution at these positions difficult. Successful strategies almost always require protecting the amino group to control selectivity and prevent degradation.[4]

  • 4-Aminopyridine: The amino group strongly activates the C3 and C5 positions. Nitration typically occurs at the 3-position. However, like other isomers, the molecule is prone to degradation under harsh conditions.

Part 2: Troubleshooting Guides & Optimization Strategies

This section provides a problem-and-solution framework for common experimental failures.

Problem 1: Low or No Yield of the Desired Nitro-Aminopyridine
Potential Cause Scientific Explanation & Recommended Solutions
1a. Severe Ring Deactivation Explanation: The pyridinium ion formed in strong acid is highly resistant to electrophilic attack. Solution: Circumvent protonation by using alternative nitrating agents that function under less acidic or even neutral conditions. Consider reagents like acetyl nitrate, nitronium tetrafluoroborate (NO₂BF₄), or dinitrogen pentoxide (N₂O₅).[3][5]
1b. Degradation of Starting Material Explanation: The combination of strong acid and a powerful oxidant (HNO₃) can destroy the sensitive aminopyridine substrate. Solution: Maintain meticulous temperature control. Perform the addition of the nitrating agent at low temperatures (e.g., 0-10 °C) and monitor the reaction closely.[6] Avoid "hot spots" by ensuring efficient stirring. If degradation persists, a milder nitrating agent is necessary.
1c. Suboptimal Work-up Procedure Explanation: Aminopyridines and their nitro derivatives are basic and can remain in the aqueous phase as salts if the pH is not properly adjusted during extraction. Solution: During work-up, carefully neutralize the acidic reaction mixture by adding a base (e.g., NaOH, Na₂CO₃, NH₄OH) until the pH is neutral or slightly basic (pH 8-9) to ensure the product is in its free base form.[7] Perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, DCM) to maximize recovery.
Problem 2: Poor Regioselectivity / Formation of Multiple Isomers
Potential Cause Scientific Explanation & Recommended Solutions
2a. Competing Directing Effects Explanation: The inherent electronics of the aminopyridine lead to activation at multiple sites. Solution 1 (Protecting Groups): Temporarily modify the amino group to alter its directing effect. For example, converting the amino group of 3-aminopyridine into a bulky N,N'-di-(3-pyridyl)-urea derivative directs nitration almost exclusively to the 2-position.[4] Solution 2 (N-Oxide Formation): Convert the pyridine nitrogen to an N-oxide. The N-oxide group is a powerful activating group that strongly directs electrophilic attack to the C4 (and C2) position, often overriding other electronic influences.[6]
2b. High Reaction Temperature Explanation: Higher temperatures provide the activation energy needed to overcome the barriers for substitution at less-favored positions, reducing selectivity.[6] Solution: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Stepwise warming can be beneficial: add the nitrating agent cold, then slowly allow the reaction to warm to the desired temperature while monitoring via TLC or HPLC.[6]
Problem 3: Di-nitration or Poly-nitration Occurs
Potential Cause Scientific Explanation & Recommended Solutions
3a. Excess or Highly Reactive Nitrating Agent Explanation: Once the first nitro group is introduced, it further deactivates the ring. However, if the conditions are harsh enough or a large excess of a potent nitrating agent is used, a second nitration can occur.[6] Solution: Use a stoichiometric amount (or only a slight excess, e.g., 1.05-1.1 equivalents) of the nitrating agent.[6] Add the agent slowly to the substrate solution rather than the other way around to avoid localized high concentrations. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.
Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common and advanced nitration strategies.

Protocol 1: Classical Nitration of 2-Aminopyridine (Yields 2-Amino-5-nitropyridine)

This protocol illustrates the traditional mixed-acid approach and the temperature-dependent N- to C-nitro rearrangement.

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%).

  • Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-aminopyridine (1.0 eq) in portions, ensuring the internal temperature does not exceed 30 °C.[7]

  • Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 eq) to concentrated sulfuric acid (98%) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the 2-aminopyridine solution, maintaining the temperature below 30 °C. After addition, stir for 2 hours at this temperature. This step primarily forms the 2-nitraminopyridine intermediate.

  • Rearrangement: Slowly warm the reaction mixture to 50 °C and hold for 5 hours to facilitate the intermolecular rearrangement to the C-nitro products.[7]

  • Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize slowly with a concentrated aqueous solution of sodium hydroxide or ammonia to pH 8.

  • Purification: The precipitated yellow solid (a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine) is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Protocol 2: Regiocontrolled Nitration of 3-Aminopyridine via Urea Protection

This protocol, adapted from patent literature, demonstrates how a protecting group strategy can achieve high regioselectivity for an otherwise challenging substrate.[4]

  • Protection: React 3-aminopyridine with phosgene or urea to synthesize N,N'-di-(3-pyridyl)-urea. This reaction proceeds in nearly quantitative yield.[4]

  • Nitration Setup: Dissolve the N,N'-di-(3-pyridyl)-urea (1.0 eq) in concentrated sulfuric acid or oleum in a suitable reactor.

  • Nitration: Add nitrating acid (a mixture of nitric and sulfuric acid, ~1.2-1.4 eq of HNO₃) dropwise, maintaining the reaction temperature between 50-70 °C. The reaction is highly selective for the 2-position.[4]

  • Isolation of Intermediate: Once the reaction is complete (monitored by TLC/HPLC), pour the mixture into water to precipitate the N,N'-di-(2-nitro-3-pyridyl)-urea. Filter and wash the solid.

  • Deprotection (Hydrolysis): Heat the isolated intermediate in an aqueous solution (e.g., water with a polar co-solvent or aqueous alcohol with an inorganic base) to hydrolyze the urea linkage.

  • Isolation: The desired 2-nitro-3-aminopyridine product crystallizes from the solution and can be isolated by filtration in high yield and purity.[4]

Part 4: Data Summaries & Visualization Tools
Table 1: Comparison of Common Nitrating Systems
Nitrating AgentCompositionTypical ConditionsAdvantagesDisadvantages
Mixed Acid HNO₃ / H₂SO₄0 °C to 70 °CInexpensive, powerfulHarsh, strongly acidic, often unselective, risk of oxidation
Acetyl Nitrate HNO₃ / Ac₂O0 °C to 25 °CMilder than mixed acidCan be explosive if isolated, acetylates amino groups
Nitronium Salts NO₂BF₄ or NO₂PF₆-20 °C to 25 °C in organic solventNon-acidic, high reactivityExpensive, moisture-sensitive
Dinitrogen Pentoxide N₂O₅-10 °C to 25 °C in organic solventPowerful, non-acidicUnstable, must be prepared fresh or handled with care
Diagram 1: Decision Workflow for Aminopyridine Nitration

This flowchart provides a logical path for selecting an appropriate nitration strategy based on the substrate and desired outcome.

G sub Start: Aminopyridine Substrate (2-, 3-, or 4-NH2) q1 Is direct nitration known to be selective for this isomer? sub->q1 s2_yes Yes (e.g., 2-Aminopyridine -> 5-Nitro) q1->s2_yes Yes s2_no No (e.g., 3-Aminopyridine) q1->s2_no No p1 Protocol 1: Mixed Acid Nitration with Temperature Control s2_yes->p1 q2 Is the desired position para to the ring N? s2_no->q2 s3_yes Yes (C4-Nitration) q2->s3_yes Yes s3_no No (e.g., C2 or C6-Nitration) q2->s3_no No p2 Strategy: N-Oxide Formation followed by Nitration s3_yes->p2 p3 Strategy: Amino Group Protection (e.g., Urea, Amide) followed by Nitration & Deprotection s3_no->p3

Caption: Decision workflow for selecting a nitration strategy.

Diagram 2: Kinetic vs. Thermodynamic Nitration Pathway

This diagram illustrates the mechanism involving the formation and rearrangement of the nitramine intermediate in 2-aminopyridine nitration.

G sub 2-Aminopyridine + NO2+ kinetic N-Nitration (2-Nitraminopyridine) sub->kinetic Low Temp (Kinetic Control) thermo_direct thermo_direct sub->thermo_direct High Temp (Direct C-Nitration) rearrange Protonation & Dissociation Regenerates 2-AP + NO2+ kinetic->rearrange Heat, H2SO4 (Intermolecular Rearrangement) thermo_final C-Nitration Products (Thermodynamic) thermo_direct->thermo_final thermo_rearranged thermo_rearranged rearrange->thermo_rearranged

Caption: Kinetic (N-nitro) vs. Thermodynamic (C-nitro) pathways.

References
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. [Link]
  • Fier, P. S., & Maloney, K. M. (2017). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 19(9), 2358–2361. [Link]
  • Alfeis, H., et al. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. U.S.
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
  • Majumdar, S., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. [Link]
  • Not Voodoo. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
  • Das, S., et al. (2017). An efficient nitration method for N-phenyl-2-aminopyridine. RSC Advances. [Link]
  • Wang, X., et al. (2014). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry, 16(4), 1836-1842. [Link]
  • Zhang, J., et al. (2015). Preparation method of 5-nitro-2-aminopyridine.
  • ResearchGate. (n.d.). Nitration of 2‐R‐4‐aminopyridines 3.
  • Guo, K., et al. (2017). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions.
  • Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2481. [Link]

Sources

Technical Support Center: Scaling Up 4-Amino-5-methyl-3-nitropyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Amino-5-methyl-3-nitropyridine. The content is structured to address common challenges, from initial synthesis queries to complex troubleshooting during scale-up operations.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common high-level questions regarding the synthesis of this compound.

Q1: What is the standard laboratory-scale synthetic route for this compound? A: The most common and direct method is the electrophilic nitration of 4-amino-5-methylpyridine using a mixed acid system, typically consisting of concentrated sulfuric acid and fuming nitric acid.[1][2] The amino group at the 4-position is an activating group that directs the incoming nitro group primarily to the 3-position.[2]

Q2: What are the primary safety concerns when scaling up this synthesis? A: The primary concerns are the highly exothermic nature of the nitration reaction and the handling of corrosive, powerful oxidizing agents.[3] Scaling up can lead to "hot spots" due to inefficient heat transfer and mixing, which increases the risk of runaway reactions and the formation of undesired, potentially explosive polynitrated by-products.[3] Proper personal protective equipment (PPE) and engineering controls are mandatory.[4][5][6]

Q3: What is a typical yield for this reaction? A: On a laboratory scale, yields can be around 70-75% under optimized conditions.[1] However, when scaling up, maintaining this yield requires rigorous control over reaction parameters.

Q4: How is the final product typically isolated and purified? A: The reaction is typically quenched by pouring the mixture into ice water, followed by careful neutralization with a base like ammonia to precipitate the crude product.[1] The solid is then collected by filtration. Purification is most commonly achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and petroleum ether, which helps in separating isomers.[7]

Q5: Are there safer, more scalable alternatives to traditional batch nitration? A: Yes, continuous flow chemistry is an excellent methodology for safely scaling up potentially hazardous reactions like nitration.[3] Flow reactors minimize the accumulation of highly energetic intermediates, offer superior heat and mass transfer, and allow for a safer, more controlled production process, ultimately leading to higher throughput and purity.[3]

Section 2: Synthesis & Purification Protocols

Protocol 2.1: Laboratory Scale Synthesis of this compound

This protocol is adapted from established procedures for the nitration of aminopyridines.[1]

Reagents & Materials:

  • 4-amino-5-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

  • Ammonia solution (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 4-amino-5-methylpyridine to concentrated sulfuric acid while cooling in an ice bath. Stir until all the solid has dissolved completely.

  • Nitration: Maintain the reaction temperature between 0-10 °C. Slowly add fuming nitric acid dropwise via a dropping funnel over a period of 1-2 hours. Caution: The reaction is highly exothermic; a rapid addition can cause a dangerous temperature spike.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-10 °C for approximately 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Heating: After the initial phase, allow the mixture to warm to room temperature and then heat it to 90°C for 3 hours.[1]

  • Workup: After cooling back to room temperature, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice.

  • Precipitation: Neutralize the acidic solution by slowly adding an ammonia solution until the pH reaches 7. The product will precipitate as a yellow solid.

  • Isolation: Collect the yellow precipitate by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under reduced pressure.[1]

Protocol 2.2: Purification by Recrystallization
  • Transfer the crude, dried this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) to dissolve the solid completely.

  • If colored impurities persist, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Section 3: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up process.

Problem ID Issue Encountered Potential Causes Recommended Solutions & Explanations
T-01 Low or No Yield 1. Incomplete reaction. 2. Product loss during workup. 3. Incorrect starting material.1. Verify Reaction Completion: Use TLC or HPLC to monitor the consumption of starting material before quenching the reaction. 2. Optimize Workup: During neutralization, add the base slowly and monitor the pH carefully. A pH far from neutral can keep the product dissolved. Ensure the aqueous phase is thoroughly chilled to minimize solubility. 3. Confirm Reagents: Verify the identity and purity of the 4-amino-5-methylpyridine starting material.
T-02 Formation of Multiple Impurities (Isomer Contamination) 1. Poor regioselectivity due to high temperature. 2. Over-nitration (dinitration).1. Strict Temperature Control: The nitration of substituted pyridines is highly sensitive to temperature.[2] Maintain the reaction temperature strictly below 10°C during the addition of nitric acid to favor the desired 3-nitro isomer. 2. Controlled Reagent Addition: Add the nitrating agent slowly and dropwise into the solution. This prevents localized concentration and temperature spikes that can lead to side reactions.
T-03 Reaction is Sluggish or Stalls 1. Insufficiently strong nitrating conditions. 2. Poor mixing on a larger scale.1. Reagent Quality: Ensure the fuming nitric acid and concentrated sulfuric acid are of high concentration and not degraded from improper storage. 2. Improve Agitation: On scale-up, ensure the reactor is equipped with an appropriate overhead stirrer to maintain a homogeneous mixture. Inadequate mixing can lead to localized reagent depletion and stalled reactions.
T-04 Product Oiling Out During Crystallization 1. Presence of impurities depressing the melting point. 2. Solvent system is not optimal.1. Purity Check: Analyze the crude product for significant impurities. If necessary, perform a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization. 2. Solvent Screening: Experiment with different solvent systems. A two-solvent system (e.g., dissolving in hot ethyl acetate and adding petroleum ether until turbidity is observed) can often induce crystallization.[7]
Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem (e.g., Low Yield) Cause1 Cause 1: Incomplete Reaction Problem->Cause1 could be due to Cause2 Cause 2: Product Loss during Workup Problem->Cause2 could be due to Cause3 Cause 3: Poor Regioselectivity Problem->Cause3 could be due to Sol1 Solution: Monitor with TLC/HPLC Cause1->Sol1 address with Sol2 Solution: Optimize pH control and chilling Cause2->Sol2 address with Sol3 Solution: Strict Temperature Control (<10°C) Cause3->Sol3 address with

Caption: Troubleshooting workflow for low yield issues.

Section 4: Safety and Handling

Handling nitropyridines and the reagents for their synthesis requires strict adherence to safety protocols.

4.1 Engineering Controls

  • All operations should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[4][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][8]

4.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]

  • Skin Protection: Wear a fire/flame-resistant lab coat and impervious gloves (e.g., nitrile, inspected prior to use).[4][5]

  • Respiratory Protection: If dust is generated and exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[5][6]

4.3 Handling and Storage

  • Handling: Avoid breathing dust and contact with skin and eyes.[8][9] Use non-sparking tools to prevent ignition from electrostatic discharge.[9]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][9] Keep away from incompatible materials such as strong oxidizing agents and acid chlorides.[8]

4.4 Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4][6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5]

  • Spills: Avoid generating dust. Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[4][8]

Overall Synthesis and Purification Workflow

Synthesis_Workflow Start Start: 4-amino-5-methylpyridine Step1 1. Dissolve in H2SO4 (0-10°C) Start->Step1 Step2 2. Slow addition of Fuming HNO3 (0-10°C) Step1->Step2 Exothermic! Step3 3. Reaction & Monitoring (TLC/HPLC) Step2->Step3 Step4 4. Quench in Ice Water Step3->Step4 Step5 5. Neutralize with NH3 (aq) to pH 7 Step4->Step5 Precipitation Step6 6. Filter & Wash Crude Product Step5->Step6 Step7 7. Recrystallization (e.g., from Ethanol) Step6->Step7 End Final Product: Pure 4-Amino-5-methyl- 3-nitropyridine Step7->End

Caption: Step-by-step workflow for the synthesis and purification.

References

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchG
  • MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE - Cleanchem Labor
  • Nitropyridines, Their Synthesis and Reactions - ResearchG
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]
  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google P

Sources

Technical Support Center: 4-Amino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for 4-Amino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and stability-related challenges. We will address common experimental issues, offer troubleshooting strategies, and provide validated protocols to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and properties of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[1][2] Key environmental factors to control are:

  • Temperature: Store in a cool place, avoiding proximity to heat sources.[2][3]

  • Atmosphere: An inert atmosphere is beneficial but not strictly required for short-term storage. Ensure the container is tightly closed to prevent moisture ingress.[2][4]

  • Light: While specific data on this molecule is limited, related nitroaromatic compounds are known to be sensitive to light.[5] It is best practice to store the material in an amber vial or a light-blocking container.

  • Incompatibilities: Keep away from strong oxidizing agents.[2]

Q2: What are the recommended solvents for preparing stock solutions?

A: this compound is sparingly soluble in water.[2][6][7] For creating stock solutions, high-purity, anhydrous aprotic organic solvents are recommended.

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents for achieving higher concentrations.[3]

  • Secondary Options: Acetonitrile (ACN) can also be used, though solubility may be lower than in DMSO or DMF.

  • Solvents to Use with Caution: Protic solvents (e.g., methanol, ethanol) may be used for immediate dilution and use, but long-term storage in these solvents is not recommended due to the potential for solvent-mediated degradation, especially at elevated temperatures.[5]

Q3: Is this compound stable in aqueous solutions?

A: The stability of this compound in aqueous media is highly dependent on pH. Nitropyridine derivatives can be susceptible to hydrolysis and degradation under strongly acidic or basic conditions.[5] The presence of the electron-withdrawing nitro group can make the pyridine ring susceptible to nucleophilic attack by hydroxide ions in basic media.[8] For experiments in aqueous buffers, it is crucial to perform preliminary stability tests at the intended pH and temperature. We recommend preparing fresh aqueous solutions for each experiment.

Troubleshooting Guide: Stability in Solution

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My stock solution in DMSO has developed a yellow or brownish tint after a few days on the benchtop.

Question: What is causing the color change, and is my compound degraded?

Answer: This observation likely indicates the onset of degradation. The development of color is often due to the formation of new chromophoric species.[9] There are two primary suspects:

  • Photodegradation: The most common cause for discoloration of nitroaromatic compounds is exposure to ambient or UV light.[5] The pyridine and nitro functionalities can absorb light, leading to photochemical reactions.

  • Oxidation: While less common in a stable solvent like DMSO, exposure to air (oxygen) over extended periods, especially in the presence of light, can contribute to oxidative degradation.

Troubleshooting & Resolution:

  • Immediate Action: Analyze the discolored solution by HPLC-UV to quantify the remaining parent compound and check for the presence of new impurity peaks. Compare this to a freshly prepared standard.

  • Preventative Measures:

    • Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[5]

    • Prepare smaller, fresh batches of stock solution that can be used within a shorter timeframe.

    • For long-term storage, flush the vial headspace with an inert gas like argon or nitrogen before sealing and store at -20°C or -80°C.

Issue 2: My HPLC analysis shows a decreasing peak area for the main compound over time, with new peaks appearing at different retention times.

Question: My compound appears to be degrading in my experimental medium (e.g., buffered methanol/water). What are the likely degradation pathways?

Answer: This is a classic sign of chemical instability under your specific experimental conditions. The electron-withdrawing nature of the nitro group, combined with the amino group's electron-donating properties, creates a complex electronic environment susceptible to several degradation mechanisms.

  • pH-Dependent Hydrolysis: As mentioned, nitropyridine derivatives are often unstable in strongly acidic or basic conditions.[5] The nitro group can be a target for nucleophilic substitution, potentially being replaced by a hydroxyl group, especially under basic conditions.[8]

  • Solvent-Mediated Degradation: If using a nucleophilic protic solvent like methanol, solvolysis (e.g., methoxylation) could occur, particularly at non-neutral pH or elevated temperatures.

Workflow for Investigating Degradation:

observe Observation: Decreasing peak area and new peaks in HPLC cause Potential Causes observe->cause ph_issue pH-Dependent Hydrolysis cause->ph_issue Aqueous buffer? solvent_issue Solvent-Mediated Degradation cause->solvent_issue Protic solvent? photo_issue Photodegradation cause->photo_issue Exposed to light? action Recommended Actions ph_issue->action solvent_issue->action photo_issue->action ph_study Perform Forced Degradation Study (See Protocol Below) action->ph_study protect_light Protect solutions from light using amber vials action->protect_light change_solvent Switch to aprotic solvent (e.g., ACN) if possible action->change_solvent

Caption: Troubleshooting workflow for compound degradation in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol provides a framework for systematically evaluating the stability of this compound under various stress conditions. This is essential for identifying potential liabilities and developing robust analytical methods.

Objective: To determine the degradation profile of the compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Include a control sample (1 mL stock + 1 mL diluent).

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl)

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH)

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂)

    • Thermal Stress: Dilute the stock with a 50:50 ACN:Water mixture and heat at 60°C.

    • Photolytic Stress: Place the diluted stock solution in a clear vial inside a photostability chamber (or expose to direct sunlight as a qualitative test). Protect a control sample from light.

  • Time Points: Analyze the samples by HPLC at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). For the base hydrolysis, quenching with an equivalent amount of acid may be necessary before injection.

  • Analysis: Use a stability-indicating HPLC method (see Protocol 2) to monitor the decrease in the parent peak and the formation of degradation products.

Workflow for Forced Degradation Study:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) stress_acid Acidic (0.1M HCl) prep_stock->stress_acid stress_base Basic (0.1M NaOH) prep_stock->stress_base stress_ox Oxidative (3% H₂O₂) prep_stock->stress_ox stress_heat Thermal (60°C) prep_stock->stress_heat stress_light Photolytic (UV/Vis Light) prep_stock->stress_light analyze Analyze Samples by HPLC at t = 0, 2, 4, 8, 24h stress_acid->analyze stress_base->analyze stress_ox->analyze stress_heat->analyze stress_light->analyze characterize Characterize Degradants (LC-MS, NMR) analyze->characterize

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is crucial for accurately quantifying the compound and separating it from potential degradants.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good retention and resolution for polar and non-polar compounds, making it suitable for substituted pyridines.[10]
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in WaterAn acidic modifier improves peak shape for amine-containing compounds and provides a suitable pH environment for reversed-phase separation.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution Start at 5-10% B, ramp to 90-95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.A gradient is essential to elute both the polar parent compound and potentially more non-polar degradation products in a reasonable time.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[10]
Detection UV-Vis Detector at an appropriate wavelength (e.g., 254 nm or λmax of the compound)Allows for sensitive detection of the aromatic system.
Injection Volume 5 - 10 µLStandard volume to avoid column overloading.
System Suitability RSD of peak area < 2.0% (n=5); Tailing factor 0.8-1.5; Theoretical plates > 2000.These criteria ensure the analytical system is performing correctly before sample analysis.[10]

Summary of Stability Data

The following table summarizes the expected stability profile based on the known chemistry of nitropyridine derivatives. This should be confirmed experimentally for your specific conditions.

ConditionSolvent/MediumExpected StabilityPrimary Degradation Pathway
Ambient, Light Aprotic (DMSO, ACN)Moderate to Low: Prone to degradation over hours/days.Photodegradation
Ambient, Dark Aprotic (DMSO, ACN)High: Generally stable for weeks if protected from light.Slow Oxidation
Acidic (pH < 3) Aqueous/Protic SolventsModerate: Stability is pH-dependent; may degrade over time.Acid-catalyzed hydrolysis
Basic (pH > 9) Aqueous/Protic SolventsLow: Rapid degradation is likely.Base-catalyzed hydrolysis, Nucleophilic substitution
Elevated Temp. AllLow: Susceptible to thermal decomposition.Thermal decomposition
Oxidative AllModerate: May be susceptible to oxidation, especially with strong oxidants.Oxidation of the amino group or pyridine ring

References

  • 4-Amino-3,5-dinitropyridine - Pipzine Chemicals.
  • 4-Amino-3-nitropyridine - Safety D
  • Stability of 3-Amino-4-nitropyridine in acidic or basic media - Benchchem.
  • Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions - Benchchem.
  • 4-Amino-3-nitropyridine SDS, 1681-37-4 Safety D
  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar.
  • 4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar.
  • 4-Amino-3-nitropyridine 97 1681-37-4 - Sigma-Aldrich.
  • 4-Amino-3-nitropyridine, 96% - Fisher Scientific.
  • 4-Amino-3-nitropyridine 1681-37-4 wiki - Guidechem.
  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.

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Technical Support Center: Palladium-Catalyzed Cyanation of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cyanation. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging yet crucial transformation of nitropyridines to cyanopyridines. As nitropyridines are electron-deficient substrates with a potentially coordinating heteroatom, their cyanation presents unique challenges compared to standard aryl halides.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven protocols. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yielding results.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during your experiments. Each question is followed by an analysis of potential causes and a set of actionable solutions.

Q1: My reaction shows low or no conversion of the starting nitropyridine. What are the likely causes and how can I fix it?

Low or no conversion is the most common issue and typically points to a problem with the catalytic cycle. The primary culprits are catalyst deactivation, inefficient oxidative addition, or slow reductive elimination.

Potential Cause 1: Catalyst Deactivation by Excess Cyanide The cyanide anion (CN⁻) is a strong ligand for palladium and can irreversibly bind to the metal center, forming inactive complexes like [Pd(CN)₄]²⁻.[1][2][3] This poisoning can occur at any stage of the catalytic cycle and is a notorious cause of reaction failure.[4][5]

  • Solution 1A: Choose a Slow-Releasing Cyanide Source. Instead of highly soluble and toxic sources like KCN or NaCN, use a less soluble or complexed cyanide source. This maintains a low concentration of free cyanide in the solution, preventing catalyst poisoning.[5]

    • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): An excellent choice. It is non-toxic, inexpensive, and releases cyanide slowly.[4][6][7]

    • Zinc Cyanide (Zn(CN)₂): Significantly less toxic than alkali cyanides and its low solubility in organic solvents is beneficial.[8][9][10]

  • Solution 1B: Use Anhydrous Conditions. Moisture can be particularly harmful. It can hydrolyze cyanide salts to form hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and can form inactive palladium hydride complexes.[1][2][5] Ensure your solvent and reagents are dry and run the reaction under an inert atmosphere (Nitrogen or Argon).

Potential Cause 2: Inefficient Oxidative Addition While the electron-deficient nature of nitropyridines should favor oxidative addition, the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Furthermore, if using nitropyridyl chlorides, the C-Cl bond is inherently less reactive than C-Br or C-I bonds.[11][12]

  • Solution 2A: Select an Appropriate Ligand. The use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the Pd(0) active species, promote the oxidative addition step, and sterically disfavor the binding of the pyridine nitrogen.[11][13]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) or chelating phosphines like dppf are often effective.[11] For particularly challenging substrates, specific ligands may be required.[9][13]

  • Solution 2B: Use a Pre-catalyst. Palladacycle pre-catalysts can be more effective than standard Pd sources like Pd₂(dba)₃ or Pd(OAc)₂ because they generate the active Pd(0) species more efficiently in situ.[4]

Potential Cause 3: Slow Reductive Elimination Reductive elimination to form the C-CN bond can be the rate-limiting step, especially for electron-deficient heteroaryl systems.[4]

  • Solution 3A: Optimize Ligand Choice. The steric and electronic properties of the ligand heavily influence this step. Larger, more sterically demanding ligands can accelerate reductive elimination.[4] If you suspect this is the issue, screening a panel of bulky phosphine ligands is recommended.

  • Solution 3B: Increase Reaction Temperature. While milder conditions are always desirable, recalcitrant substrates may require higher temperatures (e.g., 100-140 °C) to overcome the activation barrier for reductive elimination.[4][11] Monitor for potential decomposition of starting material or product at elevated temperatures.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting low conversion in nitropyridine cyanation.

Q2: My reaction works, but the yield is low and I see multiple byproducts. What's happening?

Low yields with byproduct formation suggest that while the catalyst is active, side reactions are competing with the desired cyanation pathway.

Potential Cause 1: Hydrolysis of the Nitrile Product If your reaction conditions are not strictly anhydrous, water can hydrolyze the product nitrile to the corresponding carboxamide, especially under basic conditions at high temperatures.

  • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your starting materials and base in a vacuum oven if necessary. Running the reaction under a robust inert atmosphere is crucial.

Potential Cause 2: Protodehalogenation This side reaction replaces the halide on your nitropyridine with a hydrogen atom, leading to a simple nitropyridine byproduct. This can be caused by trace amounts of water or other proton sources.

  • Solution: As with hydrolysis, maintaining anhydrous conditions is the best preventative measure.

Potential Cause 3: Homocoupling of the Starting Material While less common in cyanation than in other cross-coupling reactions like Suzuki or Sonogashira, homocoupling can occur, especially at high catalyst loadings or temperatures.

  • Solution: Optimize the catalyst loading; higher is not always better. Ensure efficient stirring to avoid localized high concentrations of reagents.

Frequently Asked Questions (FAQs)

Q: What is the general catalytic cycle for palladium-catalyzed cyanation?

The reaction proceeds through a classic cross-coupling catalytic cycle involving three main steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the nitropyridine, forming a Pd(II) complex.

  • Transmetalation/Cyanide Exchange: The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The nitropyridine and cyanide groups are eliminated from the Pd(II) center, forming the C-CN bond of the final product and regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)(X)L₂) pd0->oa + Ar-X trans Transmetalation (Ar-Pd(II)(CN)L₂) oa->trans + 'CN⁻' re Reductive Elimination trans->re re->pd0 - Ar-CN

Caption: The catalytic cycle for Pd-catalyzed cyanation.

Q: Which cyanide source is best for my reaction?

The choice of cyanide source is a critical parameter that balances reactivity with safety and the risk of catalyst deactivation.

Cyanide SourceKey CharacteristicsConsiderations
KCN, NaCN Highly toxic, highly soluble in polar solvents.High risk of catalyst poisoning due to high free CN⁻ concentration.[5] Requires extreme caution and adherence to safety protocols.[14][15]
Zn(CN)₂ Moderately toxic, sparingly soluble in organic solvents.A good balance of reactivity and safety. Lower solubility helps prevent catalyst deactivation.[4][10] Often used with additives.[8]
K₄[Fe(CN)₆] Non-toxic (a food additive), stable, crystalline solid.Highly recommended for safety and performance. [4] Acts as a slow-release source of cyanide, minimizing catalyst poisoning.[6][11] Often requires aqueous or biphasic solvent systems.[4]
Organic Sources e.g., Acetone cyanohydrin, Benzyl cyanide.Can be effective but may require specific conditions or additives and can liberate HCN.[8][11]

For nitropyridine synthesis, K₄[Fe(CN)₆] is an excellent starting point due to its safety profile and effectiveness in preventing catalyst deactivation.[4][6]

Q: How do I choose the right catalyst system (palladium source and ligand)?

For electron-deficient heteroaryl chlorides, a robust catalyst system is essential.

  • Palladium Source: Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are common. However, pre-formed catalysts or palladacycle pre-catalysts often provide higher activity and reproducibility.[4]

  • Ligand: This is arguably the most important variable. For nitropyridines, you need a ligand that can overcome potential coordination of the pyridine nitrogen and activate the C-X bond.

    • Monodentate Biaryl Phosphines: Ligands like XPhos, SPhos, and t-BuXPhos are excellent choices. Their bulk and electron-donating ability promote both oxidative addition and reductive elimination.[11]

    • Chelating Phosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also widely used and can be very effective.

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and reactivity.[11]

A good starting point is often a 1:2 ratio of Pd source to a bulky, monodentate phosphine ligand.

Q: What is a good starting protocol for a new nitropyridine substrate?

Here is a general, robust starting protocol that can be optimized.

Materials:

  • Nitropyridyl halide (1.0 mmol)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv, 0.5 mmol)[4]

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium Carbonate (Na₂CO₃) (1.0 mmol, 1.0 equiv)

  • Solvent: 1,4-Dioxane/Water (5:1 mixture, 5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the nitropyridyl halide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, XPhos, and Na₂CO₃.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Proceed with standard aqueous workup and purification by column chromatography.

Safety Precautions for Handling Cyanide

Working with cyanide-containing reagents requires strict adherence to safety protocols. All manipulations should be performed in a certified chemical fume hood. [14][16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double-glove with nitrile gloves.[14][15]

  • Engineering Controls: Use a properly functioning chemical fume hood for all transfers of solid or solution-phase cyanides.[14][16]

  • Avoid Acids: Never allow cyanide salts to come into contact with acids, as this will rapidly generate highly toxic and flammable hydrogen cyanide (HCN) gas.[14][16]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched appropriately (e.g., with bleach solution in a basic medium) before being disposed of as hazardous waste according to your institution's guidelines.

  • Emergency Plan: Never work alone. Ensure all lab members are aware that a cyanide reaction is in progress. Have an emergency response plan and ensure an appropriate cyanide antidote kit is available and personnel are trained in its use.[17]

References

  • Kumar, A., & Singh, V. K. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35235-35254. [Link]
  • Korch, K. M., Watson, D. A., & Molander, G. A. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(16), 5474-5484. [Link]
  • Korch, K. M., Watson, D. A., & Molander, G. A. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(16), 5474-5484. [Link]
  • Korch, K. M., Watson, D. A., & Molander, G. A. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(37), 9744-9747. [Link]
  • Anbarasan, P., Schareina, T., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry–A European Journal, 9(21), 5195-5201. [Link]
  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Kaur, N., & Kishore, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1858. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
  • Korch, K. M., Watson, D. A., & Molander, G. A. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
  • Sharma, A., & Kumar, V. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]
  • Li, J. J. (2009). Sonogashira coupling in natural product synthesis.
  • Division of Research Safety, University of Illinois. (2014). Cyanides. University of Illinois Urbana-Champaign. [Link]
  • Perreault, C., et al. (2011). Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. Organic Letters, 13(24), 6528-6531. [Link]
  • Ali, R., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(8), 1735-1744. [Link]
  • Magano, J., & Dunetz, J. R. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 51(10), 3991-4034. [Link]
  • Kumar, A., & Singh, V. K. (2018). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
  • Sharma, A., & Kumar, V. (2012). Suzuki Cross Coupling Reaction-A Review.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Tyagi, B., & Ch, R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6066-6090. [Link]
  • YouTube. (2024).
  • Chemistry LibreTexts. (2023).
  • EHS.MIT.EDU. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology. [Link]
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. [Link]
  • ResearchGate. (2018). Buchwald-Hartwig reaction: An overview.
  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
  • Littke, A., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Littke, A., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711-1714. [Link]
  • Schareina, T., et al. (2006). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Organic Letters, 8(22), 5093-5096. [Link]
  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Vinogradova, E. V., et al. (2012). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 134(27), 11132-11135. [Link]
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
  • Vinogradova, E. V., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. The Journal of Organic Chemistry, 80(3), 1734-1740. [Link]
  • Nasrollahzadeh, M., et al. (2018). A new palladium catalyst system for the cyanation of aryl chlorides.

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avoiding by-product formation in finerenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Finerenone Synthesis

A Guide for Researchers on Mitigating By-Product Formation

Welcome to the technical support center for finerenone synthesis. As Senior Application Scientists, we understand the complexities involved in multi-step organic synthesis and the critical importance of purity in drug development. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common challenges encountered during the synthesis of finerenone, focusing specifically on the prevention and control of by-product formation.

Troubleshooting Guide: Common Synthesis Issues & Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format. We delve into the root causes of these issues and provide actionable protocols to resolve them.

Q1: My final product is contaminated with a significant amount of the corresponding oxidized pyridine analog. How can I prevent this?

Root Cause Analysis: The dihydropyridine (DHP) core of finerenone is inherently susceptible to oxidation, which leads to the formation of a more stable, aromatic pyridine by-product.[1][2] This process can be accelerated by several factors, including exposure to atmospheric oxygen, elevated temperatures, light, and the presence of certain metal catalysts or acidic conditions.[3][4] The driving force is the thermodynamic stability gained from aromatization of the DHP ring.

Mitigation Strategy: The primary strategy is to rigorously exclude oxygen from the reaction and subsequent work-up steps.

Recommended Protocol: Performing the Cyclization/Final Step Under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.

  • System Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while hot and immediately place it under a positive pressure of an inert gas, such as nitrogen or argon, using a gas manifold or balloon.

  • Solvent Degassing: Use solvents that have been thoroughly degassed. This can be achieved by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Reagent Addition: Add reagents via syringe through a septum or as solids under a strong positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. Upon completion, cool the reaction mixture to room temperature before exposing it to air.

  • Work-up and Purification: If possible, conduct aqueous work-up using degassed water. During purification steps like filtration or chromatography, minimize the exposure time of the product to air. For storage, keep the final compound in a tightly sealed container, protected from light, and consider flushing the vial with an inert gas.[5][6]

Q2: Chiral HPLC analysis shows poor enantiomeric excess (ee) after classical resolution. How can I improve stereoselectivity?

Root Cause Analysis: Finerenone is the (S)-enantiomer, and achieving high enantiopurity is critical.[7] In a classical resolution using a chiral resolving agent like di-p-toluoyl-D-tartaric acid, poor ee can result from several factors:

  • Suboptimal Solvent System: The solvent plays a crucial role in the differential solubility of the two diastereomeric salts.

  • Incomplete Salt Formation: Incorrect stoichiometry or reaction conditions can prevent the desired diastereomer from fully precipitating.

  • Co-precipitation: The undesired diastereomeric salt may precipitate along with the target salt if the solubility difference is not large enough under the chosen conditions.

  • Premature Isolation: Isolating the salt before the system has reached equilibrium can lead to lower purity.

Mitigation Strategy: Systematic optimization of the crystallization conditions is key. Recent patents highlight the use of tartaric acid-derived salts in ethanol and water mixtures for effective resolution.[8][9]

Recommended Protocol: Optimizing Diastereomeric Salt Crystallization

  • Solvent Screening: Begin with the reported solvent system, typically an alcohol/water mixture (e.g., ethanol/water).[8] If ee is low, systematically vary the ratio. Increasing the water content can sometimes enhance the differential solubility.

  • Stoichiometry of Resolving Agent: Ensure you are using the correct molar equivalent of the resolving agent. Start with the literature-recommended amount (e.g., ~0.5 equivalents for kinetic resolution, or as specified for classical resolution) and adjust slightly if needed.

  • Temperature Profile: Control the cooling rate. A slow, gradual cooling process from reflux to room temperature, followed by a hold at a lower temperature (e.g., 0-5 °C), encourages selective crystallization and prevents the trapping of impurities.

  • Equilibration Time: Allow sufficient time for the crystallization to reach equilibrium. Stirring the slurry at the final temperature for several hours (e.g., 1-4 hours) can significantly improve the enantiomeric purity of the solid.[9]

  • Recrystallization/Reslurry: If a single crystallization does not provide the desired ee (>99%), a second recrystallization or a reslurry of the enriched salt in the same or a slightly modified solvent system is often effective for upgrading the purity.[8][9]

Q3: I am observing a by-product with a mass corresponding to the hydrolysis of the nitrile group to an amide or carboxylic acid. What is causing this?

Root Cause Analysis: The 4-cyano group on the phenyl ring can be susceptible to hydrolysis under harsh pH conditions, particularly at elevated temperatures in the presence of water. This can lead to the formation of the corresponding "Finerenone amide impurity" or the carboxylic acid.[10] This is a classic side reaction for nitriles, which can be catalyzed by both strong acids and strong bases.

Mitigation Strategy: The key is to maintain strict control over pH and water content throughout the synthesis, especially during steps that require heating.

Preventative Measures:

  • Anhydrous Conditions: For steps involving sensitive intermediates, use anhydrous solvents and reagents.

  • pH Control During Work-up: When performing aqueous work-ups, avoid strongly acidic or basic conditions. If pH adjustment is necessary, use milder reagents (e.g., saturated sodium bicarbonate instead of concentrated NaOH) and perform the operation at low temperatures.

  • Minimize Reaction Times: Avoid unnecessarily long reaction times at high temperatures, as this increases the likelihood of hydrolysis.

  • Purification: If the amide impurity does form, it can often be separated from the finerenone product by column chromatography or recrystallization due to differences in polarity.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the Hantzsch-type cyclization step?

A: The Hantzsch synthesis and its variations are powerful for creating the dihydropyridine core.[2][3] The most critical parameters are:

  • Temperature: The reaction often requires heating (e.g., 80-160 °C) to proceed at a reasonable rate.[11] However, excessive heat can promote side reactions, including oxidation of the product. Precise temperature control is essential.

  • Solvent: Alcohols like isopropanol, ethanol, or isobutanol are commonly used and can influence reaction rates and solubility of intermediates and products.[8][11]

  • Reaction Time: Sufficient time is needed for completion, but prolonged reaction times increase the risk of by-product formation. The reaction should be monitored (e.g., by HPLC) to determine the optimal endpoint.[11]

  • Catalyst: While the classical Hantzsch reaction uses ammonia, variations may use other catalysts. The type and loading of the catalyst can dramatically affect yield and purity.[12][13]

Q: Which analytical techniques are essential for monitoring finerenone synthesis and impurity profiling?

A: A robust analytical program is crucial for process control and final product quality.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary workhorse for determining purity and quantifying process-related impurities and degradation products.[5][10][14]

  • Chiral HPLC: Essential for determining the enantiomeric excess (ee) and quantifying the unwanted (R)-enantiomer.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification and characterization of unknown impurities and by-products formed during the reaction or in forced degradation studies.[5]

  • Gas Chromatography (GC): Used to quantify residual solvents in the final active pharmaceutical ingredient (API).[5]

  • Nuclear Magnetic Resonance (NMR): Used for structural elucidation of the final product and any isolated impurities.[10]

Q: What is the significance of atropisomerism in some finerenone synthesis routes?

A: This is a sophisticated but critical concept for modern enantioselective syntheses of finerenone. The naphthyridine precursor to finerenone can be sterically hindered in a way that rotation around a key single bond is restricted. This creates two non-superimposable, interconverting stereoisomers called atropisomers.[17][18] In asymmetric syntheses, these two atropisomers can react at different rates and with different selectivities.[17][18] Advanced synthetic strategies exploit this by running the reaction at an elevated temperature (e.g., 100 °C).[17] At this temperature, the atropisomers can interconvert rapidly. The catalyst selectively converts the faster-reacting atropisomer to the desired (S)-finerenone, and as its concentration drops, the slower-reacting atropisomer is converted to the faster-reacting one (Le Châtelier's principle). This process, known as a dynamic kinetic resolution , allows for a theoretical yield of >50% (up to 100%) of the desired enantiomer from the racemic precursor, which is a major advantage over classical resolution.[17][18]

Visualized Workflows and Pathways

To further clarify these complex processes, we have developed the following diagrams.

G cluster_main Core Synthesis Pathway cluster_byproducts Key By-Product Pathways Start Starting Materials (Aldehyde, Ketoacetamide, Pyridone) Hantzsch Hantzsch-Type Cyclization (e.g., in Isobutanol, Heat) Start->Hantzsch Racemic Racemic Finerenone Precursor (Dihydropyridine Core) Hantzsch->Racemic Final Final Modification & Chiral Resolution Racemic->Final Oxidation Oxidation By-Product (Aromatic Pyridine Analog) Racemic->Oxidation Cause: O2, Heat, Light Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid Impurity) Racemic->Hydrolysis Cause: H2O, Acid/Base, Heat Product (S)-Finerenone (Final Product) Final->Product

Caption: Finerenone core synthesis and key by-product pathways.

G start Problem: Poor Enantiomeric Excess (ee) q1 Is the solvent system optimized? (e.g., Ethanol/Water ratio) start->q1 a1_yes YES q1->a1_yes a1_no NO (Vary ratio to improve differential solubility) q1->a1_no q2 Is the cooling rate controlled? (Slow cooling profile) a1_yes->q2 a2_yes YES q2->a2_yes a2_no NO (Implement gradual cooling to prevent co-precipitation) q2->a2_no q3 Is equilibration time sufficient? (e.g., 1-4h stirring) a2_yes->q3 a3_yes YES q3->a3_yes a3_no NO (Increase stir time to allow for full equilibration) q3->a3_no end_node Consider Recrystallization or Reslurry for Final Purity Upgrade q3->end_node success Achieved >99% ee end_node->success

Caption: Troubleshooting workflow for optimizing chiral resolution.

Summary of Common Finerenone Impurities

Impurity TypePotential OriginRecommended Control Strategy
Oxidized Finerenone Oxidation of the dihydropyridine ringPerform reaction and work-up under an inert (N₂/Ar) atmosphere; protect from light.
(R)-Finerenone Unwanted enantiomer from racemic synthesisChiral resolution optimization (solvent, temperature) or asymmetric synthesis (dynamic kinetic resolution).[8][17]
Amide Impurity Hydrolysis of the cyano groupStrict pH control; use of anhydrous solvents; minimize reaction time at high temperatures.[10]
Unreacted Intermediates Incomplete reaction during cyclization or other stepsOptimize reaction conditions (time, temp); purify via recrystallization or chromatography.[5]
Degradation Products Exposure to stress conditions (acid, base, heat, light)Follow ICH stability guidelines for storage; protect from light and moisture.[4][5][19]

References

  • Daicel Pharma. (n.d.). Finerenone Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Veeprho. (n.d.). Finerenone Impurities and Related Compound. Veeprho.
  • Aggarwal, V. K., et al. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition. Published by Wiley.
  • Oreate AI. (2025, December 16). Research Progress and Quality Control Methods of Finerenone Drug Impurities. Oreate AI.
  • SynZeal. (n.d.). Finerenone Impurities. SynZeal.
  • ResearchGate. (n.d.). Two strategies for the enantioselective synthesis of finerenone. ResearchGate.
  • Pharmaffiliates. (n.d.). Finerenone and its Impurities. Pharmaffiliates.
  • Google Patents. (n.d.). US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S). Google Patents.
  • Google Patents. (n.d.). WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents.
  • Justia Patents. (2024, February 6). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Justia Patents.
  • Google Patents. (n.d.). WO2017032678A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s). Google Patents.
  • Yu, J., et al. (2024). New Synthetic Route of Finerenone. Chinese Journal of Pharmaceuticals.
  • Technical Disclosure Commons. (2024, November 21). Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. Technical Disclosure Commons.
  • Murugesan, A., & Mukthinuthalapati, A. (2021). Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method. Acta Scientific Pharmaceutical Sciences.
  • ResearchGate. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. ResearchGate.
  • ResearchGate. (2025). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. ResearchGate.
  • GSC Biological and Pharmaceutical Sciences. (2023). DEVELOPMENT AND VALIDATION OF A NEW ANALYTICAL RP-HPLC METHOD FOR THE ESTIMATION OF FINERENONE IN BULK AND MARKETED FORMULATION.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Significance of Finerenone Powder in Modern Pharmaceutical Chemistry.
  • Scientia Iranica. (n.d.). Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media.
  • U.S. Food and Drug Administration. (n.d.). NDA 215341: Kerendia (Finerenone) Tablets. accessdata.fda.gov.
  • Google Patents. (n.d.). WO2023109968A2 - Synthesis method for finerenone and intermediate thereof. Google Patents.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Acta Scientific. (2021). Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method.
  • Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly.
  • National Institutes of Health. (2025). Stability indicating RP-HPLC method for estimation of finerenone and its related substances in new dosage form.

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-Amino-5-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal and agricultural chemistry, substituted nitropyridines serve as indispensable building blocks for the synthesis of complex, biologically active molecules.[1][2] Among these, the isomers 4-amino-5-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine are crucial intermediates. Their distinct substitution patterns offer different avenues for further functionalization, yet their synthesis presents a classic challenge in regioselectivity. The placement of the nitro group is governed by the powerful directing effects of the amino and methyl substituents on the pyridine ring, a system already characterized by its unique electronic properties.

This guide provides an in-depth comparison of the synthetic strategies for these two isomers. We will dissect the mechanistic underpinnings that dictate the outcome of each reaction, provide validated experimental protocols, and offer a comparative analysis to inform the choices of researchers in drug development and chemical synthesis.

Synthesis of 2-amino-4-methyl-5-nitropyridine: A Case of Concerted Directing Effects

The synthesis of 2-amino-4-methyl-5-nitropyridine is a relatively straightforward example of electrophilic aromatic substitution where the existing substituents work in concert to direct the incoming electrophile. The most common and efficient method is the direct nitration of 2-amino-4-methylpyridine.[1]

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of this reaction is dictated by the electronic properties of the pyridine ring and its substituents. The amino group at the 2-position is a potent activating group, donating electron density into the ring through resonance and strongly directing incoming electrophiles to the ortho (3-position) and para (5-position) locations.[3] The methyl group at the 4-position is a weaker activating group, operating through an inductive effect.

During nitration in a strong acid medium (typically a mixture of sulfuric and nitric acid), the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack. However, the powerful activating effect of the amino group overcomes this deactivation. The nitronium ion (NO₂⁺) is preferentially directed to the 5-position, which is para to the strongly directing amino group and avoids steric hindrance from the adjacent methyl group.[1] While some formation of the 3-nitro isomer can occur, the 5-nitro product is overwhelmingly favored.[1]

dot digraph "Synthesis_of_2_amino_4_methyl_5_nitropyridine" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

} doted Caption: Direct nitration pathway for 2-amino-4-methyl-5-nitropyridine.

Experimental Protocol: Direct Nitration

This protocol is adapted from established industrial methodologies.[1]

  • Reaction Setup: In a flask equipped with a stirrer and a thermometer, carefully add 2-amino-4-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, also cooled in an ice bath.

  • Addition: Slowly add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine, ensuring the reaction temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 95°C for 2-3 hours.[4]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonia solution) to a pH of ~7. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. The product can be further purified by recrystallization if necessary.

Data Summary
ParameterValue / ObservationSource(s)
Starting Material 2-amino-4-methylpyridine
Reagents Conc. H₂SO₄, Conc. HNO₃[1]
Typical Yield >90%
Major Product 2-amino-4-methyl-5-nitropyridine[1]
Potential Byproduct 2-amino-4-methyl-3-nitropyridine[1]
Melting Point 223-225 °C

Synthesis of this compound: A Multi-Step Strategic Approach

In stark contrast to its isomer, the synthesis of this compound cannot be effectively achieved by direct nitration of a simple precursor. Direct nitration of 4-aminopyridine derivatives typically yields the 3-nitro product, but controlling the reaction and avoiding side products with the additional methyl group is challenging.[5] Therefore, a more strategic, multi-step synthesis is required, often involving the use of a pyridine N-oxide to control the regioselectivity of nitration, followed by functional group manipulations.

Mechanistic Rationale and Synthetic Strategy

A common strategy involves a sequence of reactions starting from a pre-functionalized pyridine ring. One effective, albeit longer, route begins with the N-oxidation of 2-chloro-5-methylpyridine.

  • N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide. This transformation activates the 4-position for electrophilic attack and deactivates the 2- and 6-positions.

  • Nitration: Nitration of the N-oxide intermediate directs the nitro group to the 4-position, yielding 2-chloro-5-methyl-4-nitropyridine-1-oxide.

  • Reduction: The nitro group and the N-oxide are simultaneously reduced. A common method is catalytic hydrogenation, which converts the nitro group to an amine and removes the N-oxide functionality, yielding 2-chloro-5-methyl-4-aminopyridine.[6]

  • Dehalogenation & Rearrangement (Hypothetical Adaptation): While the patent literature proceeds to make a pyridone, achieving the target this compound from this point is non-trivial. A more direct, albeit still multi-step, approach would be to nitrate 4-amino-5-methylpyridine under carefully controlled conditions or use a protecting group strategy. However, a more reliable literature route involves nitrating 4-hydroxypyridine, converting the hydroxyl to a leaving group, substituting with an amine, and then introducing the methyl group.

Given the complexity and lack of a single, widely published protocol, we present a logical workflow based on established transformations for similar pyridine systems. The key principle is to install the nitro group at the 3-position relative to the eventual amino group at the 4-position, a feat that requires careful orchestration of directing effects. A plausible route starts from 4-chloro-3-nitropyridine, which is commercially available.

dot digraph "Synthesis_of_4_amino_5_methyl_3_nitropyridine" { graph [rankdir="LR", splines=ortho, nodesep=0.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

} doted Caption: A plausible multi-step pathway for this compound.

Illustrative Experimental Protocol (Conceptual Multi-Step Route)

This protocol is a conceptual guide based on analogous transformations, as a direct one-pot synthesis is not prevalent.[7]

  • Palladium-Catalyzed Cross-Coupling: React 4-chloro-3-nitropyridine with a methylating agent (e.g., a methylboronic acid derivative in a Suzuki coupling) using a palladium catalyst to synthesize 4-chloro-5-methyl-3-nitropyridine.

  • Nucleophilic Aromatic Substitution: Subject the resulting intermediate to amination. This can be achieved by heating with a source of ammonia (e.g., ammonium hydroxide) in a sealed vessel or by using a protected amine followed by deprotection. The electron-withdrawing nitro group facilitates the displacement of the chloride at the 4-position.

  • Isolation and Purification: After the reaction, the product is isolated by extraction and purified using column chromatography to yield the final product, this compound.

Data Summary (Anticipated)
ParameterValue / ObservationSource(s)
Starting Material e.g., 4-chloro-3-nitropyridine[7]
Key Steps Cross-Coupling, Nucleophilic Substitution[7]
Overall Yield Moderate (multi-step)-
Regioselectivity High (controlled by synthetic design)-
Challenges Multiple steps, catalyst use, purification-

Comparative Analysis

The choice between these synthetic pathways is fundamentally a trade-off between efficiency and precision.

dot digraph "Comparison_Logic" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} doted Caption: Key differences in the synthetic approaches for the two isomers.

Feature2-amino-4-methyl-5-nitropyridineThis compound
Synthetic Route One-step direct nitrationMulti-step synthesis
Regiocontrol Achieved via inherent directing effects of substituentsAchieved via strategic, controlled reaction sequence
Overall Yield HighModerate to Low
Purity Concerns Potential for contamination with the 3-nitro isomerHigh isomeric purity if steps are optimized
Scalability Excellent; suitable for large-scale industrial productionMore complex and costly to scale up
Primary Advantage Simplicity, efficiency, low costHigh-purity, regiochemically precise product
Primary Disadvantage Potential need for purification to remove isomersLong, resource-intensive, lower overall yield

Conclusion

The syntheses of 2-amino-4-methyl-5-nitropyridine and this compound perfectly illustrate the principle of regioselectivity in aromatic chemistry. The former is a product of kinetic and thermodynamic favorability, where the substituents' electronic effects align to direct nitration to a single primary position, making its synthesis efficient and direct.[1][3] In contrast, the synthesis of the latter requires a deliberate, strategic circumvention of the natural directing effects, necessitating a multi-step pathway to build the desired substitution pattern with precision.

For researchers and drug development professionals, the choice of which intermediate to design into a larger synthetic campaign depends on availability and the necessity of the specific substitution pattern. While 2-amino-4-methyl-5-nitropyridine is more readily accessible due to its straightforward synthesis[1], the specific structural and electronic properties of this compound may be essential for the desired biological activity, justifying the more complex and arduous synthetic investment.

References

  • Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). 2-Amino-4-methyl-5-nitropyridine. Retrieved January 7, 2026.
  • Chem-Impex. (n.d.). 2-Amino-4-methyl-5-nitropyridine. Retrieved January 7, 2026.
  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
  • PubChem. (n.d.). 2-Amino-4-methyl-5-nitropyridine.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Sciforum. (n.d.). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
  • ACS Publications. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447)....

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A Comparative Guide to the Biological Activity of 4-Amino-5-methyl-3-nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of Substituted Pyridines

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitously found in a vast array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions make it a "privileged scaffold" in medicinal chemistry. The introduction of various functional groups onto the pyridine core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of potent and selective therapeutic agents.[2][3]

Among the myriad of substituted pyridines, the 4-amino-3-nitropyridine moiety has emerged as a particularly interesting pharmacophore. The electron-withdrawing nature of the nitro group, combined with the electron-donating amino group, creates a unique electronic environment that can facilitate interactions with various biological targets. This guide provides a comparative analysis of the biological activities of 4-Amino-5-methyl-3-nitropyridine and its analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for their evaluation, and explore their mechanisms of action through signaling pathway diagrams.

I. Comparative Biological Activity of this compound Analogs

The biological activities of this compound analogs are diverse and highly dependent on the nature and position of substituents on the pyridine ring. This section compares the anticancer, antimicrobial, and enzyme inhibitory activities of representative analogs, with supporting experimental data.

Anticancer Activity

Substituted nitropyridines have demonstrated significant potential as anticancer agents, with activities spanning various cancer cell lines.[4] The primary mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5][6]

Table 1: Anticancer Activity of Representative 4-Amino-3-nitropyridine Analogs and Related Compounds

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8e MCF-7 (Breast)0.22[7]
Pyridine-urea derivative 8n MCF-7 (Breast)1.88[7]
1,2,4-triazole-pyridine hybrid TP6 B16F10 (Melanoma)~41-61[8]
5-nitropyridin-2-yl derivative --[9][10]
Pyrazolo[3,4-b]pyridine derivative 5a HepG-2 (Liver)3.42[11]
Pyrazolo[3,4-b]pyridine derivative 5b HepG-2 (Liver)3.56[11]

Note: Data for direct analogs of this compound is limited in publicly available literature. The table includes data from structurally related and functionally similar pyridine derivatives to provide a comparative context.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at the Amino Group: The nature of the substituent on the 4-amino group significantly influences anticancer potency. For instance, the incorporation of urea moieties has led to highly potent compounds against breast cancer cell lines.[7]

  • Fusion with other Heterocycles: Fusing the pyridine ring with other heterocyclic systems, such as triazoles or pyrazoles, can enhance anticancer activity.[8][11]

  • Role of the Nitro Group: The nitro group's electron-withdrawing properties can be crucial for activity. Its position on the ring affects the overall electronic distribution and potential for interaction with biological targets.[12]

Antimicrobial Activity

Pyridine derivatives have long been recognized for their antimicrobial properties.[3][13] The mechanism of action can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[14]

Table 2: Antimicrobial Activity of Representative Aminopyridine Analogs

Compound/AnalogMicrobial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
2-aminopyridine derivative 2c Bacillus subtilis11.33 ± 0.57 mm
2-aminopyridine derivative 2c Listeria monocytogenes13 ± 0 mm
Pyridinium salt 3d Staphylococcus aureus- (High activity reported)[14]
1,4-dihydropyridine derivative 33 Mycobacterium smegmatisMIC = 9 µg/mL[15][16]
1,4-dihydropyridine derivative 33 Staphylococcus aureusMIC = 25 µg/mL[15][16]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Lipophilicity: The hydrophobicity of the molecule, often influenced by the nature of alkyl or aryl substituents, plays a critical role in its ability to penetrate bacterial cell membranes.[14]

  • Quaternization of the Pyridine Nitrogen: The formation of pyridinium salts can enhance antimicrobial activity by creating a cationic head that interacts with the negatively charged bacterial cell surface.[14]

  • Specific Substituents: The presence of certain functional groups can confer activity against specific types of bacteria. For example, some derivatives show greater potency against Gram-positive bacteria compared to Gram-negative bacteria.

Enzyme Inhibition

The 4-amino-3-nitropyridine scaffold is a valuable precursor for the synthesis of potent enzyme inhibitors, particularly kinase inhibitors, which are critical in cancer therapy.[9][10]

Table 3: Enzyme Inhibitory Activity of Representative Nitropyridine Analogs

Compound/AnalogTarget EnzymeIC50Reference
5-nitropyridin-2-yl derivative Chymotrypsin8.67 ± 0.1 µM[9][10]
5-nitropyridin-2-yl derivative Urease29.21 ± 0.98 µM[9][10]
JAK2 inhibitor 4 Janus kinase 2 (JAK2)8.5–12.2 µM[10]
ABT-702 Adenosine Kinase (AK)1.7 nM[17]
Inducible Nitric Oxide Synthase (iNOS) Inhibitors iNOSPotent inhibition reported[18][19]

Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition:

  • Target-Specific Modifications: The design of potent enzyme inhibitors requires careful consideration of the target enzyme's active site. Modifications to the 4-amino and 5-methyl positions can be tailored to achieve specific interactions with the amino acid residues in the binding pocket.

  • Kinase Hinge Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for binding to the hinge region of many protein kinases.

  • Nitro Group as an Electrophile: In some cases, the nitro group can act as a masked electrophile, enabling covalent inhibition of enzymes with a suitably positioned nucleophilic residue in the active site.[13][20]

II. Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of this compound analogs.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[21]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (5,000-10,000 cells/well) compound_prep 2. Compound Dilution (Serial Dilutions) cell_treatment 3. Cell Treatment (24-72 hours) compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent (Incubate 2-4 hours) cell_treatment->mtt_addition solubilization 5. Solubilize Formazan (e.g., DMSO) mtt_addition->solubilization read_absorbance 6. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 7. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[9][20][22][23]

Principle: A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or Mueller-Hinton Broth (MHB)

  • Sterile cotton swabs

  • Sterile paper disks (6 mm)

  • Test compounds (this compound analogs)

  • Positive control antibiotic disks

  • McFarland 0.5 turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove any excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the test compounds.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate them at 35-37°C for 16-24 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters.

    • Compare the zone diameters to standardized charts (if available for the specific compounds) or to the positive control to determine the susceptibility of the bacterium to the test compounds.

Experimental Workflow for Kirby-Bauer Disk Diffusion Assay

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum_prep 1. Prepare Inoculum (0.5 McFarland Standard) plate_inoculation 2. Inoculate MHA Plate inoculum_prep->plate_inoculation disk_application 3. Apply Impregnated Disks plate_inoculation->disk_application incubation 4. Incubate (16-24 hours) disk_application->incubation measure_zones 5. Measure Zones of Inhibition incubation->measure_zones interpret_results 6. Determine Susceptibility measure_zones->interpret_results

Caption: Workflow of the Kirby-Bauer disk diffusion assay.

Enzyme Inhibition: In Vitro Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to evaluate the inhibitory potential of this compound analogs against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a protein kinase. The amount of phosphorylation is then quantified, and the inhibition is determined by the reduction in this signal in the presence of an inhibitor.

Materials:

  • Purified protein kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Test compounds (this compound analogs)

  • Detection reagents (e.g., phosphospecific antibody for ELISA, or reagents for luminescence-based assays like ADP-Glo™)

  • 96- or 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in DMSO and create serial dilutions.

    • Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations. The ATP concentration is often set at or near the Km value for the specific kinase.

  • Assay Reaction:

    • Add the kinase, substrate, and test compound (or vehicle control) to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction (the method will depend on the detection format).

    • Add the detection reagents according to the manufacturer's instructions.

    • For example, in a luminescence-based assay like ADP-Glo™, a reagent is added to deplete the remaining ATP, followed by another reagent to convert the ADP produced into a luminescent signal.[11]

  • Signal Measurement:

    • Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) assay_setup 2. Set up Assay Plate reagent_prep->assay_setup initiate_reaction 3. Initiate Reaction with ATP assay_setup->initiate_reaction incubation 4. Incubate (30-60 minutes) initiate_reaction->incubation stop_reaction 5. Stop Reaction incubation->stop_reaction add_detection_reagent 6. Add Detection Reagent stop_reaction->add_detection_reagent read_signal 7. Read Signal add_detection_reagent->read_signal calculate_ic50 8. Calculate % Inhibition & IC50 read_signal->calculate_ic50

Caption: Workflow of a generic in vitro kinase inhibition assay.

III. Mechanisms of Action: Signaling Pathways

Understanding the molecular mechanisms by which this compound analogs exert their biological effects is crucial for their rational design and development as therapeutic agents.

Anticancer Mechanism: Targeting Pro-Survival Signaling

Many anticancer agents, including pyridine derivatives, function by inhibiting key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[6] This pathway plays a central role in regulating cell growth, proliferation, and survival.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Promotes Survival Cell Survival mTORC1->Survival Promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition by this compound analogs.

Inhibition of key kinases like PI3K, AKT, or mTOR by these analogs can lead to the suppression of pro-survival signals, ultimately inducing apoptosis in cancer cells.

IV. Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Analogs based on this core structure have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to enhance potency and selectivity.

Future research in this area should focus on:

  • Synthesis and screening of a broader library of this compound analogs to further elucidate the structure-activity relationships for various biological targets.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Preclinical evaluation of the most promising candidates in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights provided in this guide, researchers and drug development professionals can accelerate the discovery and development of novel this compound-based therapeutics to address unmet medical needs.

V. References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Wouters, J., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Weidmann, J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Szychowski, J., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(16), 8873. [Link]

  • ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Cankılıç, M., et al. (2012). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 17(12), 14094-14105. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship for antiproliferative activity. [Link]

  • Funar-Oniga, S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(3), 747. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]

  • Khan, I., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Journal of Inflammation Research, 14, 1323–1340. [Link]

  • Connors, T. A., et al. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chemico-Biological Interactions, 1(1), 27-47. [Link]

  • López-Valle, J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10843. [Link]

  • Zhang, Z., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]

  • Gurova, K. V., et al. (2009). 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. Oncogene, 28(8), 1166-1176. [Link]

  • Georgieva, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. [Link]

  • ResearchGate. (2025). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. [Link]

  • Kłys, A., et al. (2015). Antiproliferative Effect of Novel Aminoacridine-based Compounds. Anticancer Research, 35(11), 6041-6048. [Link]

  • García-Rubio, S., et al. (2020). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 25(18), 4239. [Link]

  • Tan, M. L., et al. (2018). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(8), 2085. [Link]

  • Ayoub, N. M., et al. (2017). Antimitotic drugs in the treatment of cancer. Expert Opinion on Pharmacotherapy, 18(15), 1583-1600. [Link]

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  • Zhang, Z., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]

  • Ji, A. D., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, materials science, and chemical synthesis, the precise identification of isomeric compounds is a critical challenge. Nitropyridines, a class of compounds integral to the synthesis of various functional materials and biologically active molecules, exist as three distinct isomers: 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. The position of the nitro group on the pyridine ring profoundly influences the molecule's electronic distribution, and consequently, its spectroscopic properties. This guide provides an in-depth, comparative analysis of the spectroscopic signatures of these isomers, offering researchers the experimental data and theoretical understanding necessary for their unambiguous differentiation.

The Decisive Role of the Nitro Group's Position

The electron-withdrawing nature of the nitro group (-NO₂) significantly perturbs the electron density of the pyridine ring. This effect is not uniform across the isomers and is the fundamental reason for their distinct spectroscopic behaviors.

  • 2-Nitropyridine & 4-Nitropyridine: The nitro group is in conjugation with the ring nitrogen, leading to a strong resonance effect. This results in a significant withdrawal of electron density from the pyridine ring, particularly at the ortho and para positions.

  • 3-Nitropyridine: The nitro group is in a meta position relative to the ring nitrogen, meaning its electron-withdrawing effect is primarily inductive. The resonance effect is less pronounced compared to the 2- and 4-isomers.

This differential electronic landscape is the key to distinguishing the isomers using various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation, as it directly probes the chemical environment of each nucleus.

Causality of Chemical Shift Differences

The electron-withdrawing nitro group deshields the protons and carbons of the pyridine ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted pyridine. The extent of this deshielding is directly related to the position of the nitro group.

  • In 2- and 4-nitropyridine , the strong resonance effect causes a significant downfield shift for the protons and carbons ortho and para to the nitro group.

  • In 3-nitropyridine , the weaker inductive effect results in a less dramatic downfield shift for the ring protons and carbons.

Comparative ¹H NMR Data
IsomerH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)
2-Nitropyridine -~8.3~7.8~7.4~8.7
3-Nitropyridine ~9.1-~8.8~7.6~8.8
4-Nitropyridine ~8.4~7.8-~7.8~8.4

Note: These are approximate chemical shift values and can vary based on the solvent and concentration.[1][2]

Comparative ¹³C NMR Data
IsomerC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
2-Nitropyridine ~150~124~138~121~152
3-Nitropyridine ~146~148~125~133~153
4-Nitropyridine ~151~122~145~122~151

Note: Approximate chemical shifts are provided. For detailed analysis, it is recommended to acquire spectra under consistent experimental conditions.[3][4][5][6][7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the nitropyridine isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[8]

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule. The position of the nitro group and its electronic effects influence the bond strengths and vibrational frequencies within the pyridine ring and the nitro group itself.

Key Differentiating Vibrational Modes

The most informative regions in the IR spectrum for distinguishing nitropyridine isomers are the N-O stretching and the C-H out-of-plane bending regions.

  • Asymmetric and Symmetric N-O Stretching: The strong electron-withdrawing nature of the nitro group results in characteristic strong absorption bands. The exact frequencies of these bands are sensitive to the electronic environment.

  • C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring gives rise to a unique pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can be a reliable fingerprint for each isomer.

Comparative IR Data
IsomerAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)C-H Bending (cm⁻¹)
2-Nitropyridine ~1530~1350~780, ~740
3-Nitropyridine ~1525~1350~810, ~730
4-Nitropyridine ~1520~1345~850, ~750

Note: These are typical frequency ranges and can be influenced by the sample phase (solid, liquid, or gas).[9][10][11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid nitropyridine sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance spectrum.

IR_Spectroscopy cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Nitropyridine Isomer ATR_Crystal ATR Crystal Sample->ATR_Crystal Apply Sample Detector Detector ATR_Crystal->Detector IR_Beam IR Beam IR_Beam->ATR_Crystal Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT IR_Spectrum IR Spectrum FT->IR_Spectrum Vibrational_Modes Analyze Vibrational Modes IR_Spectrum->Vibrational_Modes

Caption: Process of acquiring and analyzing an IR spectrum.

UV-Vis Spectroscopy: Electronic Transitions as a Diagnostic Tool

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the nitro group influences the energy of the π → π* and n → π* transitions, leading to different absorption maxima (λ_max_).

Influence of Isomerism on λ_max_
  • The extended conjugation in 2- and 4-nitropyridine lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift of the λ_max_ to longer wavelengths compared to 3-nitropyridine.

  • 3-Nitropyridine , with its less effective conjugation, exhibits a λ_max_ at a shorter wavelength (hypsochromic or blue shift).

Comparative UV-Vis Data
Isomerλ_max_ (nm)
2-Nitropyridine ~265, ~340
3-Nitropyridine ~260, ~330
4-Nitropyridine ~280

Note: λ_max_ values are highly solvent-dependent. The values presented are typical for a non-polar solvent.[13][14][15]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the nitropyridine isomers in a UV-transparent solvent (e.g., ethanol, cyclohexane) in quartz cuvettes. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of each isomer solution over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max_) for each isomer.

Mass Spectrometry: Fragmentation Patterns for Structural Clues

While mass spectrometry (MS) provides the molecular weight of the compound, which is identical for isomers, the fragmentation patterns under electron ionization (EI) can be distinct.

Isomer-Specific Fragmentation

The position of the nitro group can influence the stability of the resulting fragment ions, leading to different relative abundances in the mass spectrum.[16]

  • A common fragmentation pathway for nitropyridines involves the loss of the nitro group (NO₂) followed by the loss of HCN.

  • The relative intensities of the [M-NO₂]⁺ and [M-NO₂-HCN]⁺ ions can vary between the isomers.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Nitropyridine 12478, 51
3-Nitropyridine 12478, 51
4-Nitropyridine 12478, 51

Note: While the major fragments are the same, the relative abundance of these fragments can be a distinguishing feature. Advanced techniques like tandem mass spectrometry (MS/MS) can provide more detailed structural information.[17][18][19]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

Summary of Spectroscopic Distinctions

Spectroscopic Technique2-Nitropyridine3-Nitropyridine4-Nitropyridine
¹H NMR Distinct downfield shift of H-6.Most downfield proton is H-2.Symmetrical spectrum with two signals.
¹³C NMR C-2 and C-6 are significantly downfield.C-3 is the most downfield carbon.Symmetrical spectrum with three signals.
IR Characteristic C-H bends around 780 and 740 cm⁻¹.C-H bends around 810 and 730 cm⁻¹.C-H bends around 850 and 750 cm⁻¹.
UV-Vis λ_max_ around 265 and 340 nm.λ_max_ around 260 and 330 nm.λ_max_ around 280 nm.
MS (EI) Relative abundances of fragment ions may differ from other isomers.Relative abundances of fragment ions may differ from other isomers.Relative abundances of fragment ions may differ from other isomers.

Conclusion

The differentiation of nitropyridine isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive structural information based on the distinct electronic environments of the nuclei. IR and UV-Vis spectroscopy offer complementary data based on vibrational and electronic transitions, respectively, which are also sensitive to the position of the nitro group. While mass spectrometry alone is not sufficient for definitive identification, the analysis of fragmentation patterns can provide supporting evidence. By understanding the fundamental principles behind the spectroscopic differences and applying the appropriate experimental protocols, researchers can confidently identify and characterize these important chemical building blocks.

References

  • BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. BenchChem.
  • SpectraBase. (n.d.). 4-Nitropyridine. Wiley.
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The Strategic Advantage of 4-Amino-5-methyl-3-nitropyridine in Modern Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of innovation. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties, making the choice of starting material a critical decision in any synthetic campaign. This guide offers an in-depth comparison of 4-Amino-5-methyl-3-nitropyridine with other common building blocks for the synthesis of complex heterocyclic systems. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your selection of the optimal synthetic precursor.

The Unique Profile of this compound: A Nexus of Reactivity

This compound is a highly functionalized pyridine derivative that offers a unique combination of reactive sites. The electron-donating amino and methyl groups, in conjunction with the strongly electron-withdrawing nitro group, create a distinct electronic landscape that governs its reactivity. This substitution pattern makes it a versatile precursor for the construction of a variety of fused heterocyclic systems, which are of significant interest in drug discovery.

The arrangement of the functional groups in this compound allows for a range of chemical transformations. The amino group can act as a nucleophile in cyclization reactions, while the nitro group can be reduced to an amino group for further functionalization or participate in other transformations. The methyl group can also be a site for further chemical modification.

Comparative Analysis: this compound vs. Alternative Building Blocks

To illustrate the synthetic utility of this compound, we will compare it with other commonly employed building blocks in the synthesis of fused pyridine systems, such as thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. These comparisons will be based on reported experimental data, highlighting differences in reactivity, yield, and reaction conditions.

Alternative Building Blocks for Comparison:
  • 2-Amino-4-methyl-5-nitropyridine: An isomer of our topic compound, this building block offers a different arrangement of functional groups, which can lead to altered reactivity and regioselectivity in cyclization reactions.

  • 2-Chloro-4-methyl-3-nitropyridine: The presence of a chloro leaving group instead of an amino group opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions.

  • Substituted 2-aminothiophenes: Often synthesized via the Gewald reaction, these are key intermediates for building thieno[2,3-b]pyridine cores.[2][3][4]

  • Functionalized 4-aminopyrimidines: These serve as foundational materials for the synthesis of pyrido[2,3-d]pyrimidines through the construction of the fused pyridine ring.

dot graph R_Groups { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Convergent synthetic pathways to fused heterocycles."

Head-to-Head Comparison in the Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the construction of the thiophene ring onto a pre-existing pyridine core.

Starting MaterialReagents and ConditionsProductYieldReference
This compound 1. Malononitrile, Sulfur, Base (Gewald-type reaction) 2. Subsequent cyclization2-Amino-3-cyano-5-methyl-6-nitrothieno[2,3-b]pyridineData not available in comparative studiesHypothetical based on Gewald reaction principles[2][3][4]
2-Amino-4-methyl-5-nitropyridine 1. Malononitrile, Sulfur, Base (Gewald-type reaction) 2. Subsequent cyclization2-Amino-3-cyano-4-methyl-5-nitrothieno[2,3-b]pyridineData not available in comparative studiesHypothetical based on Gewald reaction principles[2][3][4]
2-Chloro-4-methyl-3-nitropyridine 1. Ethyl thioglycolate, Base 2. CyclizationEthyl 4-methyl-3-nitro-thieno[2,3-b]pyridine-2-carboxylateModerate to GoodBased on analogous reactions
Substituted 2-aminothiophenes Various (e.g., condensation with 1,3-dicarbonyl compounds)Substituted thieno[2,3-b]pyridinesGenerally Good to Excellent[5][6][7]

Analysis of Reactivity and Synthetic Strategy:

The use of aminonitropyridines in a Gewald-type reaction to form the fused thiophene ring is a plausible synthetic route. The success of this approach would depend on the relative reactivity of the amino group and the activation of the pyridine ring by the nitro group. While specific comparative data is lacking, the electronic differences between the 4-amino and 2-amino isomers would likely influence the reaction outcome.

In contrast, starting with a 2-chloropyridine derivative allows for a more direct construction of the thiophene ring via nucleophilic substitution with a sulfur-containing reagent, followed by cyclization. This is a well-established strategy in heterocyclic synthesis.

The most common and often highest-yielding approach involves starting with a pre-formed 2-aminothiophene, which is then elaborated to form the fused pyridine ring. This highlights a key strategic decision for the synthetic chemist: build the thiophene onto the pyridine or vice versa.

In-Depth Look: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with diverse biological activities, including use as kinase inhibitors in cancer therapy.[8] Their synthesis often involves the construction of the pyrimidine ring onto a pyridine precursor or building the pyridine ring onto a pyrimidine core.

Starting MaterialReagents and ConditionsProductYieldReference
This compound 1. Formamide or Formic acid 2. Reduction of nitro group 3. Further cyclizationSubstituted pyrido[2,3-d]pyrimidineData not availableHypothetical
2-Amino-4-methyl-5-nitropyridine 1. DMF-DMA, Hydroxylamine 2. Cyclization 3. Reduction of nitro group 4. Buchwald-Hartwig couplingAZD7648 (DNA-PK inhibitor)60% (for the final coupling step)[9]
Functionalized 4-aminopyrimidines Three-carbon synthons (e.g., α,β-unsaturated carbonyls)Substituted pyrido[2,3-d]pyrimidinesVariable[9]

Analysis of Reactivity and Synthetic Strategy:

The synthesis of pyrido[2,3-d]pyrimidines from aminopyridines is a well-trodden path. For instance, the synthesis of the DNA-PK inhibitor AZD7648 utilizes 2-amino-4-methyl-5-nitropyridine as a key building block.[9] The reaction sequence involves the formation of a triazole ring, followed by reduction of the nitro group and a final cross-coupling reaction. This multi-step process highlights the versatility of the aminonitropyridine scaffold.

While a direct synthesis of a pyrido[2,3-d]pyrimidine from this compound has not been explicitly found in the searched literature for a direct comparison, the presence of the amino group ortho to a nitrogen atom in the pyridine ring makes it a suitable candidate for cyclization reactions with one-carbon synthons like formamide or formic acid to construct the pyrimidine ring.

Alternatively, starting from a functionalized 4-aminopyrimidine and constructing the pyridine ring is a common strategy.[9] This approach offers a high degree of flexibility in the substitution pattern of the final product.

dot graph TD { subgraph "Synthesis of Pyrido[2,3-d]pyrimidines" A["this compound"] -- "1. Formamide2. Reduction" --> B["Diaminopyridine Intermediate"]; C["2-Amino-4-methyl-5-nitropyridine"] -- "Multi-step sequence" --> D["Fused Triazolopyridine"]; E["Functionalized 4-aminopyrimidine"] -- "Reaction with 3-carbon synthon" --> F["Pyrido[2,3-d]pyrimidine"]; B -- "Cyclization" --> F; D -- "Further transformations" --> F; end style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#fff style C fill:#EA4335,stroke:#333,stroke-width:2px,color:#fff style E fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style F fill:#34A853,stroke:#333,stroke-width:2px,color:#fff } caption: "Alternative routes to Pyrido[2,3-d]pyrimidines."

Experimental Protocols

To provide a practical context, we present a detailed experimental protocol for a reaction analogous to those discussed, based on the synthesis of a fused pyridine system.

Synthesis of 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile (An analogue demonstrating aminopyridine reactivity)

  • Method A: A mixture of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile (0.005 mol) and ammonium acetate (0.005 mol) in pyridine (30 mL) is refluxed for 8 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration and recrystallized from an appropriate solvent to yield the desired product.[6]

  • Yield: 75%[6]

  • Characterization: The product is characterized by melting point, IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure.[6]

Causality Behind Experimental Choices:

  • Pyridine as Solvent: Pyridine serves as a high-boiling solvent that can also act as a base to facilitate the reaction.

  • Ammonium Acetate: This reagent serves as the source of the amino group in the final product.

  • Reflux Conditions: The elevated temperature is necessary to drive the reaction to completion.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block in the synthetic chemist's toolbox. Its unique substitution pattern provides a platform for the construction of complex heterocyclic systems. While direct, side-by-side comparative studies with its isomers and other building blocks are not always readily available in the literature, a thorough understanding of its inherent reactivity allows for its strategic deployment in the synthesis of novel compounds with potential applications in medicine and materials science.

The choice between this compound and its alternatives will ultimately depend on the specific target molecule, the desired synthetic route, and the availability of starting materials. As the demand for novel heterocyclic compounds continues to grow, we can expect to see even more creative and efficient uses of highly functionalized building blocks like this compound in the years to come.

References

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A Comparative Guide to the Cytotoxicity of Thienopyrimidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective for researchers and drug development professionals. Among the myriad of heterocyclic compounds investigated, thienopyrimidine derivatives have emerged as a particularly promising class of molecules. Their structural analogy to purines allows them to interact with a wide array of biological targets, leading to potent anticancer activities. This guide provides an in-depth, objective comparison of the cytotoxic profiles of various thienopyrimidine derivatives, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships, mechanisms of action, and provide a standardized protocol for assessing their cytotoxic effects.

Comparative Cytotoxicity of Thienopyrimidine Derivatives

The cytotoxic potential of thienopyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. Below is a comparative summary of the cytotoxic activities of selected thienopyrimidine derivatives from various studies.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Series 5b PC-3 (Prostate)< DoxorubicinDoxorubicinNot Specified[1]
HCT-116 (Colon)< DoxorubicinDoxorubicinNot Specified[1]
Series 5d PC-3 (Prostate)1.2-fold > DOXDoxorubicinNot Specified[1]
HCT-116 (Colon)1.3-fold > DOXDoxorubicinNot Specified[1]
Compound 6j HCT116 (Colon)0.6 - 1.2--[2]
HCT15 (Colon)0.6 - 1.2--[2]
LN-229 (Brain)0.6 - 1.2--[2]
GBM-10 (Brain)0.6 - 1.2--[2]
A2780 (Ovarian)0.6 - 1.2--[2]
OV2008 (Ovarian)0.6 - 1.2--[2]
CHO (Normal)14 ± 1.3--[2]
Compound 5f MCF-7 (Breast)1.73-fold > ErlotinibErlotinibNot Specified[3]
4.64-fold > DoxorubicinDoxorubicinNot Specified[3]
Compound 9a HepG-2 (Liver)12.32 ± 0.96--[4]
A549 (Lung)11.30 ± 1.19--[4]
PC-3 (Prostate)14.69 ± 1.32--[4]
MCF-7 (Breast)9.80 ± 0.93--[4]
Compound 22e PC3 (Prostate)0.1 - 0.79ErlotinibNot Specified[5]
Compound 26b HCT-116 (Colon)2.80 ± 0.16SorafenibNot Specified[5]
HepG2 (Liver)4.10 ± 0.45SorafenibNot Specified[5]
Compound 2 MCF-7 (Breast)IC50 = 0.014 µMCisplatinSI = 2.36[6]
MDA-MB-231 (Breast)IC50 = 0.056 µMCisplatinSI = 25[6]
Compound 3 MCF-7 (Breast)IC50 = 0.013 µMCisplatinSI = 2.36[6]

Note: The table presents a selection of data to illustrate the range of cytotoxic activities. For complete datasets, please refer to the cited literature.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of thienopyrimidine derivatives is intricately linked to their chemical structure. Analysis of various synthesized series has revealed key structure-activity relationships (SAR) that govern their anticancer effects.

A crucial determinant of activity appears to be the nature and position of substituents on the thienopyrimidine core. For instance, substitutions at the C4 position of the thieno[2,3-d]pyrimidine ring have been shown to be particularly significant for potent cytotoxicity.[7] The introduction of different aryl or heterocyclic moieties at this position can modulate the compound's interaction with its biological target.

Furthermore, the presence of specific functional groups can enhance cytotoxic activity. For example, the incorporation of a thiosemicarbazide moiety has been shown to yield compounds with potent activity against prostate (PC-3) and colon (HCT-116) cancer cell lines.[1] Similarly, the addition of an aryl urea motif has been explored to develop scaffolds with potent anticancer activity through VEGFR inhibition.[8] The electronic properties of the substituents also play a role; electron-withdrawing groups on an aniline ring at C4 can influence the inhibitory activity against key kinases.[9]

These SAR insights are invaluable for the rational design of next-generation thienopyrimidine derivatives with improved potency and selectivity.

Mechanisms of Cytotoxicity: A Multi-pronged Attack on Cancer Cells

Thienopyrimidine derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach is a desirable attribute for anticancer agents as it can potentially circumvent mechanisms of drug resistance.

One of the primary mechanisms of action is the induction of apoptosis , or programmed cell death. Several studies have demonstrated that thienopyrimidine derivatives can trigger apoptotic pathways in cancer cells.[2][3] This is often accompanied by an increase in the formation of reactive oxygen species (ROS) , leading to oxidative stress, which can further contribute to cell death.[2]

In addition to apoptosis, some thienopyrimidine derivatives can induce mitotic catastrophe , a form of cell death that occurs during mitosis.[2] This suggests that these compounds may interfere with the proper functioning of the mitotic spindle or other components of the cell division machinery.

Furthermore, a significant number of thienopyrimidine derivatives function as kinase inhibitors .[10] They can target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Notable targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway.[3][4][9] By inhibiting these kinases, thienopyrimidine derivatives can effectively halt tumor growth and progression.

Cytotoxicity_Mechanisms cluster_0 Thienopyrimidine Derivatives cluster_1 Cellular Effects cluster_2 Molecular Targets cluster_3 Cellular Outcomes tp Thienopyrimidine Derivatives ros Increased ROS (Oxidative Stress) tp->ros apoptosis Apoptosis Induction tp->apoptosis mitotic_catastrophe Mitotic Catastrophe tp->mitotic_catastrophe egfr EGFR Inhibition tp->egfr vegfr2 VEGFR-2 Inhibition tp->vegfr2 pi3k PI3K/AKT/mTOR Inhibition tp->pi3k ros->apoptosis cell_death Cancer Cell Death apoptosis->cell_death mitotic_catastrophe->cell_death proliferation Decreased Proliferation egfr->proliferation angiogenesis Inhibition of Angiogenesis vegfr2->angiogenesis pi3k->proliferation

Caption: Mechanisms of cytotoxicity of thienopyrimidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The protocol below provides a standardized workflow for evaluating the cytotoxicity of thienopyrimidine derivatives.

Materials:
  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Thienopyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thienopyrimidine derivatives in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_compounds Treat with Thienopyrimidine Derivatives incubate1->treat_compounds incubate2 Incubate for 24-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Thienopyrimidine derivatives represent a versatile and potent class of anticancer agents. Their cytotoxicity is underpinned by a diverse range of mechanisms, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways. The structure-activity relationships established through numerous studies provide a solid foundation for the rational design of novel derivatives with enhanced therapeutic indices. The standardized protocols for cytotoxicity assessment, such as the MTT assay, are crucial for the reproducible and comparative evaluation of these promising compounds. Continued research in this area holds the potential to deliver new and effective treatments for a variety of cancers.

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  • ResearchGate. (n.d.). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. [Link]
  • Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(10), 5737. [Link]
  • ResearchGate. (n.d.). Brief structure–activity relationships (SAR)

Sources

A Comparative Guide to the iNOS Inhibitory Potential of 4-Amino-5-methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the potential inhibitory activity of 4-Amino-5-methyl-3-nitropyridine derivatives on inducible nitric oxide synthase (iNOS). We will explore the scientific rationale for targeting this class of compounds, compare their hypothesized performance against established inhibitors, and provide detailed experimental protocols for their evaluation.

The Rationale for Selective iNOS Inhibition

Nitric oxide (NO) is a critical signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS are constitutively expressed and produce low, transient levels of NO for neurotransmission and vasodilation, respectively, iNOS expression is different.[1][2] It is induced by pro-inflammatory cytokines and bacterial endotoxins (like lipopolysaccharide, LPS), leading to the sustained production of high concentrations of NO.[1]

This overproduction of NO by iNOS is a key mediator in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, sepsis, and neurodegenerative disorders.[3][4][5] Consequently, the selective inhibition of iNOS, while sparing the physiologically crucial nNOS and eNOS isoforms, represents a significant therapeutic strategy for controlling inflammation-driven tissue damage.[4][5]

The Aminopyridine Scaffold: A Proven Pharmacophore for iNOS Inhibition

The 2-aminopyridine moiety has emerged as a potent and selective pharmacophore for targeting the iNOS enzyme. Research into substituted 2-amino-4-methylpyridine analogues has demonstrated their ability to effectively inhibit iNOS activity.[6][7][8] These compounds typically act as competitive inhibitors of the L-arginine substrate, binding within the enzyme's active site.[1] The key to their therapeutic potential lies in achieving high selectivity for iNOS over eNOS and nNOS to avoid side effects like hypertension (from eNOS inhibition) or impaired neuronal signaling (from nNOS inhibition).[5]

This guide focuses on a novel, yet closely related scaffold: This compound . We will analyze how the addition of a nitro group at the 3-position might modulate the inhibitory activity and selectivity of this aminopyridine core, providing a framework for its systematic evaluation.

Comparative Analysis of iNOS Inhibitors

To establish a benchmark for evaluating novel derivatives, it is essential to compare their performance against known iNOS inhibitors. The following table summarizes the inhibitory potency and selectivity of several reference compounds. Data for the proposed this compound scaffold is presented as a hypothetical target for drug discovery efforts.

Compound ClassSpecific CompoundTarget IC50 (iNOS)Selectivity (vs. eNOS)Selectivity (vs. nNOS)Citation(s)
Aminopyridine 2-Amino-4-methylpyridine6 nM (murine)~7x~10x[8]
Aminopyridine Analogue 6-(3-fluoropropyl)-4-methylpyridin-2-amine (Compound 18)~100-200 nM~30x~10x[6]
Guanidine Aminoguanidine~4 µM~4-7xModerate[8][9]
Arginine Analogue L-NIL (N6-iminoethyl-L-lysine)~3 µM~10xHigh[8]
Proposed Scaffold This compound Derivative < 100 nM (Target) > 50x (Target) > 20x (Target)

Expert Rationale: The introduction of a strong electron-withdrawing nitro group at the 3-position of the pyridine ring is hypothesized to significantly alter the electronic properties of the aminopyridine core. This modification could enhance interactions with key residues in the iNOS active site, potentially increasing potency. Furthermore, the specific stereoelectronic profile created by the combination of the 3-nitro, 4-amino, and 5-methyl groups may create unique binding conformations that favor iNOS over the other isoforms, thereby improving selectivity. This hypothesis requires rigorous experimental validation as outlined below.

Experimental Validation Workflow

A systematic and robust workflow is critical to accurately characterize the inhibitory potential of novel compounds. The process involves progressing from initial enzyme-level screening to more complex cell-based assays and selectivity profiling.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Selectivity Profiling Compound Test Compound (this compound derivative) EnzymeAssay iNOS Enzyme Inhibition Assay (Griess Assay on Purified Enzyme) Compound->EnzymeAssay IC50 Determine IC50 Value EnzymeAssay->IC50 CellCulture RAW 264.7 Macrophage Culture IC50->CellCulture eNOS eNOS Inhibition Assay IC50->eNOS LPS_Stim Induce iNOS Expression (with LPS/IFN-γ) CellCulture->LPS_Stim CellAssay Cell-Based Inhibition Assay (Griess Assay on Supernatant) LPS_Stim->CellAssay Viability Cytotoxicity Assay (MTT/WST-1) (Rule out toxic effects) CellAssay->Viability nNOS nNOS Inhibition Assay Viability->nNOS Selectivity Calculate Selectivity Ratios (iNOS vs. nNOS/eNOS) nNOS->Selectivity eNOS->Selectivity

Caption: Workflow for evaluating novel iNOS inhibitors.

Detailed Experimental Protocols

The following protocols provide self-validating systems for assessing the inhibitory activity of this compound derivatives.

Protocol 1: Cell-Based iNOS Inhibition Assay using RAW 264.7 Macrophages

This assay quantifies iNOS activity by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess reaction.[10][11]

Causality: RAW 264.7 murine macrophage cells are used because they do not constitutively express iNOS but can be reliably stimulated with LPS and/or interferon-gamma (IFN-γ) to induce high levels of iNOS expression and subsequent NO production.[1][12][13] This provides a clean system to measure inhibition of the induced enzyme.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO, final concentration ≤0.1%)

  • Griess Reagent Kit (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.[13]

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a "vehicle control" (DMSO only) and a "positive control" with a known iNOS inhibitor (e.g., L-NIL). Incubate for 1 hour.

  • iNOS Induction: Add LPS to each well to a final concentration of 1 µg/mL (except for the "unstimulated" control wells). This step initiates the signaling cascade for iNOS expression.[13][14]

  • Incubation: Incubate the plates for an additional 24 hours. During this period, iNOS is expressed, and NO is produced, which then converts to nitrite in the medium.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Transfer 100 µL of supernatant from each well of the cell plate to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well (mix equal parts of sulfanilamide and NED solution immediately before use).[13]

    • Incubate at room temperature for 15-30 minutes, protected from light. A magenta color will develop.

    • Measure the absorbance at 540-550 nm using a microplate reader.[15][16]

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.[17]

Protocol 2: Cytotoxicity Assay

Causality: It is crucial to confirm that the observed reduction in nitrite is due to specific iNOS inhibition and not simply because the compound is killing the cells. The MTT or WST-1 assay is performed in parallel to assess cell viability.[14]

Step-by-Step Procedure:

  • Plate and treat cells with the test compounds for the same duration as the Griess assay (25 hours total).

  • Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Measure the absorbance at the appropriate wavelength.

  • Confirm that the compound does not significantly reduce cell viability at concentrations where it inhibits NO production.

iNOS Induction Signaling Pathway

Understanding the pathway leading to iNOS expression provides context for the cell-based assay design. Inflammatory stimuli trigger intracellular signaling cascades that converge on transcription factors like NF-κB, which then drive the transcription of the NOS2 gene.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_I NF-κB / IκB (Inactive Complex) IKK->NFkB_I Phosphorylates IκB NFkB_A NF-κB (Active) NFkB_I->NFkB_A IκB Degradation iNOS_Gene iNOS Gene Transcription NFkB_A->iNOS_Gene Translocation Nucleus Nucleus iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein Translation NO_Prod NO Production (L-Arginine -> L-Citrulline + NO) iNOS_Protein->NO_Prod

Caption: Simplified iNOS induction pathway via LPS stimulation.

Conclusion and Future Perspectives

The this compound scaffold represents a promising, albeit uncharacterized, avenue for the development of novel iNOS inhibitors. The structural modifications to the validated 2-aminopyridine core provide a strong rationale for investigating these derivatives. The experimental workflows detailed in this guide offer a robust framework for determining their inhibitory potency, cell-based efficacy, and crucial isoform selectivity. Future work should focus on synthesizing a library of these derivatives, performing the described assays, and establishing a clear structure-activity relationship (SAR) to guide the optimization of lead compounds for therapeutic development.

References

  • Cine, V. D., & Pavan, C. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews. [Link]
  • Sharma, J. N., et al. (2019).
  • Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal. [Link]
  • Bio-protocol. (n.d.). Quantification of inducible nitric oxide synthase (iNOS) activity – Griess assay. Bio-protocol. [Link]
  • Al-Sanea, M. M., et al. (2021). Nitric oxide synthase inhibitors: a review of patents from 2011 to the present. Pharmaceuticals. [Link]
  • ResearchGate. (n.d.). (A) Principle of the Griess assay to measure iNOS inhibitory activity.
  • Sgorbissa, A., et al. (2013). Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response. PLoS ONE. [Link]
  • Li, H., et al. (2011). Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives. Journal of Medicinal Chemistry. [Link]
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Bioassay.com. [Link]
  • Kim, J., et al. (2023). Exploring the Anti-Inflammatory Potential of Nannochloropsis sp. Extract. MDPI. [Link]
  • ResearchGate. (n.d.). Inhibition of nitric oxide (NO) production and inducible nitric oxide...
  • Zhang, J., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.
  • Zhang, J., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry. [Link]
  • Griffiths, R. J., et al. (1997). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. [Link]

Sources

A Senior Application Scientist's Guide to Nitrating Agents for 2-Amino-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitrated 2-Amino-4-Methylpyridine

In the landscape of pharmaceutical and agrochemical synthesis, the precise functionalization of heterocyclic scaffolds is a cornerstone of innovation. 2-Amino-4-methylpyridine serves as a valuable starting material, and its nitrated derivatives, particularly 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine, are critical intermediates for building more complex, biologically active molecules.[1][2] The introduction of a nitro group not only modifies the electronic properties of the pyridine ring but also provides a versatile chemical handle for further transformations, such as reduction to an amino group.[1]

However, the nitration of the 2-amino-4-methylpyridine ring is not a trivial undertaking. The pyridine ring is inherently electron-deficient, making it resistant to standard electrophilic aromatic substitution.[3][4] The presence of the activating amino and methyl groups creates a complex regiochemical challenge, further complicated by the harsh, acidic conditions typically required for nitration, which can protonate the basic nitrogen atoms and deactivate the entire system.[4][5]

This guide provides a comprehensive comparison of nitrating agents for 2-amino-4-methylpyridine. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind reagent choice, compare outcomes based on experimental data, and provide detailed workflows to empower researchers in drug development and chemical synthesis to make informed, effective decisions.

Pillar 1: Understanding the Substrate's Reactivity

The outcome of the nitration reaction is dictated by the electronic interplay of the pyridine nitrogen and its substituents. The 2-amino group is a powerful activating group, directing electrophiles to the ortho (3-position) and para (5-position) positions. The 4-methyl group is a weaker activating group, reinforcing this directing effect.

Under the strongly acidic conditions of nitration, both the pyridine ring nitrogen and the exocyclic amino group are protonated. This protonation converts the activating amino group into a deactivating ammonium group and further increases the electron-deficient nature of the ring, making electrophilic attack challenging.[5] The reaction's success hinges on finding a delicate balance where a sufficient concentration of the unprotonated, activated substrate can react with the potent nitronium ion (NO₂⁺).

G cluster_substrate 2-Amino-4-Methylpyridine cluster_positions Directing Influence S Pyridine Ring (N at pos 1) NH2 -NH2 (pos 2) Strong Activator Ortho, Para-Director CH3 -CH3 (pos 4) Weak Activator Ortho, Para-Director P3 Position 3 (ortho to -NH2) Activated NH2->P3 ortho P5 Position 5 (para to -NH2) Highly Activated NH2->P5 para CH3->P3 ortho CH3->P5 ortho P6 Position 6 (ortho to -NH2) Sterically Hindered

Caption: Directing effects of substituents on the 2-amino-4-methylpyridine ring.

Pillar 2: Comparative Analysis of Nitrating Agents

The choice of nitrating agent is the most critical variable, directly influencing regioselectivity, yield, and operational safety. We will compare the most common industrial method with emerging, milder alternatives.

A. The Workhorse Reagent: Mixed Sulfuric and Nitric Acid (H₂SO₄/HNO₃)

This is the most established and widely used method for the nitration of 2-aminopyridine derivatives.[1] The superacidic environment of concentrated sulfuric acid facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which is necessary to overcome the deactivated nature of the protonated pyridine ring.

Mechanism & Regioselectivity: The reaction proceeds via electrophilic aromatic substitution. Despite the deactivation from protonation, the powerful directing effect of the 2-amino group prevails. The major product is typically the 5-nitro isomer, formed via attack at the para position, which is electronically favored and less sterically hindered.[1][5] The 3-nitro isomer is consistently formed as a significant byproduct.[1] The ratio of 5-nitro to 3-nitro isomers is highly dependent on reaction conditions, particularly temperature.

G reagents H₂SO₄ + HNO₃ no2_ion NO₂⁺ (Nitronium Ion) reagents->no2_ion Generation intermediate5 Sigma Complex (Attack at C5) no2_ion->intermediate5 Electrophilic Attack (para to -NH₂) intermediate3 Sigma Complex (Attack at C3) no2_ion->intermediate3 Electrophilic Attack (ortho to -NH₂) substrate 2-Amino-4-methylpyridine substrate->intermediate5 Electrophilic Attack (para to -NH₂) substrate->intermediate3 Electrophilic Attack (ortho to -NH₂) product5 2-Amino-4-methyl- 5-nitropyridine (Major Product) intermediate5->product5 Rearomatization product3 2-Amino-4-methyl- 3-nitropyridine (Minor Product) intermediate3->product3 Rearomatization

Caption: Reaction workflow for mixed-acid nitration of 2-amino-4-methylpyridine.

Performance Data:

Nitrating AgentTarget IsomerTemperature (°C)Yield (%)CommentsReference
H₂SO₄ / HNO₃5-Nitro50-70~90 (crude mixture)Well-established; yields a mixture of 5- and 3-nitro isomers requiring separation.[1][5]
H₂SO₄ / HNO₃3-Nitro50-70~10 (as byproduct)Consistently formed alongside the 5-nitro isomer. Separation can be challenging.[1][5]

Advantages:

  • Cost-Effective: Reagents are inexpensive and readily available bulk chemicals.

  • High Conversion: Typically drives the reaction to high conversion rates.

  • Scalable: The process is well-documented and has been implemented on an industrial scale.

Disadvantages:

  • Harsh Conditions: Requires highly corrosive and hazardous strong acids.

  • Safety Risks: The reaction is highly exothermic and poses a risk of thermal runaway if not carefully controlled.[6]

  • Poor Selectivity: Invariably produces a mixture of 3- and 5-nitro isomers, necessitating costly and often difficult purification steps like fractional crystallization or chromatography.[1]

B. Alternative Strategies for Enhanced Selectivity

While mixed acid is the default, modern synthetic chemistry offers alternative reagents that promise milder conditions and, crucially, improved regioselectivity. These are particularly relevant when the desired product is the minor 3-nitro isomer or when working with sensitive, complex substrates in late-stage functionalization.

1. Dinitrogen Pentoxide (N₂O₅): A Route to 3-Nitropyridines N₂O₅ is a powerful nitrating agent that can react with pyridines in organic solvents. The mechanism is distinct from classical electrophilic substitution. It initially forms an N-nitropyridinium salt, which can then undergo nucleophilic attack (e.g., by HSO₃⁻) followed by a[1][4] sigmatropic shift of the nitro group, preferentially yielding 3-nitropyridines.[4][7][8]

  • Potential Application: For 2-amino-4-methylpyridine, this method could theoretically favor the formation of the 3-nitro isomer, which is the minor product in mixed-acid nitration.

  • Considerations: This approach is less established for this specific substrate and would require significant process development. The stability and handling of N₂O₅ also require specialized care.

2. Radical-Based meta-Nitration: A Modern Approach Recent breakthroughs have demonstrated highly regioselective meta-nitration of pyridines using a dearomatization-rearomatization strategy.[3][9][10] A notable example involves using tert-butyl nitrite (TBN) as a source of the NO₂ radical in the presence of an oxidant like TEMPO.[9]

  • Potential Application: This strategy is explicitly designed for meta-functionalization. For 2-amino-4-methylpyridine, this would correspond to highly selective nitration at the 3-position.

  • Advantages: Offers the potential for exceptional regioselectivity under much milder, non-acidic conditions, making it suitable for complex molecules that cannot tolerate mixed acid.[3]

  • Disadvantages: The reagents are significantly more expensive than mixed acid, and the methodology is newer and less proven on a large industrial scale.

Comparative Summary of Nitrating Agents:

FeatureMixed Acid (H₂SO₄/HNO₃)Dinitrogen Pentoxide (N₂O₅)Radical Nitration (TBN/TEMPO)
Primary Isomer 5-Nitro (Major), 3-Nitro (Minor)Potentially 3-NitroHighly Selective for 3-Nitro
Conditions Harsh (Strong Acid, Exothermic)Milder (Organic Solvent)Mild (Non-acidic, Radical)
Selectivity Low to ModeratePotentially HighVery High
Cost LowHighHigh
Scalability HighModerateLow to Moderate
Best For Large-scale, cost-sensitive synthesis of 2-amino-4-methyl-5-nitropyridine.Targeted synthesis of 3-nitro isomer where cost is secondary.High-value, late-stage, selective synthesis of the 3-nitro isomer on sensitive substrates.

Pillar 3: Experimental Protocols & Workflow

Trustworthiness in chemical synthesis is built on robust, reproducible protocols. Below is a representative experimental procedure for the mixed-acid nitration.

Protocol: Synthesis of 2-Amino-4-methyl-5-nitropyridine via Mixed Acid

Safety Warning: This reaction is highly exothermic and involves concentrated, corrosive acids. It must be performed by trained personnel in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. An ice bath for emergency cooling must be readily available.

Reagents:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • Reaction Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.

  • Substrate Dissolution: Charge the flask with concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C. Slowly and portion-wise, add the 2-amino-4-methylpyridine, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid with cooling.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the substrate via the dropping funnel. Meticulously maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-60 °C, depending on the desired outcome and specific literature procedure) for several hours until TLC or HPLC analysis indicates completion.[11]

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the product.

  • Neutralization: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of vigorous gas evolution (CO₂).

  • Isolation: Filter the precipitated solid, wash it thoroughly with cold deionized water, and dry it under vacuum. The crude product will be a mixture of 2-amino-4-methyl-5-nitropyridine and 2-amino-4-methyl-3-nitropyridine.

  • Purification: The isomers can be separated by techniques such as fractional crystallization from a suitable solvent (e.g., ethanol) or column chromatography.

Sources

The Strategic Advantage of 4-Amino-5-methyl-3-nitropyridine in the Synthesis of Potent JAK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with Janus kinase (JAK) inhibitors emerging as a cornerstone in the treatment of myeloproliferative neoplasms (MPNs) and other inflammatory diseases. The efficacy of these small molecule inhibitors is intrinsically linked to their molecular architecture, making the choice of synthetic precursors a critical determinant of therapeutic success. This guide provides an in-depth analysis of 4-amino-5-methyl-3-nitropyridine as a strategic precursor for the synthesis of potent JAK2 inhibitors, comparing its utility against alternative synthetic routes and starting materials.

The Central Role of JAK2 in Disease and Therapy

The Janus kinase family, particularly JAK2, is a group of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways crucial for hematopoiesis and immune response. The discovery of the JAK2 V617F mutation in a high percentage of patients with MPNs, such as polycythemia vera and essential thrombocythemia, has solidified JAK2 as a key therapeutic target.[1][2] Inhibition of the constitutively active JAK2-STAT signaling pathway is a validated strategy to control the aberrant cell proliferation characteristic of these disorders.

This compound: A Versatile Scaffold for JAK2 Inhibitor Synthesis

The substituted pyridine core is a privileged scaffold in medicinal chemistry, and this compound offers a unique combination of reactive sites that can be strategically manipulated to construct complex inhibitor molecules. The nitro group, an electron-withdrawing moiety, activates the pyridine ring for nucleophilic substitution, while the amino group provides a handle for further functionalization.

A representative synthetic approach leveraging a nitropyridine precursor for the generation of a potent JAK2 inhibitor is outlined below. This multi-step synthesis highlights the chemical transformations that underscore the utility of this precursor.

Representative Synthetic Workflow: From Nitropyridine to a JAK2 Inhibitor Core

G cluster_0 Precursor Functionalization cluster_1 Core Assembly cluster_2 Alternative Precursor A This compound B Diazotization & Halogenation A->B NaNO2, HCl, CuCl C 2-Chloro-5-methyl-3-nitropyridine B->C D Oxidation C->D KMnO4 E Amide Coupling D->E Amine, Coupling Agent F Final JAK2 Inhibitor E->F G Aminopyrimidine Derivative H Suzuki Coupling G->H Boronic Acid, Pd Catalyst I Final JAK2 Inhibitor H->I

Caption: Synthetic workflow from this compound to a JAK2 inhibitor.

Experimental Protocol: Synthesis of a JAK2 Inhibitor from a Nitropyridine Precursor

This protocol is a representative example based on established synthetic methodologies for nitropyridine derivatives.[3][4]

Step 1: Diazotization and Sandmeyer Reaction of this compound

  • To a cooled (0-5 °C) suspension of this compound in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the product, 2-chloro-5-methyl-3-nitropyridine, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Rationale: This initial step transforms the amino group into a more versatile chloro group, which is a better leaving group for subsequent nucleophilic substitution reactions.

Step 2: Oxidation of the Methyl Group

  • Dissolve the 2-chloro-5-methyl-3-nitropyridine in a suitable solvent mixture (e.g., pyridine and water).

  • Heat the solution and add potassium permanganate portion-wise.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter off the manganese dioxide, and acidify the filtrate to precipitate the carboxylic acid.

  • Collect the product, 2-chloro-3-nitroisonicotinic acid, by filtration.

Rationale: The methyl group is oxidized to a carboxylic acid, providing a key functional group for amide bond formation, a common linkage in many kinase inhibitors.

Step 3: Amide Coupling

  • To a solution of 2-chloro-3-nitroisonicotinic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add the desired amine component.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final JAK2 inhibitor.

Rationale: The amide coupling step introduces a key side chain that often interacts with the hinge region of the JAK2 kinase domain, contributing to the inhibitor's potency and selectivity.

Comparative Analysis: Nitropyridine vs. Alternative Precursors

The choice of a synthetic starting material has profound implications on the overall efficiency, cost-effectiveness, and scalability of drug synthesis. Here, we compare the nitropyridine-based approach with other common strategies for constructing JAK2 inhibitors.

Precursor ClassRepresentative InhibitorSynthetic StrategyAdvantagesDisadvantages
Nitropyridines (Hypothetical)Sequential functionalization of the pyridine ring.Readily available starting materials; versatile for diversification.Multi-step synthesis can lead to lower overall yields.[3]
Aminopyrimidines MomelotinibConstruction of the pyrimidine core via condensation reactions.Convergent synthesis can be highly efficient.[5][6][7][8][9]May require specialized or less common starting materials.
Pyrrolopyrimidines RuxolitinibHalogenated pyrrolopyrimidine core followed by cross-coupling reactions.Direct installation of key fragments in later stages.[10][11]Palladium-catalyzed cross-coupling can be expensive and require careful optimization.
Imidazopyridazines Gandotinib (LY2784544)Multi-step synthesis involving the construction of the fused heterocyclic core.Can lead to highly potent and selective inhibitors.[12][13][14][15][16]Often involves lengthy and complex synthetic routes.[12][13]
Efficacy of Resulting JAK2 Inhibitors

The ultimate measure of a precursor's utility is the biological activity of the final compound. The table below presents the reported efficacy of several JAK2 inhibitors synthesized from different precursor classes.

InhibitorPrecursor ClassJAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)Selectivity Profile
Ruxolitinib Pyrrolopyrimidine3.32.8428Potent JAK1/JAK2 inhibitor.[17]
Fedratinib Aminopyrimidine335>1000Selective for JAK2 over other JAK family members.[18][19][20][21]
Momelotinib Aminopyrimidine1811-Potent JAK1/JAK2 inhibitor.[6]
Gandotinib (LY2784544) Imidazopyridazine319.848Selective for JAK2.[16]

Causality Behind Experimental Choices

The selection of a synthetic route is a multi-faceted decision. The nitropyridine route, while potentially longer, offers a high degree of flexibility. The reactivity of the nitro- and chloro-substituted pyridine allows for the systematic exploration of the chemical space around the core, which is invaluable during the lead optimization phase of drug discovery.

In contrast, more convergent syntheses, such as those for Momelotinib, are often preferred for large-scale production once a clinical candidate has been identified due to their potential for higher overall yields and fewer steps.[5][7][8][9] The choice of palladium-catalyzed cross-coupling reactions, as seen in the synthesis of Ruxolitinib, is driven by their power to form carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to construct, despite the associated costs.[10][11]

Conclusion: The Strategic Value of this compound

While multiple synthetic pathways exist for the creation of potent JAK2 inhibitors, the use of this compound and its derivatives presents a compelling and versatile option for researchers. Its utility lies in the strategic placement of functional groups that can be readily transformed to build the complex molecular architectures required for high-affinity binding to the JAK2 kinase domain. The ability to systematically modify the precursor allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. As the demand for novel and improved JAK2 inhibitors continues to grow, the strategic application of well-chosen precursors like this compound will remain a critical element in the drug discovery and development process.

References

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity rel
  • New and Practical Synthesis of Momelotinib.
  • New and Convergent Synthesis of Momelotinib Dihydrochloride.
  • A Novel and Efficient Synthesis of Momelotinib.
  • A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals. [Link]
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • A Comprehensive Overview of Globally Approved JAK Inhibitors.
  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase.
  • Comparative analysis of three synthetic routes.
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]
  • Nitropyridines in the Synthesis of Bioactive Molecules.
  • Synthesis of potent JAK2 inhibitors 4 and 6.
  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.
  • Fedratinib: First Approval.
  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Semantic Scholar. [Link]
  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544.
  • Comparison of Synthetic Routes of Ruxolitinib And Its Application.
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.
  • Synthesis of fedratinib (XXIX).
  • The discovery of reverse tricyclic pyridone JAK2 inhibitors.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Fedr
  • (PDF) DISCOVERY OF FEDRATINIB DERIVATIVES TARGETING JANUS KINASE 2 (JAK2): AN IN-SILICO STUDY.
  • Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Amino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Amino-5-methyl-3-nitropyridine, a compound utilized in pharmaceutical and agrochemical research.[1] The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical characteristics, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as hazardous, and its safe handling and disposal are dictated by its chemical properties and toxicological profile.

Summary of Hazards:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral ToxicityHarmful if swallowed.H302
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/IrritationCauses serious eye irritation.H319
Specific target organ toxicityMay cause respiratory irritation.H335

This data is synthesized from safety data sheets for 4-Amino-3-nitropyridine, a closely related compound.[2][3][4]

The presence of a nitro group on the pyridine ring suggests that thermal decomposition may produce toxic nitrogen oxides (NOx), in addition to carbon monoxide (CO) and carbon dioxide (CO2).[3][5][6] This is a critical consideration when evaluating disposal methods such as incineration.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The following PPE must be worn when handling this compound for disposal:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat are mandatory. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing should be worn.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a full-face respirator with a particulate filter conforming to EN 143 or a NIOSH/MSHA approved respirator should be used.[5][6]

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. Cross-contamination can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste. Glass containers are generally suitable for solid chemical waste.[8]

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation.

  • Solid Waste:

    • For pure, unused, or expired this compound, carefully transfer the solid into the designated hazardous waste container.

    • Avoid creating dust.[2] If the material is a fine powder, consider using a fume hood for the transfer.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as weighing paper, gloves, and paper towels, should also be placed in the designated solid hazardous waste container.

  • Storage:

    • Keep the hazardous waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

Disposal Procedures: The Final Step

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[9] Do not dispose of this chemical down the drain or in regular trash.

Disposal Workflow:

Caption: Decision workflow for the disposal of this compound.

Primary Disposal Method: Incineration

The preferred method for the disposal of this compound is incineration in a licensed hazardous waste facility.[8] This method ensures the complete destruction of the compound. The incinerator must be equipped with appropriate pollution control devices to scrub the toxic nitrogen oxides that are produced during combustion.

Alternative Disposal Method: Permitted Landfill

In some jurisdictions, and depending on the specific formulation of the waste, disposal in a permitted hazardous waste landfill may be an option. However, this is generally a less preferred method compared to incineration due to the long-term environmental liability.

Operational Steps for Disposal:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the authoritative source for the specific disposal regulations and procedures at your institution. They will provide guidance on labeling, storage, and pickup schedules.

  • Arrange for Waste Pickup: Your EHS office will coordinate the pickup of your hazardous waste by a licensed and certified hazardous waste disposal vendor.

  • Documentation: Ensure that all necessary paperwork, such as hazardous waste manifests, is completed accurately and retained for your records.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the spill area.[9]

  • Wear Appropriate PPE: Don the PPE outlined in Section 2 before attempting to clean up the spill.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[2] Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with an appropriate solvent (consult your institution's EHS guidelines) and then wash with soap and water.

  • Report the Spill: Report the spill to your supervisor and your institution's EHS office, following their established reporting procedures.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to a safe and sustainable research environment.

References

  • 4-Amino-3-nitropyridine SDS, 1681-37-4 Safety D
  • SAFETY DATA SHEET. (2010-04-30). [URL not available]
  • SAFETY DATA SHEET - Fisher Scientific. (2010-05-22). [URL not available]
  • Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY - NJ.gov. [URL not available]
  • SAFETY DATA SHEET - Sigma-Aldrich. (2021-10-07). [URL not available]
  • 4-Amino-3-nitropyridine - Safety Data Sheet - ChemicalBook. (2025-07-26). [URL not available]
  • SAFETY D
  • 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL not available]
  • PYRIDINE. [URL not available]
  • 4-Amino-3,5-dinitropyridine - Pipzine Chemicals. [URL not available]
  • 3-Amino-4-methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. [URL not available]
  • 4-Amino-3-nitropyridine 97 1681-37-4 - Sigma-Aldrich. [URL not available]
  • ATSDR Pyridine Tox Profile. [URL not available]
  • 4-Amino-3-nitropyridine | C5H5N3O2 | CID 548803 - PubChem. [URL not available]
  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide - PubChem. [URL not available]
  • 4-Amino-3-nitropyridine - Chem-Impex. [URL not available]
  • Medicinal Nitroglycerin Management - Defense Centers for Public Health. [URL not available]
  • Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.